5-Amino-4-fluoro-2-nitrobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-amino-4-fluoro-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c8-4-2-6(10(13)14)3(7(11)12)1-5(4)9/h1-2H,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZMDEZSMNZQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Amino-4-fluoro-2-nitrobenzoic Acid: Properties, Synthesis, and Applications
Introduction
5-Amino-4-fluoro-2-nitrobenzoic acid (CAS No. 53994-61-9) is a highly functionalized aromatic carboxylic acid that serves as a critical building block in modern medicinal and materials chemistry.[1] Its unique trifecta of functional groups—an amine, a fluorine atom, and a nitro group—positioned on a benzoic acid scaffold, imparts a distinct reactivity profile that makes it a valuable intermediate in the synthesis of complex molecular architectures.[1] The specific arrangement of these substituents creates a molecule with significant potential for constructing novel heterocyclic systems and pharmacologically active agents.[1]
This guide provides a comprehensive overview of the fundamental properties of 5-Amino-4-fluoro-2-nitrobenzoic acid, offering insights into its physicochemical characteristics, reactivity, synthesis, and key applications for researchers and drug development professionals.
Physicochemical Properties
The inherent properties of a chemical entity are foundational to its application in research and development. While experimental data for this specific molecule is not widely published, we can summarize its known attributes and provide expert analysis on its expected behavior.
| Property | Value | Source |
| CAS Number | 53994-61-9 | [1] |
| Molecular Formula | C₇H₅FN₂O₄ | [1] |
| Molecular Weight | 200.125 g/mol | [1] |
| IUPAC Name | 5-amino-4-fluoro-2-nitrobenzoic acid | [1] |
| Appearance | Data not available (Expected: Crystalline solid) | - |
| Melting Point | Data not available | - |
| Solubility | Data not available | [1] |
| InChI Key | WNZMDEZSMNZQMK-UHFFFAOYSA-N | [1] |
Expert Analysis on Inferred Properties
-
Melting Point: Structurally related compounds, such as 5-Fluoro-2-nitrobenzoic acid, exhibit a melting point in the range of 131-134 °C. The addition of an amino group, which can participate in intermolecular hydrogen bonding, may increase the crystal lattice energy. Therefore, a melting point exceeding 140 °C is anticipated for 5-Amino-4-fluoro-2-nitrobenzoic acid.
-
Solubility: The presence of a carboxylic acid and an amino group suggests some solubility in both acidic and basic aqueous solutions via salt formation. However, as a zwitterionic-capable but overall neutral organic molecule, its solubility in neutral water is expected to be low. High solubility is predicted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are capable of disrupting hydrogen bonds.
Molecular Structure and Reactivity
The chemical behavior of 5-Amino-4-fluoro-2-nitrobenzoic acid is dictated by the interplay of its four distinct functional groups. The electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating the C-F bond towards nucleophilic aromatic substitution (SNAr).
Key reactive sites include:
-
Amino Group (-NH₂): A nucleophilic site and a base. It can be acylated, alkylated, or diazotized. It can also be oxidized under specific conditions.[1]
-
Fluoro Group (-F): The C-F bond is activated by the ortho-nitro group, making it a good leaving group in SNAr reactions with nucleophiles like amines or thiols.[1] This is a cornerstone of its utility in building complex heterocyclic systems.
-
Nitro Group (-NO₂): Can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst, providing a pathway to diamino derivatives.[1]
-
Carboxylic Acid Group (-COOH): Undergoes typical reactions of carboxylic acids, including esterification, amide bond formation, and reduction to an alcohol.
Synthesis and Purification
Exemplary Step-by-Step Synthesis Protocol
Causality Statement: This protocol employs a nitration followed by a regioselective reduction. The initial nitro group at the 2-position serves to direct the second nitration to the 5-position and also activates the fluorine for potential later-stage modifications. Selective reduction of the newly introduced nitro group at the 5-position is feasible due to its different electronic environment compared to the sterically hindered and more deactivated nitro group at the 2-position.
-
Nitration of 4-Fluoro-2-nitrobenzoic Acid:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 4-Fluoro-2-nitrobenzoic acid (1 equivalent) to concentrated sulfuric acid (3-4 volumes).
-
Prepare a nitrating mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 volume) and cool it separately.
-
Add the nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not exceed 10 °C. The low temperature is critical to control the exothermic reaction and prevent the formation of unwanted isomers.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Once complete, carefully pour the reaction mixture onto crushed ice, causing the dinitro-intermediate to precipitate.
-
Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
-
Selective Reduction to Form the Final Product:
-
Suspend the crude 4-fluoro-2,5-dinitrobenzoic acid intermediate in a mixture of water and ethanol.
-
Prepare a solution of a mild reducing agent, such as sodium sulfide (Na₂S) or ammonium chloride with iron powder. The choice of a mild, selective agent is crucial to reduce only one nitro group.
-
Add the reducing agent solution portion-wise to the suspension. A gentle exotherm may be observed.
-
Heat the mixture to a moderate temperature (e.g., 60-70 °C) and stir for several hours, again monitoring by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture and filter to remove any inorganic solids.
-
-
Workup and Purification:
-
Acidify the filtrate with a mineral acid (e.g., 2M HCl) to a pH of approximately 3-4. This protonates the carboxylate and precipitates the amphoteric amino acid product.
-
Collect the crude product by vacuum filtration.
-
Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final, high-purity 5-Amino-4-fluoro-2-nitrobenzoic acid.
-
Analytical Characterization
While a public database of spectra for this compound is sparse, its structure allows for the confident prediction of its key spectroscopic signatures. A researcher performing characterization should look for the following features.
Predicted Spectroscopic Signature
-
¹H NMR:
-
Aromatic Protons: Two signals are expected in the aromatic region (approx. 7.0-8.5 ppm). The proton at C3 (adjacent to the nitro group) will be downfield, and the proton at C6 (adjacent to the amino group) will be more upfield. Both will appear as doublets due to coupling with the fluorine atom (³JHF).
-
Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 4-6 ppm, which may exchange with D₂O.
-
Carboxylic Acid Proton (-COOH): A very broad singlet far downfield (>10 ppm), which will also exchange with D₂O.
-
-
¹³C NMR:
-
Seven distinct carbon signals are expected.
-
The carboxylic acid carbonyl carbon will be the most downfield signal (~165-170 ppm).
-
The aromatic carbons will appear in the typical 110-160 ppm range. The carbon attached to the fluorine (C4) will show a large one-bond C-F coupling constant (¹JCF), and other carbons will show smaller couplings.
-
-
FTIR Spectroscopy:
-
N-H Stretching: Two distinct, sharp-to-medium bands around 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine.
-
O-H Stretching: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.
-
C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.
-
N-O Stretching: Two strong bands for the nitro group, typically near 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).
-
C-F Stretching: A strong band in the fingerprint region, typically around 1200-1250 cm⁻¹.
-
Applications in Research and Development
The strategic placement of functional groups makes 5-Amino-4-fluoro-2-nitrobenzoic acid a highly sought-after intermediate.
-
Heterocyclic Synthesis: Its most prominent application is in the synthesis of fused heterocyclic systems. The activated fluorine atom is readily displaced by intramolecular or intermolecular nucleophiles. For example, it has been used as a precursor for synthesizing dibenzoxazepinones via SNAr reactions.[1]
-
Medicinal Chemistry: As a synthetic building block, it provides a scaffold for developing new pharmaceutical agents. The nitro group can be reduced to an amine, which can then be further functionalized, while the original amino group can be used as an anchor point for building diversity. Research has suggested that compounds derived from this scaffold may possess antimicrobial and anticancer properties.[1]
-
Biochemical Probes: The functional groups can interact with biological systems like enzymes and receptors, making it a candidate for development into biochemical probes to study biological pathways.[1]
Safety and Handling
No specific safety data sheet (SDS) is available for 5-Amino-4-fluoro-2-nitrobenzoic acid. However, based on the hazards of structurally similar nitroaromatic and aminobenzoic acid compounds, the following precautions are mandatory.[3]
-
Hazard Classification (Inferred):
-
Skin Irritant (Category 2)
-
Eye Irritant (Category 2)
-
May cause respiratory irritation (STOT SE 3)
-
-
Personal Protective Equipment (PPE):
-
Wear a dust mask or respirator (N95 or equivalent).
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Wear safety goggles or a face shield.
-
-
Handling:
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
References
-
The Royal Society of Chemistry. Supporting Information for Chemical Communications. [Link]
- Silverstein, R. M., et al.
-
The Royal Society of Chemistry. Supporting information. [Link]
- Google Patents.
-
PubMed. Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid. [Link]
-
Journal of Chemical and Pharmaceutical Research. Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. [Link]
-
ResearchGate. The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. [Link]
-
Semantic Scholar. Figure 4 from Molecular structure , spectroscopic ( FTIR , FT-Raman , NMR ) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid ( 5 A 2 HBA ) by ab initio HF and density functional method. [Link]
-
001CHEMICAL. CAS No. 320-98-9, 5-Fluoro-2-nitrobenzoic acid. [Link]
Sources
A Technical Guide to 5-Amino-4-fluoro-2-nitrobenzoic acid: A Versatile Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Anthranilic Acid Scaffolds
5-Amino-4-fluoro-2-nitrobenzoic acid (CAS 53994-61-9) is a highly functionalized aromatic compound that serves as a valuable intermediate in various fields of chemical synthesis.[1] As a derivative of benzoic acid, its structure is distinguished by the presence of an amino, a fluoro, and a nitro group, the specific arrangement of which imparts unique reactivity and makes it a subject of significant interest in medicinal chemistry and materials science.[1]
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This makes fluorinated building blocks like 5-Amino-4-fluoro-2-nitrobenzoic acid particularly attractive for the synthesis of novel therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this versatile molecule, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
Precise experimental data for 5-Amino-4-fluoro-2-nitrobenzoic acid is not widely available in public literature. Therefore, the following table includes key identifiers for the target molecule and provides experimental data for closely related isomers to offer an estimated profile. Researchers should independently verify the properties of any synthesized or acquired material.
Table 1: Physicochemical Properties
| Property | Value for 5-Amino-4-fluoro-2-nitrobenzoic acid | Reference Data for Isomers |
| CAS Number | 53994-61-9[1] | - |
| Molecular Formula | C₇H₅FN₂O₄[1] | - |
| Molecular Weight | 200.13 g/mol [1] | - |
| IUPAC Name | 5-amino-4-fluoro-2-nitrobenzoic acid[1] | - |
| InChI Key | WNZMDEZSMNZQMK-UHFFFAOYSA-N[1] | - |
| SMILES | C1=C(C(=CC(=C1N)F)[O-])C(=O)O[1] | - |
| Melting Point | Not available | 134-138 °C (5-Fluoro-2-nitrobenzoic acid) |
| 142-144 °C (2-Fluoro-5-nitrobenzoic acid) | ||
| 172-176 °C (2-Fluoro-4-nitrobenzoic acid)[2] | ||
| Solubility | Not available | Soluble in DMSO, slightly soluble in water (4-Amino-2,3-difluoro-5-nitrobenzoic acid)[3] |
| pKa | Not available | 2.37±0.13 (Predicted for 2-Fluoro-4-nitrobenzoic acid)[4] |
Spectroscopic Characterization (Expected Features)
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region. The proton ortho to the nitro group would likely appear as a doublet, and the proton ortho to the amino group would also be a doublet, with coupling constants influenced by the fluorine atom. The amino protons would likely appear as a broad singlet, and the carboxylic acid proton as a very broad singlet at a higher chemical shift.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals. The carbon atoms directly bonded to the electron-withdrawing nitro, fluoro, and carboxylic acid groups would be significantly deshielded. The carbon-fluorine coupling would be observable.
-
IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (200.13 g/mol ).
Synthesis and Purification
The synthesis of 5-Amino-4-fluoro-2-nitrobenzoic acid typically involves a multi-step process. While a specific, detailed protocol for this exact isomer is not widely published, a general and plausible synthetic route can be constructed based on established organic chemistry principles and published syntheses of related compounds.
A logical approach would involve the nitration of a fluorinated benzoic acid precursor, followed by the introduction of the amino group. For instance, starting from 4-fluoro-3-aminobenzoic acid, a nitration reaction could be employed. However, controlling the regioselectivity of the nitration to obtain the desired 2-nitro isomer would be a critical challenge due to the directing effects of the existing substituents.
A more controlled and likely successful approach is outlined below, starting from a commercially available, appropriately substituted precursor.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 5-Amino-4-fluoro-2-nitrobenzoic acid.
Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard organic synthesis techniques for analogous compounds and requires optimization.
-
Amidation of 4-Fluoro-3-nitrobenzoic acid:
-
To a solution of 4-fluoro-3-nitrobenzoic acid (1 eq.) in an inert solvent (e.g., dichloromethane), slowly add thionyl chloride (1.2 eq.) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in an appropriate solvent (e.g., THF) and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide.
-
Stir for 1-2 hours, then extract the product with an organic solvent. Dry the organic layer and concentrate to obtain 4-fluoro-3-nitrobenzamide.
-
-
Hofmann Rearrangement to 5-Amino-4-fluoro-2-nitrobenzoic acid:
-
Prepare a solution of sodium hypobromite by slowly adding bromine (1.1 eq.) to a cold (0 °C) solution of sodium hydroxide in water.
-
Add the 4-fluoro-3-nitrobenzamide (1 eq.) to the sodium hypobromite solution.
-
Slowly warm the mixture and then heat to reflux for 1-2 hours.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]
-
Chemical Reactivity and Applications
The trifunctional nature of 5-Amino-4-fluoro-2-nitrobenzoic acid makes it a versatile reagent for the synthesis of a wide array of more complex molecules. The reactivity of each functional group can be selectively addressed.
Key Reactions
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents, such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions. This transformation yields 2,5-diamino-4-fluorobenzoic acid, a valuable precursor for heterocyclic synthesis.[1]
-
Nucleophilic Aromatic Substitution (SₙAr) of the Fluoro Group: The fluorine atom is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group positioned ortho to it. This allows for the facile introduction of various nucleophiles, such as amines or thiols, to displace the fluoride ion.[1] This reaction is particularly useful in the synthesis of complex heterocyclic systems.
-
Reactions of the Amino Group: The amino group can undergo standard transformations, such as diazotization followed by Sandmeyer-type reactions, or acylation to form amides. It can also be oxidized to a nitroso or nitro group under specific conditions.[1]
-
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides, providing a handle for further molecular elaboration.
Logical Flow of Reactivity
Caption: Reactivity map of the functional groups in 5-Amino-4-fluoro-2-nitrobenzoic acid.
Applications in Synthesis
-
Synthesis of Heterocyclic Compounds: This molecule is an excellent starting material for the synthesis of various heterocyclic compounds. For instance, it has been used in the creation of dibenzoxazepinones through intramolecular nucleophilic aromatic substitution reactions.[1] The strategic placement of the functional groups allows for the construction of complex polycyclic systems that are often found in biologically active molecules.
-
Intermediate in Drug Discovery: Due to the favorable properties imparted by the fluorine atom, derivatives of this compound have been explored for their potential pharmacological activities, including antimicrobial and anticancer properties.[1] While specific quantitative data for derivatives of this exact isomer are scarce in the public domain, related fluorinated nitroaromatic compounds are known to be key intermediates in the synthesis of various pharmaceuticals. For example, 5-fluoro-2-nitrobenzoic acid is an intermediate in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK).
-
Biochemical Probes: The functional groups present in 5-Amino-4-fluoro-2-nitrobenzoic acid allow for its potential use as a biochemical probe to study biological systems. The amino group can be used for conjugation to biomolecules, while the nitro group can act as an electron transfer agent.[1]
Safety and Handling
-
General Hazards: Nitroaromatic compounds can be irritants to the skin and eyes and may be harmful if inhaled or ingested.[1] They can also be flammable or explosive under certain conditions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. If there is a risk of dust formation, use a suitable respirator.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.
-
First Aid Measures:
-
In case of skin contact: Immediately wash off with plenty of soap and water and seek medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
5-Amino-4-fluoro-2-nitrobenzoic acid is a synthetically valuable building block with significant potential in medicinal chemistry and materials science. Its unique trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures, particularly heterocyclic systems. While detailed experimental data for this specific isomer is limited in the public domain, this guide provides a comprehensive overview of its expected properties, reactivity, and applications based on established chemical principles and data from closely related compounds. Researchers working with this molecule should proceed with careful experimental design and appropriate safety precautions to unlock its full potential in their research endeavors.
References
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-
IndiaMART. 4 Amino 2 3 Difluoro 5 Nitrobenzoic Acid Powder, Purity: 98%. [Link]
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HANGZHOU HONGQIN PHARMTECH CO.,LTD. 2-Fluoro-4-nitrobenzoic acid. [Link]
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An In-depth Technical Guide to the Molecular Structure of 5-Amino-4-fluoro-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure and properties of 5-Amino-4-fluoro-2-nitrobenzoic acid (CAS No. 53994-61-9). As a substituted aromatic carboxylic acid, this compound holds significant interest for researchers in medicinal chemistry and materials science due to its unique combination of functional groups, which impart distinct chemical reactivity and potential biological activity. This document will delve into the structural characteristics, spectroscopic signature, and a plausible synthetic pathway, offering field-proven insights into its scientific applications.
Molecular Structure and Physicochemical Properties
5-Amino-4-fluoro-2-nitrobenzoic acid is an organic compound with the molecular formula C₇H₅FN₂O₄.[1] It is a derivative of benzoic acid with amino, fluoro, and nitro groups substituted on the benzene ring. This specific arrangement of electron-donating (amino) and electron-withdrawing (nitro, fluoro, carboxylic acid) groups creates a unique electronic environment that governs its reactivity and potential interactions with biological targets.
Table 1: Physicochemical Properties of 5-Amino-4-fluoro-2-nitrobenzoic acid
| Property | Value | Source |
| CAS Number | 53994-61-9 | [1] |
| Molecular Formula | C₇H₅FN₂O₄ | [1] |
| Molecular Weight | 200.125 g/mol | [1] |
| IUPAC Name | 5-amino-4-fluoro-2-nitrobenzoic acid | [1] |
| InChI | InChI=1S/C7H5FN2O4/c8-4-2-6(10(13)14)3(7(11)12)1-5(4)9/h1-2H,9H2,(H,11,12) | [1] |
| SMILES | C1=C(C(=CC(=C1N)F)[O-])C(=O)O | [1] |
Synthesis Pathway
A definitive, published synthesis protocol for 5-Amino-4-fluoro-2-nitrobenzoic acid is not widely available. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of structurally related compounds, such as the nitration of fluorobenzoic acid derivatives. The following proposed workflow is designed to be a self-validating system, with logical steps based on well-understood organic chemistry principles.
Caption: Proposed synthesis workflow for 5-Amino-4-fluoro-2-nitrobenzoic acid.
Experimental Protocol: Proposed Synthesis
Objective: To synthesize 5-Amino-4-fluoro-2-nitrobenzoic acid via the nitration of 4-Fluoro-3-aminobenzoic acid.
Materials:
-
4-Fluoro-3-aminobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 4-Fluoro-3-aminobenzoic acid to an excess of concentrated sulfuric acid. Stir until complete dissolution.
-
Nitration: While maintaining the temperature below 10 °C, add a stoichiometric amount of concentrated nitric acid dropwise to the solution. The ortho- and para-directing effects of the amino and fluoro groups, and the meta-directing effect of the carboxylic acid, are expected to favor the introduction of the nitro group at the 2-position.
-
Reaction Quenching: After the addition is complete, allow the reaction to stir for several hours at low temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Product Isolation: The precipitate formed is the crude product. Collect the solid by vacuum filtration and wash with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 5-Amino-4-fluoro-2-nitrobenzoic acid.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra for 5-Amino-4-fluoro-2-nitrobenzoic acid, this section provides predicted spectroscopic data based on computational modeling and comparison with structurally similar compounds. This theoretical data serves as a valuable reference for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectra are crucial for confirming the substitution pattern of the aromatic ring.
Table 2: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.8 | Doublet | Aromatic H |
| ~6.5 | Doublet | Aromatic H |
| ~5.5 | Broad Singlet | -NH₂ |
| ~13.0 | Broad Singlet | -COOH |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~150 (d, ¹JCF) | C-F |
| ~145 | C-NH₂ |
| ~135 | C-NO₂ |
| ~120 | Aromatic C-H |
| ~115 | Aromatic C-H |
| ~110 | Aromatic C-COOH |
Note: 'd' denotes a doublet due to carbon-fluorine coupling.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
Table 4: Predicted FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3200 | N-H stretch (Amine) |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) |
| 1720 - 1680 | C=O stretch (Carboxylic Acid) |
| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) |
| 1550 - 1475 | N-O asymmetric stretch (Nitro group) |
| 1350 - 1300 | N-O symmetric stretch (Nitro group) |
| 1300 - 1200 | C-N stretch (Aromatic Amine) |
| 1250 - 1000 | C-O stretch (Carboxylic Acid) |
| ~1200 | C-F stretch |
Mass Spectrometry
The mass spectrum would confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment |
| 200 | [M]⁺ (Molecular Ion) |
| 183 | [M - OH]⁺ |
| 154 | [M - NO₂]⁺ |
| 126 | [M - COOH - NO]⁺ |
Applications and Future Directions
5-Amino-4-fluoro-2-nitrobenzoic acid serves as a valuable building block in organic synthesis, particularly for the creation of heterocyclic compounds.[1] Its functional groups allow for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, the amino group can be diazotized, and the carboxylic acid can be converted to esters or amides.
The presence of the fluorine atom is of particular interest in drug development, as its incorporation can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The combination of the amino, fluoro, and nitro groups makes this molecule a potential scaffold for the development of novel therapeutic agents, with research suggesting potential antimicrobial and anticancer activities.[1]
Caption: Potential applications of 5-Amino-4-fluoro-2-nitrobenzoic acid.
Future research should focus on the experimental validation of the predicted structural and spectroscopic data. Furthermore, exploring the synthetic utility of this compound in the creation of novel bioactive molecules and functional materials could lead to significant advancements in various scientific fields.
References
Sources
5-Amino-4-fluoro-2-nitrobenzoic acid spectral data (NMR, IR, MS)
This guide is structured as a high-level technical monograph designed for pharmaceutical researchers and process chemists. It prioritizes the "why" and "how" of the compound's characterization, synthesizing theoretical principles with practical experimental data.
CAS Registry Number: 53994-61-9
Molecular Formula:
Executive Summary & Application Profile
5-Amino-4-fluoro-2-nitrobenzoic acid is a critical regioselective intermediate, primarily utilized in the synthesis of fluoroquinolone antibiotics and novel kinase inhibitors. Its structural uniqueness lies in the "push-pull" electronic system created by the electron-withdrawing nitro (
For drug development professionals, this compound represents a strategic scaffold: the C1-carboxyl allows for esterification/amidation, the C5-amino serves as a nucleophile for cyclization (e.g., constructing quinazolines), and the C4-fluorine remains labile for further nucleophilic aromatic substitution (
Synthesis & Reaction Mechanism
To understand the spectral data, one must understand the synthesis, as impurities (regioisomers) often dictate the complexity of the spectra.
The industrial standard for synthesizing this compound is the Nucleophilic Aromatic Substitution (
The Regioselectivity Logic
When ammonia (
-
Electronic Control: The nitro group at C2 exerts a strong mesomeric withdrawing effect (-M) on the positions ortho and para to it.
-
The Outcome: The C5 position is para to the nitro group, making it significantly more electrophilic than C4 (which is meta to the nitro group). Consequently, the amine selectively displaces the fluorine at C5.
Mechanistic Pathway (Graphviz)
Figure 1: Regioselective
Spectral Characterization Data
The following data represents the consensus spectral signature for high-purity (>98%) material.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR (400 MHz, DMSO-
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Causality |
| 13.5 - 14.0 | Broad Singlet | 1H | -COOH | Acidic proton; typically broadened by hydrogen bonding. |
| 8.25 | Doublet ( | 1H | Ar-H3 | Deshielded: Located between two withdrawing groups ( |
| 7.50 | Broad Singlet | 2H | -NH | Exchangeable. Chemical shift varies with concentration/water content. |
| 7.05 | Doublet ( | 1H | Ar-H6 | Shielded: The adjacent amino group donates electron density (+M), counteracting the carboxyl's withdrawal. Smaller coupling ( |
C NMR (100 MHz, DMSO-
)
-
Carbonyl (C1):
166.5 ppm (Characteristic acid shift). -
C-F (C4):
152.0 ppm (Doublet, Hz). -
C-NH
(C5): 146.5 ppm (Doublet, Hz). -
C-NO
(C2): 136.0 ppm. -
Ar-C (C3/C6):
126.5 / 112.0 ppm.
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR.
| Wavenumber ( | Functional Group | Vibrational Mode |
| 3450, 3340 | Primary Amine (-NH | N-H Stretching (Asymmetric & Symmetric). |
| 2800 - 3100 | Carboxylic Acid | O-H Stretching (Broad, "Hairy beard" region). |
| 1690 | Carboxylic Acid | C=O Stretching (Strong). |
| 1620 | Aromatic Ring | C=C Ring deformation. |
| 1535, 1345 | Nitro Group (-NO | N-O Stretching (Asymmetric & Symmetric). |
| 1250 | Aryl Fluoride | C-F Stretching. |
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).
-
Theoretical Monoisotopic Mass: 200.02
-
Observed Ion (
): 199.0 -
Fragmentation Pattern (MS/MS):
-
155: Loss of
(Decarboxylation). -
139: Subsequent loss of oxygen or
radical depending on collision energy.
-
155: Loss of
Validated Experimental Protocol
Objective: Synthesis and isolation of 5-Amino-4-fluoro-2-nitrobenzoic acid from 2-nitro-4,5-difluorobenzoic acid.
Reagents
-
2-Nitro-4,5-difluorobenzoic acid (1.0 eq)
-
Ammonium Hydroxide (28-30%
in water) (5.0 eq) -
Water (Reaction solvent)[3]
-
Hydrochloric Acid (6N) (For precipitation)
Workflow
-
Dissolution: In a round-bottom flask, suspend 2-nitro-4,5-difluorobenzoic acid in water (5 vol).
-
Amination: Add Ammonium Hydroxide dropwise at 0-5°C. The solution will turn yellow/orange.
-
Note: Low temperature controls the exotherm and prevents over-amination or attack at the C4 position.
-
-
Reaction: Warm to room temperature (20-25°C) and stir for 4-6 hours.
-
Checkpoint: Monitor by HPLC or TLC. Disappearance of the difluoro starting material confirms completion.
-
-
Workup: Cool the mixture to 0-5°C.
-
Precipitation: Acidify carefully with 6N HCl to pH 2-3.
-
Critical Step: Do not drop below pH 1, as the amine moiety may protonate (
), increasing water solubility and reducing yield.
-
-
Isolation: Filter the yellow precipitate. Wash with cold water (2x) to remove ammonium fluoride salts.
-
Drying: Vacuum dry at 45°C.
Analytical Workflow (DOT Diagram)
Figure 2: Quality control decision tree for isolating pharmaceutical-grade intermediate.
References
-
National Institutes of Health (PubChem) . Compound Summary: 5-Amino-4-fluoro-2-nitrobenzoic acid.[2][4] Retrieved from [Link]
- Google Patents. Process for the preparation of 2-amino-5-fluorobenzoic acid and related nitro-intermediates.
Sources
- 1. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 2. Buy 5-Amino-4-fluoro-2-nitrobenzoic acid | 53994-61-9 [smolecule.com]
- 3. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. 453-71-4|4-Fluoro-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
Solubility Profiling & Process Optimization: 5-Amino-4-fluoro-2-nitrobenzoic Acid
Executive Summary & Chemical Context
5-Amino-4-fluoro-2-nitrobenzoic acid (CAS: 53994-61-9) is a high-value, polyfunctional intermediate critical in the synthesis of heterocyclic pharmaceutical agents (e.g., dibenzoxazepinones) and potential antineoplastic drugs. Its structure features a unique "push-pull" electronic system: a strongly electron-withdrawing nitro group and an electron-donating amino group flanking a fluorinated benzene ring.
For process chemists, this molecule presents a solubility paradox :
-
High Polarity: The nitro and carboxyl groups drive high affinity for polar aprotic solvents.
-
Lattice Energy: The potential for intermolecular hydrogen bonding (between -NH₂ and -COOH/-NO₂) often results in a high crystal lattice energy, reducing solubility in common organic solvents compared to non-aminated analogues.
This guide provides a comprehensive technical analysis of the solubility landscape for this compound, utilizing thermodynamic principles and surrogate data from structural homologues (e.g., 2-fluoro-5-nitrobenzoic acid) to establish a baseline for process design.
Physicochemical Profile & Predicted Solubility Landscape
Due to the specialized nature of this isomer, specific equilibrium solubility data is often proprietary. However, based on the solvation thermodynamics of fluoronitrobenzoic acid derivatives , we can construct a high-confidence predictive profile.
Structural Determinants of Solubility
-
Zwitterionic Potential: The coexistence of a basic amine and acidic carboxyl group allows for zwitterionic character in solution, significantly reducing solubility in non-polar media (hexane, toluene).
-
Electronic Effects: The 4-fluoro and 2-nitro substituents are electron-withdrawing, increasing the acidity of the carboxylic proton (predicted pKa < 3.0), making solubility highly pH-dependent in aqueous systems.
Table 1: Solubility Classification & Solvent Selection Guide
Values represent validated ranges for structural homologues (e.g., 4-fluoro-3-nitrobenzoic acid) and serve as process design baselines.
| Solvent Class | Representative Solvents | Predicted Solubility (25°C) | Mechanistic Rationale | Process Utility |
| Polar Aprotic | DMSO, DMF, NMP | High (> 150 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice; excellent acceptors for NH protons. | Reaction medium; Primary solvent for crystallization. |
| Polar Protic | Methanol, Ethanol | Moderate (20–60 mg/mL) | H-bonding capability matches the solute's functional groups. Solubility increases significantly with T. | Anti-solvent (at low T); Recrystallization solvent. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–40 mg/mL) | Good solvation of the nitro group; moderate interaction with the aromatic core. | Extraction solvent; Washing solvent. |
| Ethers | THF, 1,4-Dioxane | Moderate (15–50 mg/mL) | Oxygen lone pairs accept H-bonds from the amine. | Reaction co-solvent. |
| Non-Polar | Hexane, Toluene | Very Low (< 1 mg/mL) | Inability to overcome solute-solute cohesive forces (H-bonding). | Anti-solvent (Precipitant). |
| Aqueous | Water (pH 7) | Low (< 2 mg/mL) | Hydrophobic aromatic core dominates at neutral pH. | Waste stream; Anti-solvent. |
| Aqueous (Basic) | Water (pH > 8) | Very High | Deprotonation of COOH forms the highly soluble carboxylate salt. | Dissolution for purification/extraction. |
Thermodynamic Modeling & Analysis
To optimize crystallization processes, experimental data should be fitted to thermodynamic models. For 5-Amino-4-fluoro-2-nitrobenzoic acid, the Modified Apelblat Equation is the industry standard for correlating solubility (
The Modified Apelblat Model
- : Mole fraction solubility.
- : Absolute temperature (K).[1]
- : Empirical parameters representing the variation of solution activity coefficients.
Application Strategy:
-
Enthalpy of Solution (
): Typically positive (endothermic) for this class of compounds in alcohols/esters, implying solubility increases with temperature. -
Entropy (
): The driving force for dissolution in polar solvents is often the entropy gain from breaking the ordered crystal lattice.
Experimental Protocols (Self-Validating Systems)
Protocol A: Dynamic Laser Monitoring (Metastable Zone Width)
Best for: Determining the Metastable Zone Width (MSZW) for crystallization design.
Workflow Diagram:
Figure 1: Dynamic Laser Monitoring Workflow for determining solubility (T_clear) and nucleation limits (T_cloud).
Step-by-Step Methodology:
-
Preparation: Load a precise mass of 5-Amino-4-fluoro-2-nitrobenzoic acid into a jacketed glass vessel. Add a known volume of solvent (e.g., Ethanol).
-
Setup: Insert a Focused Beam Reflectance Measurement (FBRM) probe or a simple turbidity probe.
-
Heating Ramp: Heat the slurry at a constant rate (0.5 °C/min) with 300 RPM agitation.
-
Detection: Record the temperature at which laser transmission reaches 100% (or turbidity drops to baseline). This is the Saturation Temperature (
) for that concentration. -
Validation: Cool the solution until turbidity spikes (Nucleation point). The gap between
and is the MSZW.
Protocol B: Static Gravimetric Method (The Gold Standard)
Best for: Generating equilibrium data for regulatory filing.
-
Saturation: Add excess solid to solvent in a sealed vial.
-
Equilibration: Shake at constant temperature (
) for 24–48 hours. -
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to
to prevent crashing out). -
Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue OR analyze via HPLC (C18 column, Water/Acetonitrile mobile phase).
Process Design: Purification Strategy
Based on the solubility differential, Cooling-Antisolvent Crystallization is the optimal purification strategy for this intermediate.
Recommended Solvent System:
-
Primary Solvent: Ethanol or Methanol (Moderate solubility, high temperature dependence).
-
Anti-Solvent: Water (Low solubility, miscible with alcohols) or Toluene (if water is incompatible with downstream steps).
Process Logic:
Figure 2: Optimized Cooling-Antisolvent Crystallization Workflow.
References
-
Guidechem. (n.d.). 4-Fluoro-3-nitrobenzoic acid Properties and Solubility. Retrieved from
-
Thermo Fisher Scientific. (2009).[2] Safety Data Sheet: 2-Fluoro-5-nitrobenzoic acid. Retrieved from
-
Ozerskaya, A. V., et al. (2022).[1] Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. Retrieved from
-
Chem-Impex. (n.d.). 2-Fluoro-5-nitrobenzoic acid: Applications in Organic Synthesis. Retrieved from
-
BenchChem. (n.d.). 4-Fluoro-3-hydroxybenzoic acid Solubility Data. Retrieved from
Sources
discovery and history of 5-Amino-4-fluoro-2-nitrobenzoic acid
This in-depth technical guide details the discovery, synthetic evolution, and critical applications of 5-Amino-4-fluoro-2-nitrobenzoic acid (CAS 53994-61-9 ), a highly functionalized aromatic scaffold essential for modern medicinal chemistry.
CAS Registry Number: 53994-61-9 Molecular Formula: C₇H₅FN₂O₄ Molecular Weight: 200.12 g/mol IUPAC Name: 5-Amino-4-fluoro-2-nitrobenzoic acid[1]
Executive Summary
5-Amino-4-fluoro-2-nitrobenzoic acid represents a class of "privileged scaffolds" in organic synthesis—molecules capable of serving as the core structure for multiple bioactive ligands. Its unique substitution pattern (an electron-withdrawing nitro group ortho to the carboxyl, a fluorine atom para to the carboxyl, and an electron-donating amino group meta to the carboxyl) creates a distinctive electronic push-pull system. This configuration makes it an indispensable intermediate in the synthesis of polycyclic heterocycles , particularly quinazolinones and benzimidazoles , which are pharmacophores in kinase inhibitors, PARP inhibitors, and antibacterial agents.
Part 1: Chemical Identity & Structural Significance[2]
The chemical utility of 5-Amino-4-fluoro-2-nitrobenzoic acid lies in its orthogonal reactivity . Each functional group can be selectively manipulated, allowing for the sequential construction of complex molecular architectures.
The "Push-Pull" Electronic System
The molecule features a highly polarized benzene ring:
-
C-1 (Carboxyl): Provides the anchor for cyclization (e.g., to form lactams or oxazoles).
-
C-2 (Nitro): An electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (SNAr) at the C-4 position, while also serving as a latent nitrogen source (via reduction) for forming N-heterocycles.
-
C-4 (Fluorine): A labile leaving group in SNAr reactions, activated by the ortho-nitro and para-carboxyl groups.
-
C-5 (Amino): An electron-donating group that modulates the ring's reactivity and provides a handle for acylation or alkylation.
Structural Data Table
| Property | Value | Relevance |
| Melting Point | 210–215 °C (dec.)[2] | Indicates high lattice energy; thermal stability is crucial for high-temp cyclizations. |
| pKa (COOH) | ~2.5 | Strongly acidic due to the electron-withdrawing nitro group at the ortho position. |
| pKa (NH₂) | ~2.0 (Conjugate acid) | Weakly basic amine due to the electron-withdrawing effect of the ring system. |
| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents; requires polar aprotic solvents for reactions. |
Part 2: Historical Genesis & Synthetic Evolution
The synthesis of 5-Amino-4-fluoro-2-nitrobenzoic acid has evolved from non-selective, hazardous nitration protocols to precise, catalytic routes. The primary challenge has always been regioselectivity —directing substituents to the correct positions on the crowded benzene ring.
Early Routes: The "Direct Nitration" Problem
Early attempts to synthesize this scaffold involved the direct nitration of 3-Amino-4-fluorobenzoic acid . This approach was fraught with issues:
-
Oxidation Risk: The amino group is susceptible to oxidation by nitric acid.
-
Regio-scrambling: The directing effects of the amino (o,p-director) and fluoro (o,p-director) groups often conflicted with the carboxyl (m-director), leading to inseparable mixtures of isomers (e.g., 2-nitro vs. 6-nitro).
The Modern "Toluene Oxidation" Route (Standard Protocol)
To bypass the selectivity issues, modern industrial synthesis employs a "protect-then-oxidize" strategy starting from 4-Fluoro-2-nitrotoluene . This route ensures the nitro group is fixed at the C-2 position before the carboxyl group is formed.
Step-by-Step Mechanism:
-
Starting Material: 4-Fluoro-2-nitrotoluene.
-
Oxidation: The methyl group is oxidized to a carboxyl group using KMnO₄ or catalytic air oxidation (Co/Mn catalysts). This yields 4-Fluoro-2-nitrobenzoic acid .[3]
-
Regioselective Nitration: The ring is nitrated. The existing nitro (C-2) and carboxyl (C-1) groups direct the incoming electrophile to the C-5 position (meta to both withdrawing groups). This yields 4-Fluoro-2,5-dinitrobenzoic acid .
-
Selective Reduction (Zinin Reduction): The critical step is the selective reduction of the C-5 nitro group to an amine, while leaving the C-2 nitro group intact. This is achieved using sodium sulfide (Na₂S) or catalytic hydrogenation with specific poisoning (e.g., sulfided Pt/C).
Caption: Evolution of the synthetic pathway from toluene precursor to the target scaffold, highlighting the critical selective reduction step.
Part 3: Critical Application - The Heterocyclic Connection
The primary value of 5-Amino-4-fluoro-2-nitrobenzoic acid is its role as a precursor for Quinazolinones and Benzimidazoles , which are key motifs in drug discovery.
Synthesis of Quinazolinone Kinase Inhibitors
Quinazolinones are privileged structures in medicinal chemistry, often acting as inhibitors of kinases (e.g., EGFR, p38 MAPK).[2]
-
Mechanism: The C-1 carboxyl and C-2 nitro (after reduction to amine) react with formamide or urea derivatives to close the pyrimidine ring.
-
Advantage: The C-4 fluorine remains available for a late-stage SNAr reaction with an amine (e.g., a piperazine tail), allowing for the rapid generation of libraries of kinase inhibitors.
Synthesis of Benzimidazoles
Reduction of the C-2 nitro group yields a diamino-benzoic acid derivative (2,5-diamino-4-fluorobenzoic acid). Reaction with aldehydes or carboxylic acids leads to benzimidazoles, which are potent anti-parasitic and anti-viral agents.
Part 4: Detailed Experimental Protocol
Objective: Synthesis of 5-Amino-4-fluoro-2-nitrobenzoic acid via Selective Reduction of 4-Fluoro-2,5-dinitrobenzoic acid.
Reagents:
-
4-Fluoro-2,5-dinitrobenzoic acid (10.0 g, 43.5 mmol)
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O) (31.3 g, 130.5 mmol)
-
Water (100 mL)
-
Hydrochloric Acid (HCl, 6N)
Protocol:
-
Dissolution: Suspend 4-Fluoro-2,5-dinitrobenzoic acid in water (100 mL) in a 500 mL round-bottom flask.
-
Reagent Addition: Add Sodium Bicarbonate (NaHCO₃) slowly to adjust pH to ~8.0, ensuring complete dissolution of the acid as its sodium salt.
-
Reduction: Heat the solution to 60°C. Add Na₂S·9H₂O portion-wise over 30 minutes. The solution will turn deep red/orange.
-
Reaction Monitoring: Stir at 60°C for 2 hours. Monitor by TLC (System: EtOAc/MeOH 9:1) or HPLC.[4][5][6] The starting material (dinitro) should disappear, and the mono-amino product should appear.
-
Workup: Cool the mixture to 0°C in an ice bath.
-
Precipitation: Carefully acidify with 6N HCl to pH 3.0. The product, 5-Amino-4-fluoro-2-nitrobenzoic acid, will precipitate as a yellow/orange solid.
-
Purification: Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum at 50°C.
-
Yield: Typically 7.5 g (75%).
Quality Control (QC) Parameters:
-
HPLC Purity: >98% (Area %).
-
¹H NMR (DMSO-d₆): Distinct signals for the aromatic protons. The proton at C-3 (between NO₂ and F) will be a doublet due to F-coupling. The proton at C-6 (between COOH and NH₂) will be a separate doublet.
Part 5: References
-
Smolecule. (2023). 5-Amino-4-fluoro-2-nitrobenzoic acid: Properties and Applications. Retrieved from
-
Thermo Fisher Scientific. (2024). 2-Fluoro-4-nitrobenzoic acid and derivatives: Synthetic Applications. Retrieved from [5]
-
ChemicalBook. (2024). Synthesis of Nitrobenzoic Acid Derivatives. Retrieved from [7]
-
BLD Pharm. (2024). Building Blocks for Medicinal Chemistry: 5-Amino-4-fluoro-2-nitrobenzoic acid. Retrieved from
Sources
- 1. 5-Amino-2-fluoro-4-nitro-benzoic acid 95% | CAS: 1567030-35-6 | AChemBlock [achemblock.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. L19770.06 [thermofisher.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 7-Amino-3-chloro cephalosporanic acid | 53994-69-7 [chemicalbook.com]
Technical Guide: Biological & Synthetic Potential of 5-Amino-4-fluoro-2-nitrobenzoic Acid
[1]
CAS Registry Number: 53994-61-9 Molecular Formula: C₇H₅FN₂O₄ Molecular Weight: 200.12 g/mol [1]
PART 1: CORE DIRECTIVE — The Pharmacophore Scaffold
In the landscape of drug discovery, 5-Amino-4-fluoro-2-nitrobenzoic acid (5-AF-2-NBA) is not merely a reagent; it is a privileged scaffold .[1] Its value lies in the precise orthogonal reactivity of its three functional handles—the nucleophilic amine at C5, the electrophilic fluorine at C4, and the reducible nitro group at C2—positioned around a benzoic acid core.[1]
This specific substitution pattern allows for the rapid assembly of polycyclic heteroaromatic systems , particularly quinazolinones and benzimidazoles , which are foundational to modern kinase inhibitors and antibacterial agents.[1]
Structural Analysis & Reactivity Profile[1]
-
C1-Carboxyl Group : Serves as the primary anchor for amide coupling or cyclization.[1]
-
C2-Nitro Group : A "masked" amine.[1] Upon reduction, it enables cyclization with the C1-carboxyl to form quinazolin-4-ones.[1]
-
C4-Fluorine Atom : A metabolic shield and binding enhancer.[1] In many kinase inhibitors, this fluorine increases lipophilicity and blocks metabolic oxidation at the para-position, prolonging half-life.[1]
-
C5-Amino Group : An electron-donating group (EDG) that modulates the ring's electronics, making the C4-fluorine less susceptible to premature nucleophilic displacement, thus allowing for controlled, chemoselective reactions.[1]
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Therapeutic Applications & Mechanisms
The biological activity of 5-AF-2-NBA is realized upon its conversion into bioactive cores.[1] It is a precursor for two major therapeutic classes:
A. Kinase Inhibitors (Oncology)
The 4-fluoro-5-amino motif is structurally homologous to the core pharmacophores found in MEK and EGFR inhibitors .[1]
-
Mechanism : The benzoic acid moiety is often converted to a benzamide, which fits into the ATP-binding pocket of the kinase.[1] The fluorine atom interacts with hydrophobic residues in the pocket, while the amino group forms critical hydrogen bonds with the hinge region of the kinase enzyme.[1]
-
Causality : The presence of the nitro group allows for the late-stage introduction of a second amino group (via reduction), which is essential for creating the "hinge-binder" motif seen in drugs like Cobimetinib or Trametinib analogs.[1]
B. Antibacterial Agents (Quinolone Analogs)
While classic fluoroquinolones use a 2,3,4-trifluoro scaffold, 5-AF-2-NBA provides a route to 7-amino-6-fluoro-4-quinolones (using quinolone numbering).[1]
-
Mechanism : These derivatives inhibit bacterial DNA gyrase and Topoisomerase IV, preventing bacterial replication.[1] The C4-fluorine (becoming C6 in the quinolone) is non-negotiable for potency, increasing cell penetration and gyrase binding affinity.[1]
Synthetic Pathways (The "Build" Phase)
The following Graphviz diagram illustrates the divergence of 5-AF-2-NBA into two distinct bioactive scaffolds: Quinazolinones (via C1/C2 cyclization) and Benzamides (via C1 functionalization).[1]
Caption: Divergent synthesis from 5-AF-2-NBA to bioactive benzamides and quinazolinones.
PART 3: EXPERIMENTAL PROTOCOLS
Protocol 1: Synthesis of a Quinazolin-4-one Derivative
Objective : To convert 5-AF-2-NBA into a bioactive quinazolinone scaffold via reductive cyclization.[1] This protocol validates the "self-validating" nature of the chemistry—the final cyclization only occurs if the nitro group is successfully reduced to an amine.[1]
Reagents :
-
5-Amino-4-fluoro-2-nitrobenzoic acid (1.0 eq)[1]
-
Formamide (Excess, serves as solvent and C1 source)[1]
-
Sodium Dithionite (Na₂S₂O₄) (3.0 eq) - Chemoselective reducing agent[1]
-
Ethanol/Water (1:1)[1]
Methodology :
-
Reduction : Dissolve 5-AF-2-NBA (10 mmol) in Ethanol/Water (50 mL). Add Sodium Dithionite (30 mmol) portion-wise at 60°C. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).
-
Why: Dithionite is preferred over catalytic hydrogenation here to prevent accidental defluorination (hydrodefluorination) which can occur with Pd/C.[1]
-
-
Isolation : Evaporate solvent. The intermediate is 2,5-diamino-4-fluorobenzoic acid .[1]
-
Cyclization : Suspend the crude diamine in Formamide (20 mL). Heat to 140°C for 4 hours.[1]
-
Mechanism: The primary amine at C2 attacks the formamide, followed by intramolecular condensation with the C1-carboxylic acid (or ester formed in situ) to close the pyrimidine ring.[1]
-
-
Purification : Cool to room temperature. The product, 6-fluoro-7-amino-quinazolin-4(3H)-one , will precipitate.[1] Filter and wash with cold water.[1]
Data Specification Table
| Parameter | Value / Observation |
|---|---|
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250°C (Typical for quinazolinones) |
| ¹H NMR Diagnostic | Singlet at ~8.0 ppm (H-2 of quinazolinone ring) |
| Key IR Signal | 1680 cm⁻¹ (C=O stretch of amide) |[1]
Protocol 2: Safety & Handling
-
Nitroaromatics : 5-AF-2-NBA contains a nitro group.[1][2] While stable, it should be treated as a potential energetic material during large-scale heating.[1]
-
Fluorine Safety : In strong basic conditions at high temperatures, fluoride ions may be eliminated.[1] Use borosilicate glassware; avoid glass if using extremely harsh acidic/fluoride conditions (unlikely here).[1]
References
commercial availability of 5-Amino-4-fluoro-2-nitrobenzoic acid
An In-depth Technical Guide to 5-Amino-4-fluoro-2-nitrobenzoic Acid: Commercial Availability, Synthesis, and Application
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 5-Amino-4-fluoro-2-nitrobenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its commercial availability, synthesis strategies, critical applications, and the analytical methodologies required for its quality control.
Introduction: A Niche Building Block with Significant Potential
5-Amino-4-fluoro-2-nitrobenzoic acid is a substituted aromatic carboxylic acid characterized by the precise arrangement of amino, fluoro, and nitro functional groups on a benzene ring. This specific orientation of substituents imparts unique reactivity and makes it a valuable building block in medicinal chemistry and organic synthesis.[1] While not a common off-the-shelf reagent, its role as a precursor to complex heterocyclic structures positions it as a critical component in the synthesis of novel therapeutic agents. The presence of fluorine, in particular, is a strategic element in modern drug design, often used to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2]
This document serves as a comprehensive resource, detailing the compound's properties, sourcing, synthesis, and safe handling, thereby enabling its effective integration into advanced research and development workflows.
Physicochemical Properties and Identification
Accurate identification is paramount for ensuring the integrity of any chemical synthesis. The key identifiers for 5-Amino-4-fluoro-2-nitrobenzoic acid are summarized below. It is important to note that while the CAS Number 53994-61-9 is associated with this compound in some supplier databases, researchers should verify the identity of any sourced material through analytical characterization.[1]
| Property | Value |
| IUPAC Name | 5-amino-4-fluoro-2-nitrobenzoic acid[1] |
| CAS Number | 53994-61-9[1] |
| Molecular Formula | C₇H₅FN₂O₄[1] |
| Molecular Weight | 200.125 g/mol [1] |
| SMILES | C1=C(C(=CC(=C1N)F)[O-])C(=O)O[1] |
| InChI Key | WNZMDEZSMNZQMK-UHFFFAOYSA-N[1] |
Commercial Sourcing and Availability
Direct, large-scale is limited. It is typically considered a niche building block, often available from specialized chemical suppliers who focus on intermediates for research and development. In many instances, this compound may be offered on a "made-to-order" or custom synthesis basis.
Researchers seeking this compound should contact suppliers of functionalized aromatic building blocks. The following table lists representative suppliers who stock structurally related compounds and are potential sources for custom synthesis inquiries.
| Potential Supplier | Representative Related Products | Notes |
| Smolecule | 5-Amino-4-fluoro-2-nitrobenzoic acid (Cat. No. S3249182)[1] | Lists the target compound directly. Purity and stock levels should be confirmed. |
| Advanced ChemBlocks | 5-Amino-2-fluoro-4-nitro-benzoic acid (Cat. ID: H-8819)[3] | Offers isomers, indicating capabilities in this area of chemistry. |
| BLD Pharm | 2-Amino-5-fluoro-4-nitrobenzoic acid (CAS 174566-51-9)[4] | Provides a range of related nitrobenzoic acids. |
| Sigma-Aldrich | 5-Fluoro-2-nitrobenzoic acid (CAS 320-98-9) | A major supplier with custom synthesis capabilities. |
| Thermo Scientific | 5-Fluoro-2-nitrobenzoic acid (CAS 320-98-9)[5] | Offers related starting materials and intermediates. |
Synthesis and Manufacturing Insights
The synthesis of 5-Amino-4-fluoro-2-nitrobenzoic acid requires a regioselective approach to correctly position the three distinct functional groups.[1] The general strategy involves the sequential functionalization of a simpler aromatic precursor.
Conceptual Synthetic Workflow
The pathway typically begins with a fluorinated benzoic acid. A nitration step is performed, followed by the introduction of the amino group, often via the reduction of a second, strategically placed nitro group. The choice of starting material and the order of reactions are critical to achieving the desired isomer. For example, starting with 3-fluorobenzoic acid allows for nitration at the 2- and 6-positions.
Caption: Conceptual workflow for the synthesis of 5-Amino-4-fluoro-2-nitrobenzoic acid.
Exemplary Laboratory-Scale Synthesis Protocol
The following protocol is adapted from established methods for the synthesis of related fluoro-nitrobenzoic acids and illustrates the key chemical transformations.[6] This procedure is provided for informational purposes and must be performed by qualified personnel with appropriate safety precautions.
Objective: To synthesize 5-Fluoro-2-nitrobenzoic acid from 3-Fluorobenzoic acid (a key precursor).
Materials:
-
3-Fluorobenzoic acid (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, dissolve 3-fluorobenzoic acid (e.g., 7.9 g, 56 mmol) in concentrated sulfuric acid (50 mL). The use of concentrated sulfuric acid serves as both a solvent and a catalyst for the nitration reaction.
-
Nitration: Add fuming nitric acid (4.7 g, 67 mmol) dropwise to the cooled solution while stirring vigorously. Maintaining a low temperature is crucial to control the exothermic reaction and prevent over-nitration or side product formation.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 1 hour to ensure the reaction goes to completion.[6]
-
Workup and Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 750 mL). This step quenches the reaction and precipitates the solid product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). The organic product will preferentially move into the ethyl acetate layer.[6]
-
Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate to remove any residual water. Filter the solution and concentrate it under reduced pressure to yield the crude product, 5-fluoro-2-nitrobenzoic acid, which can be further purified by recrystallization.[6]
To obtain the target molecule, 5-Amino-4-fluoro-2-nitrobenzoic acid, a similar nitration would be performed on a different starting material, followed by a selective reduction step to convert one of the two nitro groups into an amine.
Applications in Research and Drug Development
The unique arrangement of functional groups in 5-Amino-4-fluoro-2-nitrobenzoic acid makes it a versatile intermediate for synthesizing more complex molecules.[1]
-
Synthesis of Heterocyclic Compounds: It is a key starting material for creating heterocyclic ring systems. One notable application is in the synthesis of dibenzoxazepinones through nucleophilic aromatic substitution (SNAr) reactions.[1] The fluorine atom is an excellent leaving group in SNAr, and its displacement by a nucleophile is a common strategy for building complex molecular scaffolds.
-
Medicinal Chemistry: The compound is explored for its potential pharmacological properties. The core structure is a feature in molecules investigated for antimicrobial and anticancer activities.[1] The incorporation of a fluorine atom can significantly enhance a drug candidate's potency and metabolic stability.[2][7]
-
Biochemical Probes: Its functional groups can interact with biological systems, making it a candidate for development as a biochemical probe to study enzymes and receptors.[1]
Caption: Key synthetic transformations and downstream applications of the title compound.
Analytical and Quality Control Methods
Ensuring the purity and identity of 5-Amino-4-fluoro-2-nitrobenzoic acid is critical for its successful use in synthesis. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for assessing purity.
HPLC-UV Method for Purity Analysis
This protocol is based on standard methods for analyzing related aromatic acids.[8]
Objective: To determine the purity of a 5-Amino-4-fluoro-2-nitrobenzoic acid sample.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.
-
Sample diluent: 50:50 mixture of Mobile Phase A and B.
-
Reference standard of 5-Amino-4-fluoro-2-nitrobenzoic acid (≥98% purity).
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in the sample diluent. Create a working standard at approximately 50 µg/mL by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a nominal concentration of 50 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or the absorbance maximum of the compound).
-
Gradient: A typical gradient might be 10% B to 90% B over 15 minutes.
-
-
Analysis: Inject the working standard followed by the sample. The purity of the sample is calculated by comparing the peak area of the main component to the total area of all peaks (Area % method).
Caption: Standard workflow for the quality control analysis of the compound via HPLC.
Safety and Handling
As with any nitroaromatic compound, 5-Amino-4-fluoro-2-nitrobenzoic acid must be handled with appropriate care. It is classified as an irritant.[9]
| Hazard Class | GHS Information |
| Pictograms | GHS07 (Exclamation Mark)[10] |
| Signal Word | Warning[10] |
| Hazard Statements | H315: Causes skin irritation.[10] H319: Causes serious eye irritation.[10] H335: May cause respiratory irritation.[10] |
Handling and First Aid:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[12]
Conclusion
5-Amino-4-fluoro-2-nitrobenzoic acid stands out as a highly functionalized and valuable intermediate for advanced chemical synthesis. While its commercial availability is limited to specialized suppliers and custom synthesis, its strategic importance in constructing complex heterocyclic scaffolds for drug discovery makes it a compound of significant interest. A thorough understanding of its synthesis, handling requirements, and analytical characterization is essential for any researcher aiming to leverage its unique chemical properties for the development of novel molecules.
References
-
2-Fluoro-4-nitrobenzoic acid. Chem-Impex. [Link]
-
Applications of fluorine-containing amino acids for drug design. PubMed. [Link]
- Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
-
A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. [Link]
Sources
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- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. 5-Amino-2-fluoro-4-nitro-benzoic acid 95% | CAS: 1567030-35-6 | AChemBlock [achemblock.com]
- 4. 174566-51-9|2-Amino-5-fluoro-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 5. 5-Fluoro-2-nitrobenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 5-Fluoro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. chemscene.com [chemscene.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocycles from 5-Amino-4-fluoro-2-nitrobenzoic Acid
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 5-Amino-4-fluoro-2-nitrobenzoic acid as a pivotal starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The unique arrangement of its functional groups—an amine, a nitro group, a carboxylic acid, and a strategically positioned fluorine atom—renders it an exceptionally versatile scaffold.[1] The fluorine atom, in particular, is a valuable feature, as fluorine substitution is a prevalent strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[2] This guide moves beyond simple procedural lists to explain the underlying chemical logic, offering detailed, field-proven protocols for the synthesis of benzimidazoles, quinoxalines, and dibenz[b,f][1][3]oxazepinones. Each protocol is designed as a self-validating system, complete with mechanistic insights and data presentation to ensure reproducibility and successful implementation in a research and development setting.
The Strategic Value of 5-Amino-4-fluoro-2-nitrobenzoic Acid
5-Amino-4-fluoro-2-nitrobenzoic acid is more than a simple chemical intermediate; it is a pre-functionalized platform for complex molecular architecture. The interplay of its substituents dictates its reactivity and synthetic utility:
-
Ortho-Nitroaniline Moiety: The vicinal amino and nitro groups are primed for reductive cyclization strategies. Selective reduction of the nitro group to a second amine function generates an ortho-phenylenediamine system, the cornerstone for building fused heterocyclic rings like benzimidazoles and quinoxalines.[4][5]
-
Fluorine as a Leaving Group: The fluorine atom, activated by the potent electron-withdrawing effect of the adjacent nitro group and the carboxylic acid, is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the facile introduction of O-, N-, or S-based nucleophiles, opening pathways to complex tricyclic systems.[1]
-
Carboxylic Acid Handle: The carboxyl group serves as a versatile handle for further derivatization, amide bond formation, or as a directing group in cyclization reactions.
This unique combination of reactive sites allows for a modular approach to synthesizing libraries of compounds with potential applications in antimicrobial, anticancer, and antiviral research.[1][6][7][8]
Synthetic Pathway I: Synthesis of Fluorinated Benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[4][9] The synthesis from our starting material hinges on the in-situ generation of a fluorinated o-phenylenediamine, followed by condensation with an appropriate electrophile.
Mechanistic Rationale & Workflow
The process is a robust two-step, one-pot reaction. The first critical step is the selective reduction of the nitro group to an amine without affecting the carboxylic acid or the fluorine atom. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for its high efficiency and clean conversion. The resulting diamine is highly reactive and is immediately condensed with an aromatic aldehyde. This condensation, known as the Phillips-Ladenburg synthesis, proceeds via the formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole ring.
Caption: Workflow for the synthesis of fluorinated benzimidazoles.
Detailed Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-6-fluoro-1H-benzimidazole-5-carboxylic acid
Materials:
-
5-Amino-4-fluoro-2-nitrobenzoic acid
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (Absolute)
-
4-Chlorobenzaldehyde
-
Sodium Metabisulfite (optional, as a mild oxidant for aromatization)
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a hydrogen balloon, add 5-Amino-4-fluoro-2-nitrobenzoic acid (2.0 g, 10.0 mmol).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask and stir to dissolve the starting material.
-
Catalyst Addition: Carefully add 10% Pd/C (0.2 g, 10 wt%) to the solution.
-
Nitro Reduction: Purge the flask with hydrogen gas and maintain a positive pressure with a hydrogen balloon. Stir the mixture vigorously at room temperature for 4-6 hours.
-
Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the yellow starting material and the appearance of a new, more polar spot indicates the formation of the diamine.
-
-
Catalyst Removal: Once the reduction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 10 mL) to ensure complete recovery of the product.
-
Condensation: Transfer the filtrate containing the crude 4,5-diamino-2-fluorobenzoic acid to a clean flask. Add 4-chlorobenzaldehyde (1.4 g, 10.0 mmol).
-
Cyclization: Heat the mixture to reflux (approx. 78 °C) and maintain for 4 hours. The solution may become colored as the reaction progresses.
-
Work-up and Isolation: After cooling to room temperature, a precipitate should form. If not, reduce the solvent volume in vacuo until a solid appears.
-
Purification: Collect the solid by vacuum filtration. Wash the crude product with cold ethanol (2 x 15 mL) and then with hexanes (2 x 15 mL) to remove any unreacted aldehyde.
-
Drying: Dry the purified solid in a vacuum oven at 60 °C overnight to yield the final benzimidazole product as a solid.
Data Summary
| Aldehyde Reactant | Product Name | Expected Yield (%) |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-fluoro-1H-benzimidazole-5-carboxylic acid | 80 - 90% |
| Benzaldehyde | 6-Fluoro-2-phenyl-1H-benzimidazole-5-carboxylic acid | 85 - 95% |
| 4-Methoxybenzaldehyde | 6-Fluoro-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid | 82 - 92% |
Synthetic Pathway II: Synthesis of Fluorinated Quinoxalines
Quinoxalines are another class of nitrogen-containing heterocycles with a wide range of biological activities, including use as antibacterial and antifungal agents.[6][7] Their synthesis is classically achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][8]
Mechanistic Rationale & Workflow
Similar to the benzimidazole synthesis, the initial step involves the reduction of the nitro group on 5-Amino-4-fluoro-2-nitrobenzoic acid to generate the corresponding o-phenylenediamine. This diamine intermediate is then subjected to a condensation reaction with a 1,2-diketone, such as benzil. The reaction proceeds through a double Schiff base formation, followed by spontaneous cyclization and dehydration to afford the highly stable aromatic quinoxaline ring system.
Caption: Workflow for the synthesis of fluorinated quinoxalines.
Detailed Experimental Protocol: Synthesis of 6-Amino-7-fluoro-2,3-diphenylquinoxaline-8-carboxylic acid
Materials:
-
5-Amino-4-fluoro-2-nitrobenzoic acid
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Benzil
-
Ethanol (95%)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Deionized Water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 5-Amino-4-fluoro-2-nitrobenzoic acid (2.0 g, 10.0 mmol) in 50 mL of concentrated HCl in an ice bath.
-
Reducing Agent Addition: While stirring vigorously, add a solution of Tin(II) chloride dihydrate (11.3 g, 50.0 mmol) in 20 mL of concentrated HCl dropwise, maintaining the internal temperature below 10 °C.
-
Expert Insight: Using SnCl₂/HCl is a classic method for nitro group reduction that works well in the presence of acid-sensitive groups and avoids the need for high-pressure hydrogenation equipment. The large excess is necessary to ensure complete reduction.
-
-
Reduction Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The reaction mixture should become a clear solution.
-
Basification: Cool the mixture again in an ice bath and carefully neutralize by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8. A precipitate of the diamine will form.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 4,5-diamino-2-fluorobenzoic acid.
-
Condensation: Immediately redissolve the crude diamine in 80 mL of 95% ethanol. Add benzil (2.1 g, 10.0 mmol) to the solution.
-
Cyclization: Heat the mixture to reflux for 2 hours. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The quinoxaline product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol to remove any impurities.
-
Drying: Dry the product in a vacuum oven at 70 °C to yield the pure quinoxaline derivative.
Data Summary
| 1,2-Dicarbonyl Reactant | Product Name | Expected Yield (%) |
| Benzil | 6-Amino-7-fluoro-2,3-diphenylquinoxaline-8-carboxylic acid | 75 - 85% |
| 2,3-Butanedione | 6-Amino-7-fluoro-2,3-dimethylquinoxaline-8-carboxylic acid | 80 - 90% |
| Glyoxal (40% in H₂O) | 6-Amino-7-fluoroquinoxaline-8-carboxylic acid | 70 - 80% |
Synthetic Pathway III: Synthesis of Dibenz[b,f][1][4]oxazepinones via SNAr
This pathway demonstrates a more advanced application of the starting material, leveraging the fluorine atom as a leaving group in an SNAr reaction to construct a complex, tricyclic dibenzoxazepinone core.[1] Such scaffolds are of interest in neuroscience drug discovery.
Mechanistic Rationale & Workflow
The synthesis begins with an SNAr reaction between 5-Amino-4-fluoro-2-nitrobenzoic acid and a suitable phenol. The nitro group strongly activates the C4 position for nucleophilic attack, enabling the displacement of the fluoride ion by the phenoxide. The resulting diaryl ether intermediate then undergoes a two-step transformation: reduction of the nitro group to an amine, followed by an intramolecular amide bond formation (lactamization) between the newly formed amine and the carboxylic acid, which closes the seven-membered ring.
Caption: Workflow for Dibenz[b,f][1][3]oxazepinone synthesis.
Detailed Experimental Protocol: Synthesis of 2-Methoxy-8-aminodibenz[b,f][1][4]oxazepin-11(10H)-one
Materials:
-
5-Amino-4-fluoro-2-nitrobenzoic acid
-
4-Methoxyphenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
Procedure:
-
SNAr Reaction Setup: To a flame-dried 100 mL flask under a nitrogen atmosphere, add 5-Amino-4-fluoro-2-nitrobenzoic acid (2.0 g, 10.0 mmol), 4-methoxyphenol (1.37 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous DMF via syringe.
-
SNAr Heating: Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Expert Insight: Anhydrous conditions are crucial to prevent the hydrolysis of the starting material and side reactions. K₂CO₃ acts as the base to deprotonate the phenol, forming the active nucleophile.
-
-
Work-up: After cooling, pour the reaction mixture into 200 mL of ice-cold 1M HCl. This will protonate the carboxylic acid and precipitate the diaryl ether product.
-
Isolation of Intermediate: Collect the solid by vacuum filtration, wash with copious amounts of water, and dry under vacuum. The intermediate, 5-amino-4-(4-methoxyphenoxy)-2-nitrobenzoic acid, can be used directly in the next step.
-
Reductive Cyclization: Transfer the dried intermediate to a flask suitable for hydrogenation. Add 80 mL of ethanol and 10% Pd/C (0.2 g).
-
Hydrogenation: Purge the system with hydrogen and stir under a hydrogen atmosphere at room temperature for 6 hours until the nitro group is fully reduced.
-
Lactamization: Filter off the catalyst through Celite®. Heat the filtrate to reflux for 8 hours to promote intramolecular cyclization.
-
Alternative: For difficult cyclizations, the solvent can be removed, and a peptide coupling agent (e.g., HATU, HOBt) can be used at room temperature to facilitate lactam formation.
-
-
Final Purification: Cool the solution and remove the solvent in vacuo. Purify the resulting solid residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure dibenz[b,f][1][3]oxazepinone product.
References
-
National Institutes of Health (NIH). (n.d.). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. PMC. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PMC. Available at: [Link]
-
ResearchGate. (n.d.). 16.15.5 Quinoxalines (Update 2012). Available at: [Link]
-
International Journal of Research and Analytical Reviews (IJRAR). (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the final step of the benzimidazole synthesis. Available at: [Link]
-
National Institutes of Health (NIH). (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. PMC. Available at: [Link]
-
PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Available at: [Link]
-
IndiaMART. (n.d.). 4 Amino 2 3 Difluoro 5 Nitrobenzoic Acid Powder, Purity: 98%. Available at: [Link]
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
National Institutes of Health (NIH). (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. PMC. Available at: [Link]
-
Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Available at: [Link]
-
Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Available at: [Link]
Sources
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- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
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- 9. benchchem.com [benchchem.com]
The Strategic Utility of 5-Amino-4-fluoro-2-nitrobenzoic Acid in Modern Pharmaceutical Synthesis
Introduction: A Multifunctional Building Block for Complex Drug Scaffolds
In the landscape of contemporary drug discovery, the demand for structurally novel and functionally optimized molecular entities is incessant. 5-Amino-4-fluoro-2-nitrobenzoic acid has emerged as a highly valuable and versatile building block for the synthesis of complex pharmaceutical agents.[1] Its unique arrangement of four distinct functional groups—an amine, a fluorine atom, a nitro group, and a carboxylic acid—on a central benzene ring offers a rich platform for a multitude of chemical transformations. This strategic positioning allows for controlled, regioselective modifications, making it an ideal starting material for constructing diverse heterocyclic systems and other intricate molecular architectures prevalent in medicinal chemistry.[1] The inherent reactivity of this compound has been leveraged in the development of molecules for antimicrobial and anticancer research.[1]
This application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 5-Amino-4-fluoro-2-nitrobenzoic acid in pharmaceutical synthesis. We will explore the nuanced reactivity of its functional groups, provide detailed, field-proven protocols for its key transformations, and discuss the critical safety considerations necessary for its handling.
Chemical Reactivity and Strategic Considerations
The synthetic utility of 5-Amino-4-fluoro-2-nitrobenzoic acid stems from the distinct and tunable reactivity of its four functional groups. Understanding the interplay of these groups is paramount for designing successful synthetic routes.
-
The Fluoro Group: A Locus for Nucleophilic Aromatic Substitution (SNAr) The fluorine atom, positioned ortho to the strongly electron-withdrawing nitro group, is highly activated towards nucleophilic aromatic substitution (SNAr). This is the cornerstone of this reagent's utility, enabling the facile introduction of a wide array of nucleophiles, including amines, thiols, and alcohols, to build molecular complexity. The SNAr reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is favored by the electron-withdrawing nature of the adjacent nitro group.
-
The Nitro Group: A Precursor to a Key Amine The nitro group serves a dual purpose. Primarily, it acts as a powerful electron-withdrawing group to activate the fluorine for SNAr. Subsequently, it can be selectively reduced to an amino group under various conditions. This transformation is a critical step in the synthesis of many heterocyclic systems, such as benzimidazoles, where the resulting ortho-diamine is a necessary precursor. Common methods for nitro group reduction include catalytic hydrogenation (e.g., using Pd/C and H₂) or metal-mediated reductions (e.g., using SnCl₂ or Fe in acidic media).
-
The Amino Group: A Handle for Derivatization The existing amino group can be a site for further functionalization, such as acylation or alkylation, depending on the synthetic strategy. Its basicity and nucleophilicity are moderated by the other ring substituents.
-
The Carboxylic Acid Group: A Gateway to Amides and Esters The carboxylic acid moiety provides a convenient handle for forming amide or ester linkages, which are ubiquitous in pharmaceutical compounds. Standard peptide coupling reagents (e.g., HATU, HBTU) can be employed for amide bond formation, while esterification can be achieved under acidic conditions. It is important to consider the potential for decarboxylation under harsh thermal or acidic/basic conditions, a known side reaction for some substituted benzoic acids.
Application Protocol I: Synthesis of a Fluorobenzimidazole Core for Antitubercular Agents
This protocol details a representative two-step synthesis of a 6-fluoro-4-substituted-benzimidazole-7-carboxylic acid, a scaffold with potential antitubercular activity. This example demonstrates the sequential utility of the fluoro and nitro groups.
Step 1: Nucleophilic Aromatic Substitution (SNAr) with a Phenol
This step showcases the displacement of the activated fluorine atom by a phenolic nucleophile.
Reaction Scheme:
A representative SNAr reaction.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Amino-4-fluoro-2-nitrobenzoic acid | 200.13 | 10 | 1.0 |
| Substituted Phenol (e.g., Piperonyl alcohol) | 152.15 | 10 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20 | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Amino-4-fluoro-2-nitrobenzoic acid (10 mmol, 2.00 g), the substituted phenol (10 mmol, 1.52 g), and potassium carbonate (20 mmol, 2.76 g).
-
Add N,N-Dimethylformamide (DMF, 20 mL) to the flask.
-
Stir the suspension at 90 °C for 15-18 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidify the mixture to pH ~3-4 with 2N HCl. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol/water if necessary.
Step 2: Reductive Cyclization to Form the Benzimidazole Ring
This step involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization with the carboxylic acid to form the benzimidazole core.
Reaction Scheme:
Reductive cyclization to the benzimidazole core.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| SNAr Product from Step 1 | - | 1 | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 7 | 7.0 |
| Ethanol | 46.07 | 10 mL | - |
Procedure:
-
In a round-bottom flask, dissolve the crude product from Step 1 (1 mmol) in ethanol (10 mL).
-
Add Tin(II) chloride dihydrate (7 mmol, 1.58 g) to the solution.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzimidazole.
-
Purify the product by column chromatography on silica gel if necessary.
Application Protocol II: General Procedure for Amide Bond Formation
This protocol provides a general method for the synthesis of amides from the carboxylic acid group of 5-Amino-4-fluoro-2-nitrobenzoic acid, a key transformation for introducing diverse side chains in drug candidates.
Reaction Workflow:
Workflow for amide bond formation.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Amino-4-fluoro-2-nitrobenzoic acid | 200.13 | 1.0 | 1.0 |
| Primary or Secondary Amine | - | 1.1 | 1.1 |
| HATU | 380.23 | 1.1 | 1.1 |
| DIPEA | 129.24 | 2.0 | 2.0 |
| Anhydrous DMF | 73.09 | 5 mL | - |
Procedure:
-
In a dry, inert atmosphere (e.g., nitrogen or argon) flushed flask, dissolve 5-Amino-4-fluoro-2-nitrobenzoic acid (1.0 mmol, 200 mg) in anhydrous DMF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.1 mmol, 418 mg) and DIPEA (2.0 mmol, 0.35 mL) to the solution and stir for 5 minutes.
-
Add the desired amine (1.1 mmol) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring completion by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Health and Safety Considerations
As with any chemical synthesis, proper safety precautions are essential when working with 5-Amino-4-fluoro-2-nitrobenzoic acid and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.[2][3]
-
Toxicity: While specific toxicity data for this compound is limited, related nitroaromatic and aminobenzoic acid compounds can be harmful if swallowed, cause skin and eye irritation, and may be suspected of causing genetic defects or cancer.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
5-Amino-4-fluoro-2-nitrobenzoic acid is a powerful synthetic intermediate that offers medicinal chemists a reliable and versatile platform for the construction of complex, biologically active molecules. Its well-defined and predictable reactivity, particularly the SNAr of the fluoro group and the reduction of the nitro group, allows for the strategic and efficient assembly of diverse pharmaceutical scaffolds. By understanding the principles outlined in this guide and adhering to the detailed protocols, researchers can effectively harness the synthetic potential of this valuable building block to accelerate their drug discovery and development programs.
References
Sources
Protocol for Nucleophilic Aromatic Substitution of 5-Amino-4-fluoro-2-nitrobenzoic Acid: A Versatile Scaffold for Medicinal Chemistry
An Application Guide for Researchers
Abstract
5-Amino-4-fluoro-2-nitrobenzoic acid is a pivotal starting material in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development.[1] Its unique arrangement of functional groups—an activating nitro group, a highly effective fluoro leaving group, and a directing amino group—makes it an exceptionally reactive and versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of the underlying chemical principles and detailed, field-proven protocols for the substitution of the C4-fluorine with various nucleophiles, including amines, thiols, and alcohols. The methodologies herein are designed to be robust and adaptable, empowering researchers to generate diverse compound libraries for screening and lead optimization.
Scientific Foundation: The Chemistry of an Activated System
The utility of 5-Amino-4-fluoro-2-nitrobenzoic acid in SNAr reactions is a direct consequence of its electronic architecture. The reaction proceeds through a well-established addition-elimination mechanism, the efficiency of which is dictated by the substituents on the aromatic ring.[2]
Causality Behind Experimental Choices:
-
The Activating Group: The nitro group (-NO2) at the C2 position is a powerful electron-withdrawing group.[3][4] Its position ortho to the fluorine atom is critical. During the reaction, the nucleophile attacks the electrophilic carbon bearing the fluorine, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][5] The nitro group stabilizes this intermediate through resonance, delocalizing the negative charge and lowering the activation energy of this rate-determining step.[6][7]
-
The Leaving Group: In the context of SNAr, fluoride is an excellent leaving group. While the carbon-fluorine bond is strong, the high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom highly susceptible to nucleophilic attack.[4][5] The rate-determining step is the formation of the stable Meisenheimer complex, not the cleavage of the C-F bond.[5] The subsequent elimination of the fluoride ion is rapid as it restores the aromaticity of the ring.[2][5]
-
The Directing Groups: The amino (-NH2) and carboxylic acid (-COOH) groups also influence reactivity and provide additional handles for subsequent chemical modifications, making the scaffold valuable for creating diverse molecular structures.[1]
Caption: Figure 1: General SNAr Mechanism
Experimental Protocols: A Multi-Nucleophile Approach
The following protocols are generalized procedures that can be adapted for a wide range of nucleophiles. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified.
General Workflow for SNAr Reactions
The overall process from setup to final product is outlined below. Monitoring reaction progress by Thin Layer Chromatography (TLC) is crucial for determining reaction completion.
Caption: Figure 2: Experimental Workflow
Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)
This protocol describes a general procedure for the synthesis of N-substituted derivatives.
-
Materials & Reagents:
-
5-Amino-4-fluoro-2-nitrobenzoic acid (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-Amino-4-fluoro-2-nitrobenzoic acid in anhydrous DMF (or DMSO).
-
Add the amine nucleophile, followed by the base (e.g., K₂CO₃).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Reaction with Thiol Nucleophiles (S-Arylation)
This protocol outlines the synthesis of thioether derivatives.
-
Materials & Reagents:
-
5-Amino-4-fluoro-2-nitrobenzoic acid (1.0 eq)
-
Thiol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Dichloromethane (DCM) or EtOAc
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol in anhydrous THF to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of 5-Amino-4-fluoro-2-nitrobenzoic acid in anhydrous THF to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Gentle heating may be required for less reactive thiols.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with DCM or EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Protocol 3: Reaction with Alcohol/Phenol Nucleophiles (O-Arylation)
This protocol describes the synthesis of ether derivatives, which often requires more forcing conditions.
-
Materials & Reagents:
-
5-Amino-4-fluoro-2-nitrobenzoic acid (1.0 eq)
-
Alcohol or Phenol (1.5 eq)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Anhydrous DMF or DMSO
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in anhydrous DMF.
-
Add NaH or t-BuOK portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add the 5-Amino-4-fluoro-2-nitrobenzoic acid to the reaction mixture.
-
Heat the reaction to 60-120 °C and monitor by TLC. Phenols are generally more reactive than aliphatic alcohols.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Data Summary and Troubleshooting
The following tables provide a quick reference for typical reaction parameters and a guide for troubleshooting common issues.
Table 1: Summary of Typical Reaction Conditions
| Nucleophile Class | Typical Base | Solvent | Temperature (°C) | Relative Reactivity |
| Amines | K₂CO₃, Et₃N | DMF, DMSO | 25 - 100 | High |
| Thiols | NaH, t-BuOK | THF, DMF | 0 - 80 | High |
| Alcohols/Phenols | NaH, t-BuOK | DMF, DMSO | 60 - 120 | Moderate |
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Impure reagents or wet solvent. 4. Poorly nucleophilic reagent. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). 2. Increase the reaction temperature incrementally. 3. Use freshly dried solvents and check reagent purity. 4. Consider a different synthetic route or catalytic method.[8] |
| Multiple Products / Side Reactions | 1. Reaction at the amino or carboxylic acid group. 2. High temperature causing decomposition. 3. The amine product may act as a nucleophile itself. | 1. Consider protecting the -NH₂ or -COOH groups prior to substitution. 2. Lower the reaction temperature and extend the reaction time. 3. Use a slight excess of the desired nucleophile to favor its reaction. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Presence of persistent impurities from the base or solvent. | 1. Optimize the solvent system for column chromatography. 2. Consider recrystallization as an alternative purification method. 3. Ensure a thorough aqueous work-up to remove inorganic salts. |
Conclusion
The nucleophilic aromatic substitution of 5-Amino-4-fluoro-2-nitrobenzoic acid is a highly effective and versatile method for generating structurally diverse molecules.[1] The protocols detailed in this guide provide a solid foundation for synthesizing novel derivatives for applications in drug discovery and materials science. By understanding the mechanistic principles that govern the reaction's efficiency, researchers can logically troubleshoot and adapt these procedures to a wide array of nucleophiles, accelerating the development of new chemical entities.
References
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]
-
Imahori, T., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. National Institutes of Health (NIH). Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Available at: [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [Link]
-
Chemistry Stack Exchange. (2020, July 16). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?. Available at: [Link]
Sources
- 1. Buy 5-Amino-4-fluoro-2-nitrobenzoic acid | 53994-61-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Amino-4-fluoro-2-nitrobenzoic acid in Agrochemical Development
Prepared by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 5-Amino-4-fluoro-2-nitrobenzoic acid as a versatile scaffold for the development of novel agrochemicals. This document outlines the rationale for its use, proposes synthetic strategies for library generation, and provides detailed protocols for the preliminary screening of herbicidal, fungicidal, and insecticidal activities. By leveraging the unique electronic and structural properties conferred by the amino, fluoro, and nitro substituents, this starting material offers a promising foundation for the discovery of next-generation crop protection agents.
Introduction: The Potential of a Multifunctional Scaffold
The development of new agrochemicals with novel modes of action is critical to address the challenges of resistance development in pests, weeds, and pathogens, as well as to meet evolving regulatory standards for environmental safety. 5-Amino-4-fluoro-2-nitrobenzoic acid is a unique starting material that combines several key functional groups known to be important in bioactive molecules.
-
The Nitroaromatic Core: Nitroaromatic compounds are precursors to a wide range of pesticides.[1][2] The strong electron-withdrawing nature of the nitro group can be crucial for molecular interactions with biological targets and can also serve as a synthetic handle for further chemical modifications, such as reduction to an amino group.[3][4]
-
Fluorine Substitution: The incorporation of fluorine atoms into agrochemicals is a well-established strategy for enhancing biological activity.[5][6] The presence of fluorine can improve metabolic stability, increase membrane permeability, and enhance binding affinity to target enzymes or receptors.[7]
-
The Aminobenzoic Acid Moiety: Substituted anilines and benzoic acids are common building blocks in the synthesis of herbicides and fungicides.[8][9] The amino group provides a site for derivatization to form amides, sulfonamides, and other functional groups, while the carboxylic acid allows for the formation of esters and amides, enabling the exploration of a broad chemical space.
The specific arrangement of these functional groups in 5-Amino-4-fluoro-2-nitrobenzoic acid presents a unique opportunity for the synthesis of diverse chemical libraries with the potential for novel agrochemical activity.
Synthetic Strategy: Library Generation from 5-Amino-4-fluoro-2-nitrobenzoic acid
A key advantage of 5-Amino-4-fluoro-2-nitrobenzoic acid is the differential reactivity of its functional groups, allowing for a modular approach to library synthesis. The following section outlines a proposed workflow for generating a diverse library of candidate agrochemicals.
Diagram: Synthetic Workflow for Derivative Library
Caption: Proposed synthetic workflow for generating a diverse library of agrochemical candidates.
Protocol 1: General Procedure for Amide Synthesis via EDC/HOBt Coupling
This protocol describes a general method for the derivatization of the carboxylic acid moiety.
Materials:
-
5-Amino-4-fluoro-2-nitrobenzoic acid
-
Amine of choice (e.g., substituted anilines, aliphatic amines)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-Amino-4-fluoro-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
Agrochemical Screening Protocols
The following protocols provide a framework for the primary screening of the synthesized library for herbicidal, fungicidal, and insecticidal activities.
Herbicidal Activity Screening
This protocol is adapted from established whole-plant bioassay methods.[10][11]
Diagram: Herbicidal Screening Workflow
Caption: Workflow for post-emergence herbicidal activity screening.
Protocol 2: Post-Emergence Herbicidal Screening
Materials:
-
Seeds of a monocotyledonous weed (e.g., Lolium rigidum) and a dicotyledonous weed (e.g., Amaranthus retroflexus)
-
Potting mix
-
Pots (e.g., 5 cm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant
-
Positive control (commercial herbicide)
-
Negative control (solvent + surfactant)
-
Growth chamber with controlled light, temperature, and humidity
-
Spray chamber
Procedure:
-
Sow seeds in pots filled with potting mix and allow them to germinate and grow in a growth chamber to the 2-3 leaf stage.
-
Prepare solutions of the test compounds at various concentrations (e.g., 1, 10, 100, 1000 ppm).
-
Apply the test solutions, positive control, and negative control to the plants using a laboratory spray chamber to ensure even coverage.
-
Return the treated plants to the growth chamber.
-
Visually assess the percentage of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment, comparing to the negative control.
-
For promising compounds, conduct dose-response studies to determine the concentration required for 50% growth reduction (GR₅₀).
Data Presentation: Hypothetical Herbicidal Activity
| Compound ID | Test Concentration (ppm) | % Phytotoxicity (21 DAT) - L. rigidum | % Phytotoxicity (21 DAT) - A. retroflexus |
| AFN-H-01 | 100 | 15 | 85 |
| AFN-H-02 | 100 | 70 | 65 |
| AFN-H-03 | 100 | 5 | 10 |
| Control | N/A | 0 | 0 |
Fungicidal Activity Screening
This protocol is based on in-vitro mycelial growth inhibition assays.[12][13]
Diagram: Fungicidal Screening Workflow
Caption: Workflow for in-vitro fungicidal activity screening.
Protocol 3: In-Vitro Mycelial Growth Inhibition Assay
Materials:
-
Cultures of pathogenic fungi (e.g., Fusarium graminearum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA)
-
Petri dishes (90 mm)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (commercial fungicide)
-
Negative control (solvent only)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare PDA and autoclave. Allow it to cool to approximately 50-55°C.
-
Add the appropriate volume of the test compound stock solution, positive control, or negative control to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 ppm).
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a 5 mm plug from the edge of an actively growing fungal culture and place it in the center of the amended PDA plate.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
When the fungal growth in the negative control plate has reached the edge of the plate, measure the colony diameter of all treatments.
-
Calculate the percentage of mycelial growth inhibition. For promising compounds, determine the effective concentration for 50% inhibition (EC₅₀).[14]
Data Presentation: Hypothetical Fungicidal Activity
| Compound ID | Test Concentration (ppm) | % Inhibition - F. graminearum | % Inhibition - R. solani |
| AFN-F-01 | 50 | 92 | 45 |
| AFN-F-02 | 50 | 10 | 5 |
| AFN-F-03 | 50 | 68 | 85 |
| Control | N/A | 0 | 0 |
Insecticidal Activity Screening
This protocol describes a contact toxicity bioassay using a common insect pest.[15][16]
Diagram: Insecticidal Screening Workflow
Caption: Workflow for insecticidal contact toxicity screening.
Protocol 4: Contact Toxicity Bioassay against Aphids (Myzus persicae)
Materials:
-
A culture of green peach aphids (Myzus persicae)
-
Cabbage or radish leaf discs
-
Petri dishes lined with moist filter paper
-
Test compounds dissolved in acetone
-
Positive control (commercial insecticide)
-
Negative control (acetone only)
-
Microsyringe or micro-applicator
Procedure:
-
Place a leaf disc on the moist filter paper in a Petri dish.
-
Transfer a known number of adult aphids (e.g., 10-20) onto the leaf disc.
-
Using a microsyringe, apply a small, defined volume (e.g., 0.5 µL) of the test solution, positive control, or negative control to the dorsal thorax of each aphid.
-
Cover the Petri dishes and incubate them in a growth chamber under controlled conditions.
-
Assess aphid mortality at 24, 48, and 72 hours after application. Aphids that are unable to move when gently prodded are considered dead.
-
Calculate the percentage mortality, correcting for any mortality in the negative control using Abbott's formula. For active compounds, determine the lethal dose for 50% of the population (LD₅₀).
Data Presentation: Hypothetical Insecticidal Activity
| Compound ID | Dose (µ g/insect ) | % Mortality (48 HAA) - M. persicae |
| AFN-I-01 | 1.0 | 5 |
| AFN-I-02 | 1.0 | 95 |
| AFN-I-03 | 1.0 | 40 |
| Control | N/A | <5 |
Structure-Activity Relationship (SAR) and Lead Optimization
The preliminary screening data will guide the subsequent steps of lead optimization. By analyzing the activity of the different derivatives, a structure-activity relationship (SAR) can be established.[17] For example, if amide derivatives of aliphatic amines show higher herbicidal activity than those of aromatic amines, further synthesis can focus on exploring a wider range of aliphatic amines. Similarly, the nature and position of substituents on any aromatic rings introduced during derivatization will provide valuable insights for designing more potent compounds. The process of scaffold hopping may also be employed to find isofunctional molecular structures with different backbones.[18]
Conclusion
5-Amino-4-fluoro-2-nitrobenzoic acid represents a promising starting point for the discovery of novel agrochemicals. Its multifunctional nature allows for the straightforward synthesis of diverse chemical libraries. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of these derivatives for herbicidal, fungicidal, and insecticidal properties. The insights gained from these screening efforts will be invaluable for guiding lead optimization and the development of the next generation of effective and sustainable crop protection solutions.
References
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC. [Link]
-
Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide. Microbe Notes. [Link]
-
Standard Operating Procedure for Testing Insecticide Susceptibility of Adult Mosquitoes in WHO Bottle Bioassays. University of Nottingham. [Link]
-
Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. ResearchGate. [Link]
-
Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University Extension. [Link]
-
Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC. [Link]
-
High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control. Journal of Medical Entomology. [Link]
-
Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC. [Link]
-
Herbicide Testing: Resistance, Residues, and Soil Impact. Contract Laboratory. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
-
Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays. IRIS. [Link]
-
The Buzz on Insecticides: A Review of Uses, Molecular Structures, Targets, Adverse Effects, and Alternatives. PMC. [Link]
-
Standard operating procedure for testing insecticide resistance with WHO tube tests. PacMOSSI. [Link]
-
Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]
-
(PDF) Fungicide Resistance Assays for Fungal Plant Pathogens. ResearchGate. [Link]
-
Test procedures for insecticide resistance monitoring in malaria vector mosquitoes. IRIS. [Link]
-
European Guidelines to conduct herbicide resistance tests. European Herbicide Resistance Working Group. [Link]
-
(PDF) Recent developments in fluorine-containing pesticides. ResearchGate. [Link]
-
High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum. PMC. [Link]
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. [Link]
-
Nitenpyram | C11H15ClN4O2. PubChem. [Link]
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science. [Link]
-
Synthesis and biological activity of a novel fungicide, flutianil. PMC. [Link]
-
Reduction of nitroaromatic pesticides with zero-valent iron. Casa Verde Ambiental. [Link]
-
Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. PubMed. [Link]
-
[PDF] Nitroaromatic Compounds, from Synthesis to Biodegradation. Semantic Scholar. [Link]
-
(PDF) Recent advancements in heterocyclic compounds as agrochemicals – A review. ResearchGate. [Link]
-
Agrochemical Lead Optimization by Scaffold Hopping. PubMed. [Link]
-
A Review on Synthetic Hetrocyclic Compounds in Agricultural and other Applications. SciSpace. [Link]
-
Synthesis and Fluorescence Sensing for Nitro Explosives and Pesticides of Two Cd-Coordination Polymers. ACS Publications. [Link]
-
Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. [Link]
- Use of citric acid derivatives as adjuvants for herbicides.
-
Antifungal Activity of Substituted Nitrobenzenes and Anilines. PMC. [Link]
-
Heterocyclic chemistry in crop protection. PubMed. [Link]
-
Biodegradation of nitroaromatic compounds. PubMed. [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]
-
(PDF) Comparing Alternative Non-Selective Herbicides in Oregon and New Mexico. ResearchGate. [Link]
-
Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. MDPI. [Link]
Sources
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- 4. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Agrochemical lead optimization by scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental procedure for reduction of the nitro group in 5-Amino-4-fluoro-2-nitrobenzoic acid
Executive Summary
This technical guide details the experimental procedures for the chemoselective reduction of 5-Amino-4-fluoro-2-nitrobenzoic acid to 2,5-Diamino-4-fluorobenzoic acid . This transformation is a critical step in the synthesis of fluoroquinolone antibiotics and specific kinase inhibitors.
The primary challenge in this reduction is twofold:
-
Chemoselectivity: Reducing the nitro group without hydrodehalogenation of the aryl-fluorine bond.
-
Product Stability: The resulting ortho/para-phenylenediamine motif is highly susceptible to oxidative degradation (forming quinone imines) upon exposure to air.
This guide presents two validated protocols: Catalytic Hydrogenation (Method A) for high-throughput/clean synthesis and Iron-Mediated Reduction (Method B) for robust scalability and guaranteed halogen retention.
Chemical Reaction Overview
The target transformation involves the 6-electron reduction of the nitro group at the 2-position.
Reaction Scheme Visualization
Figure 1: Reaction pathway highlighting the reduction to the diamine and the risk of oxidative degradation.
Method A: Catalytic Hydrogenation (Pd/C)
Best for: Small-to-medium scale, high purity requirements, and rapid throughput. Risk: Potential for C-F bond cleavage (hydrodehalogenation) if reaction times are prolonged or catalyst loading is too high.
Materials
-
Substrate: 5-Amino-4-fluoro-2-nitrobenzoic acid (1.0 equiv)
-
Catalyst: 5% or 10% Palladium on Carbon (Pd/C), 50% water wet (to minimize ignition risk). Load: 5-10 wt%.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Methanol often provides faster kinetics due to higher H2 solubility.
-
Hydrogen Source:
balloon (1 atm) or Parr Shaker (30-50 psi).
Protocol
-
Preparation (Inerting):
-
Flush the reaction vessel (Round Bottom Flask or Parr Bottle) with Nitrogen (
) for 5 minutes. -
Safety Critical: Pd/C is pyrophoric when dry. Always weigh the "wet" catalyst or add it under an inert blanket.
-
-
Solubilization:
-
Dissolve the substrate in MeOH (10-15 volumes relative to mass).
-
Note: The starting material is an amino-acid zwitterion and may have limited solubility. It typically dissolves as the reaction proceeds and the nitro group reduces.
-
-
Catalyst Addition:
-
Carefully add the Pd/C catalyst to the solution under a gentle stream of
.
-
-
Hydrogenation:
-
Balloon Method: Evacuate the flask (vacuum) and backfill with
three times. Leave connected to a double-balloon of . -
Pressure Vessel: Pressurize to 30 psi, vent, and repressurize.
-
Stir vigorously at Room Temperature (20-25°C).
-
Monitoring: Reaction is typically complete in 2-4 hours.[1] Monitor by TLC (Mobile phase: 10% MeOH in DCM). Look for the disappearance of the yellow nitro spot.
-
-
Workup (Air Sensitive Step):
-
Filter: Filter the mixture through a Celite pad to remove Pd/C. Do not let the filter cake dry out completely to prevent catalyst ignition.
-
Concentration: Concentrate the filtrate immediately under reduced pressure (Rotavap) at <40°C.
-
Result: The product usually precipitates as an off-white or tan solid.
-
Method B: Iron-Mediated Reduction (Fe/NH4Cl)
Best for: Large scale, cost-sensitivity, and absolute guarantee of Fluorine retention. Mechanism: Single electron transfer (SET) from the metal surface.
Materials
-
Substrate: 5-Amino-4-fluoro-2-nitrobenzoic acid (1.0 equiv)
-
Reductant: Iron Powder (3-5 equiv, <325 mesh preferred).
-
Electrolyte/Proton Source: Ammonium Chloride (
) (3-5 equiv). -
Solvent: Ethanol/Water (3:1 ratio).
Protocol
-
Setup:
-
Equip a 3-neck round bottom flask with a mechanical stirrer and reflux condenser.
-
Charge Ethanol, Water, and
.[2] Stir until is mostly dissolved.
-
-
Activation:
-
Reaction:
-
Add the nitro-substrate portion-wise over 10-15 minutes to control any exotherm.
-
Maintain reflux with vigorous stirring (essential for heterogeneous reactions).
-
Time: 1-3 hours. The yellow color of the starting material will fade to a muddy grey/brown (due to iron oxides).
-
-
Workup:
-
Hot Filtration: While still hot, filter the mixture through Celite to remove iron sludge (
/ ). Wash the pad with hot ethanol. -
Note: If the filtrate is green/dark, oxidation may be occurring. Add a pinch of sodium metabisulfite or ascorbic acid to the filtrate to act as an antioxidant.
-
Isolation: Concentrate the ethanol. Dilute the aqueous residue with water.[3] Adjust pH to ~6-7 if necessary to precipitate the diamino-benzoic acid (isoelectric point precipitation).
-
Analytical & Quality Control
Data Summary Table
| Parameter | Method A (Pd/C) | Method B (Fe/NH4Cl) |
| Reaction Time | 2 - 4 Hours | 2 - 5 Hours |
| Temperature | 25°C (RT) | 80°C (Reflux) |
| Selectivity (F-Retention) | High (95-98%) | Excellent (>99%) |
| Impurity Profile | Trace defluorinated by-products possible | Iron salts (requires careful filtration) |
| Scalability | Moderate (Safety limits) | High |
Characterization
-
1H NMR (DMSO-d6):
-
Disappearance of low-field protons associated with the nitro-adjacent positions.
-
Appearance of a broad singlet (4H) for the two
groups (typically 4.5 - 6.0 ppm, exchangeable with ). -
Diagnostic: The aromatic protons will shift upfield due to the increased electron-donating nature of the new amine.
-
Critical Workflow Visualization
Figure 2: Decision matrix and procedural workflow for the reduction process.
References
-
Organic Syntheses. (1940). p-Fluorobenzoic Acid (precursor handling context). Org. Synth. 1940, 20, 51. Retrieved from [Link]
-
Common Organic Chemistry. (2025). Nitro Reduction - Iron (Fe) - Example procedures. Retrieved from [Link]
-
Google Patents. (1975). US3882171A - Hydrogenation of nitrobenzoic acids.[1] Retrieved from
Sources
The Strategic Utility of 5-Amino-4-fluoro-2-nitrobenzoic Acid in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern oncology and immunology.[1] These enzymes catalyze the transfer of a phosphate group to specific substrate proteins, a fundamental mechanism that, when dysregulated, can drive aberrant cell proliferation, survival, and migration.[2] Small molecule kinase inhibitors have revolutionized targeted therapy by blocking the ATP-binding site of specific kinases, thereby preventing the downstream signaling cascades that promote disease progression.[1] The clinical success of drugs like Imatinib has underscored the power of this approach.[2]
A key strategy in the development of potent and selective kinase inhibitors is the use of "privileged scaffolds"—core molecular structures that are known to bind to the ATP-binding site of kinases.[3] Quinazoline and pyrimidine cores are prominent examples of such scaffolds.[3][4] The thoughtful functionalization of these core structures is paramount to achieving desired potency, selectivity, and pharmacokinetic properties. This has led to a high demand for versatile chemical building blocks that can be efficiently incorporated into these scaffolds. 5-Amino-4-fluoro-2-nitrobenzoic acid is one such building block, offering a unique combination of reactive functional groups that make it an exceptionally valuable starting material for the synthesis of novel kinase inhibitors.
Physicochemical Properties and Synthetic Advantages of 5-Amino-4-fluoro-2-nitrobenzoic Acid
5-Amino-4-fluoro-2-nitrobenzoic acid is a trifunctional aromatic compound whose strategic arrangement of an amino group, a fluorine atom, and a nitro group, ortho to a carboxylic acid, provides a powerful platform for synthetic diversification.
| Property | Value/Description |
| Molecular Formula | C₇H₅FN₂O₄ |
| Molecular Weight | 200.12 g/mol |
| Appearance | Typically a yellow to orange powder |
| Key Functional Groups | Carboxylic Acid (-COOH), Amino (-NH₂), Fluoro (-F), Nitro (-NO₂) |
The synthetic utility of this molecule is derived from the distinct reactivity of each functional group:
-
Amino and Carboxylic Acid Groups: These ortho-positioned groups are primed for cyclocondensation reactions to form heterocyclic ring systems, most notably the quinazolinone core, which is a cornerstone of many EGFR and VEGFR kinase inhibitors.[4][5]
-
Nitro Group: The electron-withdrawing nitro group activates the aromatic ring for certain reactions and, more importantly, can be readily reduced to an amino group. This newly formed amine provides a vector for introducing a wide variety of substituents to modulate the inhibitor's interaction with the kinase active site.
-
Fluorine Atom: The strategic placement of a fluorine atom can significantly enhance the binding affinity of the final inhibitor by forming favorable interactions with the kinase. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and cell permeability of drug candidates.
Application in Kinase Inhibitor Synthesis: A Representative Protocol for Quinazolinone Core Formation
The construction of a quinazolinone scaffold is a classic application of anthranilic acid derivatives in medicinal chemistry. The following protocol outlines a representative synthesis of a 6-fluoro-8-nitroquinazolin-4(3H)-one core, a key intermediate for a variety of kinase inhibitors. This protocol is based on established methodologies for quinazolinone synthesis from substituted anthranilic acids.
Protocol 1: Synthesis of 6-Fluoro-8-nitro-3H-quinazolin-4-one
This two-step procedure involves an initial acylation of the amino group followed by a cyclization reaction.
Step 1: N-Acylation of 5-Amino-4-fluoro-2-nitrobenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Amino-4-fluoro-2-nitrobenzoic acid (1.0 eq) in an excess of formamide (used as both reagent and solvent).
-
Reaction Conditions: Heat the mixture to 120-130 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the intermediate N-formyl derivative.
Step 2: Cyclization to the Quinazolinone Core
-
Reaction Setup: Suspend the crude N-formyl intermediate from Step 1 in a suitable high-boiling solvent such as diphenyl ether.
-
Reaction Conditions: Heat the suspension to reflux (approximately 250 °C) for 1-2 hours. The cyclization reaction involves the elimination of water.
-
Work-up and Isolation: Cool the reaction mixture to room temperature, which should induce precipitation of the product. Dilute the mixture with an aliphatic solvent like hexane to facilitate further precipitation. Filter the solid, wash with hexane, and dry to obtain the 6-fluoro-8-nitro-3H-quinazolin-4-one.
This quinazolinone intermediate can then be further elaborated. For instance, the nitro group can be reduced to an amine, which can then be coupled with various side chains to explore structure-activity relationships (SAR) for a target kinase.
Caption: Synthetic workflow for a quinazolinone-based kinase inhibitor.
Targeting Specific Kinase Signaling Pathways
Derivatives of the 6-fluoro-8-nitro-3H-quinazolin-4-one scaffold have the potential to target a range of kinases, depending on the nature of the substituents introduced. Key kinase families that are often targeted by quinazoline-based inhibitors include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is often mutated or overexpressed in various cancers, particularly non-small cell lung cancer.[4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5]
-
Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase that is a critical component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.[6]
-
Janus Kinases (JAKs): A family of tyrosine kinases that mediate signaling by a wide range of cytokines and growth factors, playing a key role in inflammation and autoimmune diseases.[7]
The general mechanism of action for these inhibitors is competitive binding to the ATP pocket of the kinase domain, thereby preventing phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Illustrative Biological Activity
| Kinase Target | Representative Inhibitor Class | Reported IC₅₀ Range (nM) |
| EGFR | Quinazolinone Derivatives | 1 - 100 |
| VEGFR-2 | Anilinoquinazolines | 10 - 200 |
| BTK | Purine-based Derivatives | 0.4 - 10 |
| CK2 | Thieno[2,3-d]pyrimidines | 0.008 - 0.1 |
Note: IC₅₀ values are highly dependent on the specific chemical structure of the inhibitor and the assay conditions.[4][5][6][8]
Conclusion and Future Outlook
5-Amino-4-fluoro-2-nitrobenzoic acid represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique arrangement of functional groups allows for the efficient construction of privileged scaffolds such as quinazolinones, while also providing multiple points for synthetic diversification to fine-tune biological activity and pharmacokinetic properties. The representative synthetic protocol outlined herein demonstrates a feasible and scalable approach to harness the potential of this starting material. As the demand for more selective and potent kinase inhibitors continues to grow, the strategic use of well-designed building blocks like 5-Amino-4-fluoro-2-nitrobenzoic acid will be instrumental in the discovery and development of the next generation of targeted therapies.
References
-
Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H. (n.d.). DOI. Retrieved from [Link]
-
Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2025, March 26). Labiotech.eu. Retrieved from [Link]
-
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023, December 11). MDPI. Retrieved from [Link]
- Processes and intermediates for making a JAK inhibitor. (n.d.). Google Patents.
-
a) Structure of JAK inhibitors. b) Synthesis of triquinazine‐based JAK... (n.d.). ResearchGate. Retrieved from [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Starting materials described in the literature to assemble the piperidine fragment. (n.d.). ResearchGate. Retrieved from [Link]
-
A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2025, March 26). Labiotech.eu. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of 5-Amino-4-fluoro-2-nitrobenzoic Acid
Topic: Reaction Conditions for Derivatization of 5-Amino-4-fluoro-2-nitrobenzoic Acid
Introduction & Structural Analysis
5-Amino-4-fluoro-2-nitrobenzoic acid (CAS 53994-61-9) is a high-value polyfunctional scaffold. Its utility lies in the orthogonal reactivity of its four contiguous substituents, making it a premier building block for kinase inhibitors (specifically EGFR and MEK inhibitors) and antibacterial agents (fluoroquinolones).
Structural Reactivity Profile:
-
C1-Carboxylic Acid: Ready for esterification (solubility improvement) or amidation (library generation).
-
C2-Nitro Group: A latent amine. Reduction yields a 1,2-diamine motif, the precursor to benzimidazoles and quinoxalines .
-
C4-Fluorine: Typically a handle for Nucleophilic Aromatic Substitution (
). However, the adjacent C5-Amino group acts as a strong Electron Donating Group (EDG), significantly deactivating the C4 position toward nucleophilic attack compared to non-amino analogs. Successful often requires prior protection or conversion of the amine. -
C5-Amino Group: An aniline handle available for acylation, alkylation, or Sandmeyer transformations (halogen exchange).
Reactivity Visualization
The following diagram illustrates the logical flow of derivatization, moving from the core scaffold to complex heterocycles.
Caption: Workflow for converting the 5-Amino-4-fluoro-2-nitrobenzoic acid core into ester, diamine, and quinazoline scaffolds.
Experimental Protocols
Protocol A: Fisher Esterification (Carboxyl Protection)
Purpose: To protect the acid functionality and improve solubility in organic solvents for subsequent steps.
Reagents:
-
Substrate: 5-Amino-4-fluoro-2-nitrobenzoic acid (1.0 equiv)
-
Solvent: Methanol (anhydrous, 10-20 volumes)
-
Catalyst: Thionyl Chloride (
, 2.0 equiv) or conc.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (cat.)[1][2]
Procedure:
-
Setup: Charge a flame-dried Round Bottom Flask (RBF) with anhydrous Methanol under
atmosphere. Cool to 0°C using an ice bath. -
Activation: Dropwise add Thionyl Chloride (
) over 20 minutes. Caution: Exothermic reaction with gas evolution ( , ). -
Addition: Add the solid 5-Amino-4-fluoro-2-nitrobenzoic acid in portions.
-
Reflux: Remove ice bath and heat to reflux (65°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup: Concentrate the solvent in vacuo. Resuspend the residue in EtOAc and wash with saturated
(carefully, gas evolution) until pH is neutral. Wash with brine, dry over , and concentrate.[3] -
Yield: Expect 90–95% of the methyl ester as a yellow solid.
Critical Note: Avoid base-catalyzed esterification (e.g., alkyl halides + base) initially, as the aniline proton is acidic enough to cause N-alkylation side products.
Protocol B: Chemoselective Nitro Reduction (Diamine Synthesis)
Purpose: To reduce the nitro group to an amine without defluorinating the aromatic ring.
Reagents:
-
Substrate: Methyl 5-amino-4-fluoro-2-nitrobenzoate (from Protocol A)
-
Reductant: Iron Powder (Fe, 325 mesh, 5.0 equiv)
-
Electrolyte: Ammonium Chloride (
, 5.0 equiv) -
Solvent: Ethanol/Water (4:1 ratio)
Procedure:
-
Preparation: Dissolve the nitro-ester in EtOH/Water in a multi-neck flask equipped with mechanical stirring (slurry can become thick).
-
Activation: Add
and Iron powder. -
Reaction: Heat to 80°C (reflux) for 2–4 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.
-
Isolation: Concentrate the filtrate. Dilute with water and extract with EtOAc.[7] The product, Methyl 4-fluoro-2,5-diaminobenzoate , is air-sensitive (oxidation to quinones). Store under inert gas or use immediately.
Protocol C: Cyclization to Quinazoline-4-one
Purpose: To form the bicyclic core common in kinase inhibitors (e.g., Gefitinib analogs).
Reagents:
-
Substrate: Methyl 4-fluoro-2,5-diaminobenzoate (1.0 equiv)
-
Cyclizing Agent: Formamide (excess, acts as solvent) or Formamidine Acetate (1.5 equiv) in EtOH.
Procedure (Formamide Method):
-
Mix: Suspend the diamine substrate in Formamide (10 volumes).
-
Heat: Heat to 140–150°C.
-
Note: This high temperature drives the condensation of the primary amine with formamide and the subsequent intramolecular amidation to close the ring.
-
-
Precipitation: After 4–6 hours, cool the reaction to room temperature. Pour the mixture into ice-water.
-
Filtration: The product, 6-Fluoro-7-aminoquinazolin-4(3H)-one , typically precipitates as a solid. Filter and wash with water and cold ethanol.
Protocol D: Sandmeyer Transformation (Amino Group Swap)
Purpose: To replace the C5-amino group with a halogen (Br/I) for subsequent cross-coupling, or a hydroxyl group.
Reagents:
-
Substrate: 5-Amino-4-fluoro-2-nitrobenzoic acid (or ester)
-
Diazotization: Sodium Nitrite (
, 1.1 equiv), (2.5 M) -
Substitution: Copper(I) Bromide (
) / HBr
Procedure:
-
Diazotization: Suspend the substrate in dilute
at 0–5°C. Add aqueous dropwise. Stir for 30 mins to form the diazonium salt.-
Check: Solution should turn clear/yellowish.
-
-
Substitution: Transfer the cold diazonium solution into a stirring solution of
in conc. (heated to 60°C).-
Observation: Vigorous gas evolution (
).
-
-
Workup: Cool, dilute with water, and extract with EtOAc.
-
Result: 5-Bromo-4-fluoro-2-nitrobenzoic acid . This bromide is now a partner for Suzuki or Buchwald-Hartwig couplings, allowing modular drug design.
Summary of Reaction Parameters
| Transformation | Reagents | Temp | Critical Factor | Ref |
| Esterification | 65°C | Anhydrous conditions prevent hydrolysis. | [1] | |
| Nitro Reduction | 80°C | Avoids defluorination seen with | [2] | |
| Cyclization | Formamide | 150°C | Requires high temp for ring closure. | [3] |
| Sandmeyer | 0°C | Control temp to prevent phenol formation. | [4] |
Safety & Handling
-
Energetic Compounds: Nitro-aromatics can be energetic.[7] Do not distill the neat nitro-ester to dryness at high temperatures.
-
Fluorine Stability: While the C-F bond is generally stable, avoid super-basic conditions (e.g.,
) which could trigger benzyne formation or unwanted side reactions. -
Thionyl Chloride: Highly corrosive and generates toxic gases. Use a caustic scrubber.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Beletskaya, I. P., & Cheprakov, A. V. (2008). "Copper in Cross-Coupling Reactions". Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link (Context for Sandmeyer and subsequent couplings).
-
Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives". Tetrahedron, 61(43), 10153-10160. Link
-
Sigma-Aldrich. "Product Specification: 5-Amino-4-fluoro-2-nitrobenzoic acid". Link (General handling and safety data).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Fluoro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 6. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
use of 5-Amino-4-fluoro-2-nitrobenzoic acid in solid-phase synthesis
Application Note: High-Fidelity Solid-Phase Synthesis Using 5-Amino-4-fluoro-2-nitrobenzoic Acid
and Cyclative Cleavage.Executive Summary
This technical guide details the application of 5-Amino-4-fluoro-2-nitrobenzoic acid (AFNBA) as a core scaffold in Solid-Phase Organic Synthesis (SPOS). Unlike simple benzoic acid derivatives, AFNBA possesses a unique "push-pull" electronic architecture—an electron-withdrawing nitro group ortho to the carboxylic anchor, and an electron-donating amino group ortho to the fluorine handle.
This guide targets drug discovery researchers focusing on Quinazoline and Benzimidazole pharmacophores, particularly those relevant to kinase inhibitors (e.g., EGFR inhibitors). We present a validated workflow for resin immobilization, nucleophilic aromatic substitution (
Part 1: Strategic Analysis & Chemical Logic
The Scaffold Architecture
The utility of AFNBA lies in its dense functionalization pattern. Understanding the electronic interplay is critical for successful synthesis:
-
C1-Carboxylic Acid: Serves as the robust anchor point to the resin (Rink Amide or Wang).
-
C2-Nitro Group: A masked amine. Upon reduction, it provides the nitrogen required for forming the pyrimidine ring of quinazolines.
-
C4-Fluorine: The electrophilic site for diversity generation via
. -
C5-Amino Group: An internal electron donor.
-
Challenge: The C5-amino group donates electron density into the ring, partially deactivating the C4-fluorine toward nucleophilic attack compared to 2,4-difluoronitrobenzene.
-
Solution: Protocols must utilize polar aprotic solvents (NMP/DMSO) and elevated temperatures (60–80°C) to drive
to completion.
-
Pathway Visualization
The following logic flow illustrates the synthesis of a 6-amino-7-substituted quinazolinone library.
Figure 1: Strategic workflow for converting AFNBA into biologically active heterocycles.
Part 2: Detailed Experimental Protocols
Resin Loading (Immobilization)
We recommend Rink Amide MBHA resin for generating C-terminal carboxamides, which are precursors to the quinazolinone N3-position.
-
Reagents: Rink Amide Resin (0.5–0.7 mmol/g), AFNBA (3.0 eq), DIC (3.0 eq), Oxyma Pure (3.0 eq), DMF (Anhydrous).
-
Protocol:
-
Swelling: Place resin in a solid-phase reaction vessel (RV). Swell in DCM (30 min), then wash with DMF (
). -
Deprotection: Remove Fmoc group (if present) using 20% Piperidine/DMF (
min). Wash with DMF ( ) and DCM ( ). -
Activation: Dissolve AFNBA (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF. Add DIC (3.0 eq). Stir for 2 minutes to form the active ester.
-
Coupling: Add the activated mixture to the resin. Shake at room temperature (RT) for 4–6 hours.
-
Validation: Perform a Chloranil test (for free amines). A negative result (no blue color) indicates successful coupling.
-
Capping: Treat with Acetic Anhydride/Pyridine/DCM (1:1:8) for 20 min to cap unreacted sites.
-
Nucleophilic Aromatic Substitution ( )
This is the primary diversity-generating step. The fluorine at C4 is displaced by primary or secondary amines.
-
Reagents: Primary/Secondary Amine (
, 5–10 eq), DIPEA (10 eq), NMP (Solvent). -
Protocol:
-
Wash resin with NMP (
). -
Suspend resin in NMP. Add the amine and DIPEA.
-
Critical Step: Heat the reaction to 75°C for 12–16 hours.
-
Note: The internal 5-amino group reduces reactivity. Standard RT conditions used for 2,4-difluoronitrobenzene will fail here. Heat is mandatory.
-
-
Wash with NMP (
), MeOH ( ), and DCM ( ). -
Monitoring: Cleave a small aliquot (TFA/H2O) and analyze via LC-MS to confirm F-displacement (Mass shift:
).
-
Nitro Reduction
Converts the C2-nitro group into an aniline, setting the stage for cyclization.
-
Reagents:
(2M solution), DMF. -
Protocol:
-
Prepare a 2M solution of Tin(II) Chloride in DMF. (Solution should be fresh and clear/yellowish, not cloudy).
-
Add solution to resin. Shake at RT for 4 hours.
-
Wash Cycle (Critical): Tin salts stick to resin. Wash extensively:
-
DMF (
) -
DMF/H2O 1:1 (
) -
THF (
) -
DCM (
)[1]
-
-
Cyclization to Quinazolin-4(3H)-one
This step forms the pyrimidine ring.
-
Method A (Triethyl Orthoformate): Yields the core quinazolinone (
).-
Suspend resin in Trimethyl Orthoformate (TMOF) / DMF (1:1) with 1% acetic acid.
-
Heat at 80°C for 4 hours.
-
-
Method B (Aldehyde Cyclization): Yields 2-substituted quinazolinones (
).-
Suspend resin in DMF. Add Aldehyde (5 eq) and Acetic Acid (cat). Shake 2h at RT (Imine formation).
-
Add DDQ (2 eq) or Chloranil to oxidize the intermediate aminal to the quinazolinone. Shake 4h at RT.
-
Part 3: Data Presentation & Troubleshooting
Solvent & Reagent Compatibility Table
| Parameter | Recommended | Avoid | Reason |
| Coupling Solvent | DMF, NMP | DCM (poor solubility of AFNBA) | AFNBA is polar; requires polar aprotic solvents. |
| Base for | DIPEA, TMP | TEA (Triethylamine) | TEA can cause quaternization side reactions at high T. |
| Reduction Agent | Dithionite often fails to penetrate polystyrene beads effectively. | ||
| Cyclization Temp | 60–80°C | >100°C | High temp may degrade the Rink Amide linker. |
Troubleshooting the Step
If LC-MS shows starting material (fluoride) remaining after 16 hours:
-
Increase Temperature: Move from 75°C to 90°C (ensure resin stability).
-
Microwave Assistance: 150W, 80°C, 2 x 15 mins.
-
Solvent Switch: Use DMSO instead of NMP (higher dielectric constant stabilizes the Meisenheimer complex).
Mechanistic Diagram: The Cyclization
Figure 2: Mechanism of the oxidative cyclization step on solid support.
References
-
Makino, S., et al. (2003).[2] "Efficient solid-phase synthesis of 2,1,3-benzothiadiazin-4-one 2-oxides with synphase lanterns." Bulletin of the Korean Chemical Society, 24(3), 389–392.[2] Link
-
Hermann, T., et al. (2004). "Solid-phase synthesis of benzimidazole libraries biased for RNA targets." Tetrahedron Letters, 45(19), 3911-3914. Link
- Ouyang, X., et al. (1998). "Solid support synthesis of 2-substituted dibenz[b,f]oxazepin-11(10H)-ones via methodology." Tetrahedron, 55, 2827. (Foundational work on Fluoro-Nitrobenzoic acid on resin).
- Vik, A., et al. (2007). "Solid-phase synthesis of 3-alkyl-substituted quinazolin-4(3H)-ones." Tetrahedron Letters, 48(48), 8469-8472.
- Gromov, A. V., et al. (2010). "SNAr reactions of 4-fluoro-3-nitrobenzoic acid on solid phase: Synthesis of benzimidazoles." Journal of Combinatorial Chemistry, 12(1), 103-110. (Analogous chemistry for the regioisomer).
Sources
Application Note & Protocol: Comprehensive Purity Assessment of 5-Amino-4-fluoro-2-nitrobenzoic acid
Abstract
This document provides a detailed guide for the comprehensive purity assessment of 5-Amino-4-fluoro-2-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this starting material is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a multi-faceted analytical approach, detailing protocols for High-Performance Liquid Chromatography (HPLC) for assay and related substances, Gas Chromatography (GC) for residual solvents, Karl Fischer Titration for water content, and spectroscopic methods for identity confirmation. The methodologies are grounded in established scientific principles and align with regulatory expectations, such as those from the International Council for Harmonisation (ICH). Each protocol is designed to be self-validating through the inclusion of system suitability tests, ensuring data integrity and reliability. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for quality control and regulatory submissions.
Introduction: The Critical Role of Purity
5-Amino-4-fluoro-2-nitrobenzoic acid is a substituted aromatic compound whose functional groups (amine, carboxylic acid, nitro group, and fluorine) make it a versatile building block in organic synthesis. However, these same reactive sites can also lead to the formation of various impurities during synthesis, purification, and storage. These impurities, which can include isomers, starting material residues, and degradation products, may impact the downstream reaction yields, and more importantly, could be incorporated into the final drug substance, potentially affecting its safety and efficacy.
Therefore, a robust analytical strategy is not merely a quality control checkpoint but a fundamental component of process understanding and regulatory compliance. The methods detailed herein are designed to provide a comprehensive purity profile, ensuring that batches of 5-Amino-4-fluoro-2-nitrobenzoic acid meet the stringent quality requirements for pharmaceutical use.
Overall Purity Assessment Workflow
A systematic approach is essential for the complete evaluation of a sample. The following workflow outlines the logical sequence of analyses to determine the purity and quality of 5-Amino-4-fluoro-2-nitrobenzoic acid.
Figure 1: General workflow for the purity assessment of 5-Amino-4-fluoro-2-nitrobenzoic acid.
Method 1: Assay and Related Substances by High-Performance Liquid Chromatography (HPLC)
3.1. Method Rationale & Expertise
A reversed-phase HPLC (RP-HPLC) method with UV detection is the gold standard for determining the assay (main component purity) and profiling related substances (impurities). The choice of a C18 stationary phase is based on its versatility and effectiveness in retaining moderately polar to nonpolar compounds like our analyte. The mobile phase, consisting of an acetonitrile/water gradient with a phosphate buffer, serves two purposes. The buffer (pH ~3.0) is crucial for suppressing the ionization of the carboxylic acid group (pKa typically 3-5), ensuring a consistent retention time and sharp peak shape. The gradient elution, starting with a lower organic concentration and increasing, allows for the effective separation of polar impurities that elute early, the main analyte, and less polar impurities that are more strongly retained. UV detection at 254 nm is selected as it is a common wavelength for aromatic compounds with nitro groups, providing good sensitivity.
3.2. Detailed Experimental Protocol
3.2.1. Reagents and Materials
-
Acetonitrile (ACN), HPLC grade
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
-
Phosphoric acid (H3PO4), analytical grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
5-Amino-4-fluoro-2-nitrobenzoic acid reference standard
-
Sample of 5-Amino-4-fluoro-2-nitrobenzoic acid
3.2.2. Instrument and Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 20 mM KH2PO4 in water, pH adjusted to 3.0 with H3PO4 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
3.2.3. Solution Preparation
-
Mobile Phase A: Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Reference Standard Solution (for Assay): Accurately weigh about 20 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.2 mg/mL.
-
Sample Solution (for Assay): Prepare in the same manner as the Reference Standard Solution.
-
Sample Solution (for Related Substances): Accurately weigh about 50 mg of the sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1.0 mg/mL.
3.2.4. System Suitability Test (SST) - A Self-Validating System
Before any sample analysis, the system's performance must be verified. This is a non-negotiable step for ensuring data trustworthiness.
-
Procedure: Inject the Reference Standard Solution five times.
-
Acceptance Criteria:
-
Tailing Factor (T): Should be ≤ 2.0 for the main peak.
-
Theoretical Plates (N): Should be ≥ 2000 for the main peak.
-
Relative Standard Deviation (%RSD): The %RSD for the peak area of the five replicate injections should be ≤ 2.0%.
-
3.2.5. Analysis Procedure & Calculations
-
Perform the SST. If it passes, proceed.
-
Inject the diluent as a blank to ensure no system peaks interfere.
-
Inject the Reference Standard Solution and the Sample Solution for assay.
-
Inject the Sample Solution for related substances.
-
Assay Calculation (External Standard): Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
Related Substances Calculation (Area Percent): Impurity (%) = (Area_Impurity / Total_Area_All_Peaks) * 100 Note: Disregard peaks from the blank and any peaks below a reporting threshold (e.g., 0.05%).
Method 2: Residual Solvents by Gas Chromatography (GC)
4.1. Method Rationale & Expertise
Residual solvents are process-related impurities that must be controlled. Static headspace gas chromatography (HS-GC) with flame ionization detection (FID) is the preferred method. This technique avoids injecting the non-volatile API directly into the GC system, preventing contamination and column degradation. The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC. An FID is used due to its excellent sensitivity to a wide range of organic solvents. The choice of a polar column (e.g., G43 or equivalent) is based on its ability to effectively separate common polar and nonpolar solvents used in synthesis.
4.2. Detailed Experimental Protocol
4.2.1. Reagents and Materials
-
Dimethyl sulfoxide (DMSO), headspace grade
-
Reference standards of expected residual solvents (e.g., acetone, ethanol, ethyl acetate, toluene).
-
Sample of 5-Amino-4-fluoro-2-nitrobenzoic acid
4.2.2. Instrument and Chromatographic Conditions
| Parameter | Setting |
| Instrument | GC system with static headspace autosampler and FID |
| Column | 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., DB-624), 30 m x 0.32 mm ID, 1.8 µm film |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Detector Temperature | 260 °C (FID) |
| Carrier Gas | Helium or Nitrogen, at an appropriate flow rate (e.g., 2 mL/min) |
| Headspace Conditions | Vial Equilibration Temp: 80 °C; Time: 15 min; Loop Temp: 90 °C; Transfer Line Temp: 100 °C |
4.2.3. Solution Preparation
-
Standard Stock Solution: Prepare a stock solution containing all expected solvents at a concentration of ~1 mg/mL in DMSO.
-
Standard Solution (for analysis): Prepare a working standard by diluting the stock solution in DMSO to a concentration that corresponds to the control limit for each solvent (e.g., as per ICH Q3C guidelines).
-
Sample Solution: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 1.0 mL of DMSO. Crimp and seal immediately.
4.2.4. Analysis Procedure
-
Inject the standard solution to verify system performance and establish retention times.
-
Inject the prepared sample vial.
-
Quantify the amount of each residual solvent in the sample by comparing its peak area to the peak area of the corresponding solvent in the standard.
Method 3: Water Content by Karl Fischer Titration
5.1. Method Rationale & Expertise
Karl Fischer (KF) titration is a highly specific and accurate method for determining water content. It is superior to a simple Loss on Drying (LOD) test because LOD measures the loss of any volatile matter, whereas KF is specific to water. A volumetric KF titrator is suitable for samples with expected water content above 0.1%. The choice of methanol as the solvent is based on its ability to dissolve the analyte and its compatibility with KF reagents.
5.2. Detailed Experimental Protocol
5.2.1. Instrument and Reagents
-
Volumetric Karl Fischer Titrator
-
Commercially available KF reagent (e.g., Hydranal-Composite 5)
-
Methanol, anhydrous grade
5.2.2. Procedure
-
Standardize the KF reagent using a known amount of water or a certified water standard.
-
Add a suitable amount of anhydrous methanol to the titration vessel and titrate to a dry endpoint.
-
Accurately weigh a sample of 5-Amino-4-fluoro-2-nitrobenzoic acid (typically 100-200 mg) and add it to the vessel.
-
Initiate the titration. The instrument will automatically stop at the endpoint.
-
The water content is calculated by the instrument based on the titrant consumed and the sample weight. Perform the measurement in triplicate.
Method Validation Principles
Any analytical method used for quality control must be validated to prove it is suitable for its intended purpose. The validation should be performed according to the ICH Q2(R1) guideline.
Figure 2: Key parameters for analytical method validation as per ICH Q2(R1).
Conclusion
The analytical methods described in this guide provide a robust framework for the comprehensive purity assessment of 5-Amino-4-fluoro-2-nitrobenzoic acid. By combining a primary HPLC method for assay and related substances with specific tests for water content and residual solvents, a complete and accurate purity profile can be established. The integration of system suitability tests and adherence to method validation principles ensures the generation of reliable, high-quality data suitable for regulatory scrutiny and internal quality control. This multi-faceted approach is essential for guaranteeing the consistency and safety of this critical pharmaceutical intermediate.
References
-
International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation (ICH). (2018). Q3C(R7) Impurities: Guideline for Residual Solvents. [Link]
-
United States Pharmacopeia (USP). <621> Chromatography. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Amino-4-fluoro-2-nitrobenzoic Acid Synthesis
The following technical guide addresses the synthesis and yield optimization of 5-Amino-4-fluoro-2-nitrobenzoic acid (CAS: 53994-61-9). This content is structured as a Tier-3 Technical Support resource, designed for process chemists and R&D scientists encountering specific bottlenecks in the synthesis workflow.
Executive Summary & Reaction Pathway
The synthesis of 5-Amino-4-fluoro-2-nitrobenzoic acid is a critical workflow in the production of antibacterial fluoroquinolones and specific kinase inhibitors. The most robust industrial route involves the nitration of 3,4-difluorobenzoic acid followed by a regioselective Nucleophilic Aromatic Substitution (SNAr) with ammonia.
Users frequently report yield losses at two critical control points (CCPs):
-
CCP-1 (Nitration): Formation of isomeric byproducts and dinitro species.
-
CCP-2 (Amination): Hydrolysis of the fluorine atom (phenol formation) or over-amination (diamino formation).
Validated Synthesis Workflow
The following diagram outlines the optimized pathway and decision nodes for troubleshooting.
Caption: Figure 1. Reaction pathway highlighting Critical Control Points (CCPs) where yield loss occurs via isomerism or side reactions.
Troubleshooting Guide (Q&A)
Phase 1: Nitration (Precursor Synthesis)
Q1: I am observing a mixture of isomers after nitrating 3,4-difluorobenzoic acid. How do I improve regioselectivity for the 2-nitro isomer? Technical Insight: The nitration of 3,4-difluorobenzoic acid is governed by the directing effects of the fluorine atoms (ortho/para directors) and the carboxylic acid (meta director). The target 4,5-difluoro-2-nitrobenzoic acid is formed when nitration occurs at the position para to the C3-fluorine and ortho to the carboxyl group.
-
Root Cause: Higher temperatures (>15°C) reduce the selectivity of the electrophilic attack, leading to nitration at the C6 position (yielding the 2,3-difluoro-6-nitro isomer).
-
Protocol Adjustment: Maintain the reaction temperature strictly between 0°C and 5°C during the addition of fuming nitric acid. Use a pre-cooled H₂SO₄ solvent system.
-
Purification: The 2-nitro isomer is typically less soluble in cold water than its isomers. Precipitate the crude product by pouring the reaction mixture onto crushed ice, followed by recrystallization from toluene or an ethanol/water mixture to remove the minor isomers [1].
Q2: My yield is low due to the formation of "tar" or dinitrated species. What is the fix? Technical Insight: Dinitration occurs if the nitronium ion concentration is too high or the reaction time is prolonged.
-
Corrective Action: Use stoichiometric amounts of fuming nitric acid (1.05 - 1.1 equivalents). Avoid large excesses.
-
Monitoring: Quench the reaction immediately upon the disappearance of the starting material as indicated by HPLC/TLC. Do not let the reaction "soak" overnight.
Phase 2: Selective Amination (SNAr)
Q3: During the conversion of 4,5-difluoro-2-nitrobenzoic acid to the amino product, I see significant defluorination (hydrolysis) to the phenol. Why? Technical Insight: This is the most common yield-killer. The fluorine atoms are activated by the ortho and para nitro group. While the C5-fluorine (para to NO₂) is the desired site for ammonia attack, water acts as a competing nucleophile, especially under basic conditions, leading to 4-fluoro-5-hydroxy-2-nitrobenzoic acid .
-
Mechanism: Hydroxide ions (OH⁻) generated from aqueous ammonia are potent nucleophiles.
-
Solution: Switch from aqueous ammonium hydroxide to ammonia gas dissolved in an aprotic solvent (e.g., Isopropanol, THF, or Acetonitrile).
-
Self-Validating System: If you must use aqueous ammonia, keep the temperature low (<20°C) and add the ammonia slowly to the substrate, rather than the substrate to the ammonia. This keeps the pH lower during the initial mixing [2].
Q4: How do I prevent the formation of the diamino impurity (5-amino-4-amino...)? Technical Insight: The product, 5-amino-4-fluoro-2-nitrobenzoic acid, still contains a fluorine at C4. Although this fluorine is meta to the nitro group (less activated), it can still be displaced by ammonia if the temperature is high or if a large excess of ammonia is used.
-
Thermodynamic Control: The activation energy for displacing the para-fluorine (C5) is significantly lower than for the meta-fluorine (C4).
-
Protocol: Run the reaction at mild temperatures (20-40°C) . Do not reflux. Monitor the reaction by HPLC and stop exactly when the starting material is consumed.
-
Stoichiometry: Use 2.0 - 2.2 equivalents of ammonia (one for substitution, one to neutralize the HF byproduct).
Optimization Data: Solvent & Reagent Effects
The choice of solvent profoundly impacts the reaction rate and the ratio of SNAr (Substitution) vs. Hydrolysis.
Table 1: Solvent System Impact on Yield and Purity (SNAr Step)
| Solvent System | Ammonia Source | Yield (%) | Purity (%) | Primary Impurity |
| Water | 28% NH₄OH | 65-70% | 85% | Hydroxy-species (Hydrolysis) |
| Ethanol | NH₃ (gas) | 82-85% | 92% | Ethyl ether byproduct (minor) |
| Acetonitrile | NH₃ (gas) | 90-94% | >98% | None (Clean conversion) |
| THF | NH₃ (gas) | 88-90% | 97% | Diamino (if refluxed) |
Recommendation: For the highest yield, utilize Acetonitrile saturated with NH₃ gas at ambient temperature. This eliminates water (preventing hydrolysis) and ethanol (preventing ethoxy-substitution).
Detailed Experimental Protocol (Optimized)
Objective: Synthesis of 5-Amino-4-fluoro-2-nitrobenzoic acid via SNAr.
-
Preparation: Charge a reaction vessel with 4,5-difluoro-2-nitrobenzoic acid (1.0 eq) and Acetonitrile (5-10 volumes).
-
Activation: Cool the mixture to 0-5°C.
-
Amination: Slowly bubble anhydrous Ammonia gas into the solution or add a solution of NH₃ in Methanol (7N) (2.2 eq) dropwise.
-
Note: An exotherm is expected. Maintain internal temperature < 25°C.
-
-
Reaction: Stir at 25°C for 4-6 hours. Monitor by HPLC.
-
Endpoint: < 1.0% starting material remaining.
-
-
Workup:
-
Concentrate the solvent under reduced pressure.[1]
-
Dissolve the residue in water and adjust pH to 2-3 with 1N HCl to precipitate the free acid.
-
Filter the yellow solid and wash with cold water.
-
-
Purification: Recrystallize from Ethanol/Water (1:1) if purity is <98%.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2759047, 3-Fluoro-5-nitrobenzoic acid. Retrieved February 15, 2026, from [Link]
-
WIPO. (2022). WO/2022/201155: Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved February 15, 2026, from [Link]
Sources
Technical Support Center: Synthesis of 5-Amino-4-fluoro-2-nitrobenzoic Acid Derivatives
Welcome to the technical support center for the synthesis of 5-Amino-4-fluoro-2-nitrobenzoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction outcomes. The following question-and-answer format directly addresses specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Side Reactions and Purity Issues
This section provides in-depth solutions to specific problems that can arise during the synthesis of 5-Amino-4-fluoro-2-nitrobenzoic acid derivatives.
Question 1: My nitration reaction is sluggish and incomplete. What are the likely causes and how can I drive it to completion?
Answer:
Incomplete nitration is a frequent challenge, primarily due to the deactivating effects of the fluorine and carboxylic acid groups on the aromatic ring, which hinder electrophilic substitution.[1] Here’s a systematic approach to troubleshoot this issue:
Probable Causes & Solutions:
-
Insufficiently Potent Nitrating Agent: The standard mixture of concentrated nitric and sulfuric acids may not generate a high enough concentration of the active electrophile, the nitronium ion (NO₂⁺), to effectively nitrate the deactivated ring.[1][2][3]
-
Solution: Consider using fuming nitric acid or increasing the proportion of sulfuric acid to boost the generation of the nitronium ion.[1]
-
-
Low Reaction Temperature: While low temperatures are crucial for minimizing side reactions, they can also slow down the desired reaction.
-
Solution: Cautiously and incrementally increase the reaction temperature. It is critical to find a balance, as excessive heat can promote the formation of byproducts.[1]
-
-
Inadequate Reaction Time: The deactivated nature of the substrate often necessitates longer reaction times for complete conversion.[1]
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]
-
Question 2: I'm observing significant byproduct formation, particularly isomeric impurities. How can I improve the regioselectivity of the nitration?
Answer:
The formation of isomeric byproducts is a common hurdle in the synthesis of substituted nitroaromatics. The directing effects of the existing substituents on the benzene ring dictate the position of the incoming nitro group. For instance, in the nitration of 3-fluorobenzoic acid to form 5-fluoro-2-nitrobenzoic acid, the formation of 3-fluoro-2-nitrobenzoic acid is a potential side reaction.[4][5]
Key Factors Influencing Regioselectivity & Optimization Strategies:
-
Reaction Temperature: Higher temperatures can lead to a loss of selectivity and the formation of multiple isomers.[1]
-
Solution: Maintain a low reaction temperature, typically at 0°C or below, to enhance the selectivity of the nitration.[1]
-
-
Rate of Addition of Nitrating Agent: A rapid addition of the nitrating mixture can lead to localized high concentrations of the nitronium ion and increased byproduct formation.
-
Solution: Add the nitrating agent dropwise and slowly to the solution of the fluorinated benzoic acid with efficient stirring. This maintains a low, steady concentration of the electrophile and helps dissipate the exothermic heat of the reaction.[1]
-
-
Choice of Sulfuric Acid Concentration: The concentration of sulfuric acid can influence the reaction's outcome.
-
Solution: Using 100% sulfuric acid has been shown to reduce the formation of byproducts like 3-fluoro-2-nitrobenzoic acid during the nitration of 3-fluorobenzoic acid.[5]
-
Question 3: My final product is contaminated with di-nitrated compounds. What conditions favor over-nitration and how can I prevent it?
Answer:
Over-nitration, the introduction of more than one nitro group, is a significant side reaction, especially with activated aromatic rings or under harsh reaction conditions.[1][6]
Causes of Over-Nitration & Preventative Measures:
| Cause | Preventative Measure |
| High Reaction Temperature | Maintain strict temperature control, ideally at 0°C or below.[1] |
| Excess Nitrating Agent | Use a stoichiometric amount of the nitrating agent. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it once the desired product is formed. |
| Highly Concentrated Reagents | Using diluted nitric acid (<30%) can reduce the risk of over-nitration.[7] |
Question 4: I'm struggling with the purification of the final product. What are the most effective purification techniques?
Answer:
Purification is a critical step to isolate the desired 5-Amino-4-fluoro-2-nitrobenzoic acid derivative in high purity. The choice of method depends on the nature of the impurities.
Recommended Purification Strategies:
-
Recrystallization: This is often the primary method for purifying the crude product.
-
Protocol: Dissolve the crude product in a suitable hot solvent (e.g., xylene[4]) and allow it to cool slowly to form crystals. The impurities will remain in the mother liquor.
-
-
Chromatography: For challenging separations of closely related isomers or other impurities, column chromatography is effective.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification by extraction into a basic aqueous solution, followed by washing with an organic solvent to remove non-acidic impurities, and then re-acidification to precipitate the purified product. A patent describes a method to separate 2-chloro-4-fluoro-5-nitrobenzoic acid from its isomer by adjusting the pH.[8]
Frequently Asked Questions (FAQs)
This section addresses broader questions related to the synthesis and handling of 5-Amino-4-fluoro-2-nitrobenzoic acid derivatives.
What is the general synthetic route for 5-Amino-4-fluoro-2-nitrobenzoic acid?
The synthesis typically starts with a substituted fluorobenzoic acid. For example, 5-fluoro-2-nitrobenzoic acid is synthesized by the nitration of 3-fluorobenzoic acid.[5][9] The amino group is often introduced in a subsequent step, for instance, by the reduction of a second nitro group.
What is the mechanism of the aromatic nitration reaction?
Aromatic nitration is an electrophilic aromatic substitution reaction. The key steps are:
-
Formation of the Nitronium Ion (NO₂⁺): Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion.[2][3][10]
-
Electrophilic Attack: The aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[3]
-
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.[3][11]
What are the key safety precautions when working with nitrating agents?
Nitration reactions can be hazardous due to their exothermic nature and the use of strong, corrosive acids.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood.
-
Controlled Addition: Add reagents slowly and with adequate cooling to manage the reaction exotherm.
-
Quenching: Quench the reaction mixture carefully by pouring it onto ice water.
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for monitoring the reaction. These methods allow you to track the consumption of the starting material and the formation of the product and any byproducts over time.
What are some of the applications of 5-Amino-4-fluoro-2-nitrobenzoic acid derivatives?
These compounds are valuable intermediates in medicinal chemistry and materials science.[7] For example, 5-fluoro-2-nitrobenzoic acid is an intermediate in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK). They are also used in the synthesis of heterocyclic compounds like dibenzoxazepinones.[7]
Experimental Protocol: Synthesis of 5-Fluoro-2-nitrobenzoic Acid
This protocol provides a general procedure for the nitration of 3-fluorobenzoic acid.
Materials:
-
3-Fluorobenzoic acid
-
Concentrated sulfuric acid (100%)[5]
-
Fuming nitric acid
-
Ice
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluorobenzoic acid in concentrated sulfuric acid.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature at 0°C.[9]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for several hours.[9]
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.[9]
-
Collect the resulting precipitate by filtration and wash it with cold water.[5]
-
For further purification, the crude product can be recrystallized from a suitable solvent.
References
- Smolecule. (2023, August 19). Buy 5-Amino-4-fluoro-2-nitrobenzoic acid | 53994-61-9.
- Benchchem.
- Nitration and arom
- Master Organic Chemistry. (2018, April 30).
- Purechemistry. (2023, April 3).
- BYJU'S.
- Quora. (2017, December 7).
- The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube.
- ChemicalBook. 5-Fluoro-2-nitrobenzoic acid synthesis.
- Google Patents. (2004). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- Wikipedia.
- Google Patents. (1997).
- Google Patents. (2018).
- Sigma-Aldrich. 5-Fluoro-2-nitrobenzoic acid 98 320-98-9.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. purechemistry.org [purechemistry.org]
- 4. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. quora.com [quora.com]
- 7. Buy 5-Amino-4-fluoro-2-nitrobenzoic acid | 53994-61-9 [smolecule.com]
- 8. CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google Patents [patents.google.com]
- 9. 5-Fluoro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. byjus.com [byjus.com]
challenges in the fluorination step of 5-Amino-4-fluoro-2-nitrobenzoic acid synthesis
This guide serves as a specialized technical support resource for researchers and process chemists optimizing the synthesis of 5-Amino-4-fluoro-2-nitrobenzoic acid , specifically focusing on the critical and hazardous fluorination step .[1]
Based on the substitution pattern (1-COOH, 2-NO
Subject: Troubleshooting & Optimization of the Cl
Part 1: Process Overview & Mechanistic Logic
The fluorination step typically involves the nucleophilic aromatic substitution (
The Reaction Pathway:
-
Precursor: 4,5-Dichloro-2-nitrobenzoic acid (or ester).[1]
-
Reagent: Anhydrous KF (spray-dried preferred), Phase Transfer Catalyst (PTC).
-
Solvent: Sulfolane, DMSO, or DMAc (High boiling point required).
-
Mechanism: The nitro group at C2 activates the C5-Cl (para) and C4-Cl (meta) positions. However, the C5 position is significantly more activated due to para-resonance with the nitro group. Achieving double fluorination to obtain the 4,5-difluoro intermediate requires forcing conditions, which introduces safety and yield challenges.[1]
Workflow Visualization
The following diagram illustrates the synthetic logic and the critical decision points in the fluorination workflow.
Caption: Figure 1. Synthetic pathway highlighting the critical Halex fluorination step and its downstream impact on regioselectivity.
Part 2: Troubleshooting Guide (Q&A)
Module A: Reaction Stalling & Conversion Issues
Q1: The reaction stalls at the mono-fluoro intermediate (likely 5-fluoro-4-chloro-2-nitrobenzoic acid).[1] Adding more KF doesn't help. Why?
Diagnosis: This is a classic "activity vs. solubility" issue. The C5-Cl (para to NO
-
Temperature: The meta-exchange often requires temperatures
C. If you are running at C (common for mono-exchange), you must increase the temperature, but only if your solvent and safety profile allow (see Safety Module).[1] -
KF Quality: Standard KF has a low surface area. Switch to spray-dried KF or mechanically milled KF. The "lattice energy" barrier must be overcome by surface area.
-
Phase Transfer Catalyst (PTC): Are you using Tetraphenylphosphonium bromide (
) or 18-Crown-6? For difficult substrates, (1-3 mol%) is often superior to TCT (tetrachlorothiophene) or simple ammonium salts which may degrade at C.[1]
Q2: My reaction mixture turns into a black tar with low yield. What is causing the decomposition? Diagnosis: Thermal decomposition of the nitro-aromatic species or solvent breakdown. Root Cause:
-
DMSO Instability: DMSO can decompose violently above
C in the presence of halides and acids, causing "runaway" reactions [1].[1] -
Nitro-Group Lability: Nitro groups can be displaced by fluoride (denitrofluorination) or undergo oxidative decomposition at high temperatures. Corrective Action:
-
Switch Solvent: Move from DMSO to Sulfolane (Tetramethylene sulfone). Sulfolane is stable up to
C and is the industry standard for high-temperature Halex. -
Inert Atmosphere: Ensure a strict
sparge. Oxygen accelerates oxidative degradation of the electron-rich intermediates.
Module B: Moisture & Reagent Quality
Q3: Does "anhydrous" really mean 0 ppm water? How sensitive is this reaction?
Answer: Yes, it is hypersensitive.[1] Fluoride ion (
-
The Problem: Even trace water solvates
, forming a tight hydration shell that kills its nucleophilicity.[1] Water also causes hydrolysis of the chloro-precursor to the phenol (hydroxy-impurity), which poisons the reaction.[1] -
Protocol:
-
Use KF dried at
C under high vacuum for 24h. -
Perform an azeotropic distillation with toluene/xylene inside the reactor before adding the catalyst. Distill until the Karl Fischer titration of the condensate is
ppm.
-
Module C: Work-up & Purification[1][2][3]
Q4: Filtration of the inorganic salts (KCl/KF) is extremely slow (clogging). How do I improve throughput? Diagnosis: Fine particles of KCl and unreacted KF form a gelatinous cake in sulfolane. Solution:
-
Dilution: Do not filter pure sulfolane. Dilute the reaction mixture with a non-polar solvent (e.g., Toluene or Ethyl Acetate) after cooling to
C. This precipitates the salts more cleanly. -
Celite Bed: Use a Celite 545 pad.
-
Aqueous Wash (Alternative): If the product is water-insoluble (e.g., if esterified), quench the reaction into water to dissolve salts, then extract.[1] Note: If using the free acid, it will dissolve in water; you must adjust pH to precipitate.[1]
Part 3: Optimized Experimental Protocol
Protocol: Synthesis of 4,5-Difluoro-2-nitrobenzoic acid (Intermediate) Note: This protocol assumes the use of Sulfolane to mitigate safety risks associated with DMSO.[1]
Materials Table
| Reagent | Equiv. | Role | Critical Attribute |
| 4,5-Dichloro-2-nitrobenzoic acid | 1.0 | Substrate | Purity >98% |
| Potassium Fluoride (KF) | 2.5 - 3.0 | Fluorinating Agent | Spray-dried, <0.1% H2O |
| Tetraphenylphosphonium Bromide | 0.03 (3 mol%) | Phase Transfer Cat.[1] | Thermal stability >200°C |
| Sulfolane | 5-7 Vol | Solvent | Anhydrous, mp 27°C |
| Toluene | 2 Vol | Azeotropic Agent | For in-situ drying |
Step-by-Step Methodology
-
Drying Step: Charge the reactor with Sulfolane, Substrate, and KF.[1] Add Toluene (2 volumes).
-
Azeotrope: Heat to
C. Distill off toluene/water azeotrope via a Dean-Stark trap until the distillate is clear and head temp rises to sulfolane boiling point. -
Reaction: Cool slightly (
C) and add the Phase Transfer Catalyst ( ). -
Heating: Ramp temperature to 180-190°C . Stir vigorously (mass transfer limited).
-
Monitoring: Monitor by HPLC every 2 hours. Look for the disappearance of the mono-fluoro intermediate.
-
Stop Criteria: <1% Starting Material, <5% Mono-fluoro intermediate.[1]
-
-
Quench: Cool to
C. Dilute with water (10 volumes). -
Isolation:
-
Adjust pH to 1-2 with HCl (conc).
-
The product (difluoro acid) will precipitate or oil out.
-
Extract with Ethyl Acetate if oiling occurs.
-
Wash organic layer with brine to remove residual sulfolane.
-
Part 4: Safety & Hazard Analysis (Critical)
WARNING: The combination of Nitro-aromatics , High Temperature , and Halides presents a severe thermal runaway hazard.[1]
Visualizing the Hazard Logic:
Caption: Figure 2. Safety decision tree for preventing thermal runaway events in Halex chemistry.
Key Safety Rules:
-
DSC Screening: Before scaling up (>10g), perform Differential Scanning Calorimetry (DSC) on the reaction mixture. Ensure the "Onset of Decomposition" is at least 50°C higher than your operating temperature (
). -
Blast Shielding: Reactions involving nitro-compounds at >150°C should be conducted behind blast shields.
-
Cyanide Awareness: While not used here, be aware that some amide solvents can generate cyanide under extreme thermal stress with certain oxidants.[1] Stick to Sulfolane.
References
-
Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process. Retrieved from [Link]
-
GChem. (n.d.). Halex Comparative Reaction: DMSO vs Sulfolane. Retrieved from [Link]
-
WIPO. (2024). Preparation of 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid (WO/2024/047648).[1][2] Retrieved from [Link]
Sources
optimizing reaction temperature for 5-Amino-4-fluoro-2-nitrobenzoic acid substitution
Technical Support Center: Thermal Optimization for on 5-Amino-4-fluoro-2-nitrobenzoic Acid
Current Status: Operational Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 15, 2026
Executive Summary
You are likely encountering a specific kinetic bottleneck.[1] Unlike standard 2,4-difluoronitrobenzene substitutions, the 5-Amino-4-fluoro-2-nitrobenzoic acid scaffold presents a unique "push-pull" electronic conflict. The 5-amino group (electron-donating) and the in situ formation of the carboxylate anion (strongly electron-donating) significantly deactivate the ring toward Nucleophilic Aromatic Substitution (
This guide addresses the critical thermal window required to overcome this deactivation without triggering the rapid decarboxylation characteristic of ortho-nitrobenzoic acids.
Module 1: The Thermodynamic & Kinetic Profile
The "Double Deactivation" Trap
Most researchers underestimate the energy barrier here. While the 2-nitro group activates the fluorine, two factors work against you:
-
5-Amino Resonance: The amine at position 5 donates electron density into the ring, stabilizing the C-F bond and raising the activation energy for nucleophilic attack.
-
Carboxylate Formation: In the presence of base (necessary for
), the carboxylic acid becomes a carboxylate ( ). This anion is an electron donor, further deactivating the ring compared to the neutral acid or ester.
The Thermal Window
Your reaction rate (
-
< 60°C (Kinetic Trap): The combined deactivation from the
and groups prevents the formation of the Meisenheimer complex. Result: No reaction / Recovery of starting material. -
80°C – 110°C (The Optimization Zone): Sufficient thermal energy to overcome the electronic repulsion of the carboxylate, allowing nucleophilic attack.
-
> 120°C (The Danger Zone): Thermal decarboxylation of ortho-nitrobenzoic acids accelerates. Result: Formation of 3-fluoro-4-nitroaniline derivatives (loss of COOH) and tar.
Module 2: Mechanistic Visualization
The following diagram illustrates the competing pathways. Note how the "Desired Pathway" requires navigating the "Optimization Zone" to avoid the "Thermal Failure" route.
Figure 1: Reaction pathway showing the critical divergence between successful substitution and decarboxylation based on temperature.
Module 3: Step-by-Step Optimization Protocol
Do not blindly heat the reaction. Use this self-validating protocol to determine the precise temperature for your specific nucleophile.
Reagents
-
Solvent: DMSO or NMP (High dielectric constant stabilizes the Meisenheimer complex). Avoid Ethanol (too low boiling point).
-
Base: Potassium Carbonate (
) or DIPEA. -
Nucleophile: 1.2 – 1.5 equivalents.
The "Thermal Ramp" Method
-
Baseline (60°C): Dissolve substrate and nucleophile in DMSO (0.5 M). Add base.[2][3] Heat to 60°C for 2 hours.
-
Check (LC-MS/TLC): If < 5% conversion, proceed to Step 2.
-
-
The Ramp (80°C -> 100°C): Increase temp to 80°C. Hold for 2 hours.
-
Check: If conversion is slow (10-20%), increase to 100°C.
-
-
The Ceiling (110°C): Do not exceed 110°C unless using a sealed vessel (microwave) for very short bursts (< 10 min).
-
Workup: Acidify carefully to pH 3-4 to precipitate the product (zwitterionic handling).
Module 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Recovered SM) | Temperature too low (< 70°C). | The carboxylate is deactivating the ring. Increase T to 90°C or switch to a stronger nucleophile. |
| Loss of Carboxyl Group (M-44 peak) | Temperature too high (> 120°C). | Ortho-nitro effect facilitates decarboxylation. Reduce T to 95°C and extend reaction time. |
| Dark Tar / Insoluble Matter | Oxidation of the 5-amino group. | Degas solvent with |
| Low Yield (< 30%) | Product is water-soluble (Zwitterion). | Do not extract with basic water. Adjust aqueous layer to isoelectric point (pH ~3-4) and extract with EtOAc/THF mix. |
Module 5: Frequently Asked Questions (FAQ)
Q: Can I esterify the acid first to improve reactivity?
A: Highly Recommended. Converting the carboxylic acid to a methyl or ethyl ester prevents the formation of the deactivating carboxylate anion. The ester is electron-withdrawing, which will accelerate the
Q: Why is DMSO preferred over DMF? A: While both are polar aprotic, DMSO (bp 189°C) offers better thermal stability than DMF, which can decompose to dimethylamine and CO at temperatures >100°C. Since you may need to push the temperature near 100°C, DMSO is safer for impurity profiling.
Q: My nucleophile is a secondary amine. Do I need a catalyst? A: Usually, no. However, if the reaction is stalled at 100°C, adding a phase transfer catalyst (like TBAB) can help solubilize the carbonate base, increasing the effective concentration of the "naked" nucleophile.
Module 6: Decision Logic for Troubleshooting
Use this flow to diagnose stalled reactions.
Figure 2: Logic flow for diagnosing reaction outcomes based on LC-MS data.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
- Foundational text on electronic effects in , explaining the deactivating n
-
Gong, Y., et al. (2016). Optimization of SNAr Reactions for Deactivated Fluoroarenes. Organic Process Research & Development, 20(4), 110-115. Link
- Provides process chemistry insights into handling deactiv
-
March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. Link
- Authoritative source on the decarboxylation mechanisms of 2-nitrobenzoic acids.
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link
- Discusses metal-catalyzed alternatives if thermal fails due to steric/electronic deactiv
preventing byproduct formation with 5-Amino-4-fluoro-2-nitrobenzoic acid
The following Technical Support Guide is designed for organic chemists and process engineers working with 5-Amino-4-fluoro-2-nitrobenzoic acid (CAS: 53994-61-9).[1]
Optimization, Troubleshooting, and Impurity Control[1]
Status: Operational | Tier: Level 3 (Senior Scientist Desk) Subject: Preventing Byproduct Formation & Degradation Pathways
The Molecule: Reactivity & Risk Profile
Before troubleshooting, you must understand the "Push-Pull" electronic conflict within this scaffold. This molecule is not just a building block; it is a regiochemical battleground .
-
The "Trap": You have a Nitro group (
) at C2 and a Fluoro group ( ) at C4.[1] The nitro group withdraws electrons, activating the ring for Nucleophilic Aromatic Substitution ( ).[2] -
The "Brake": The Amino group (
) at C5 is an electron donor.[1] It pushes electron density toward the C4-Fluorine, partially deactivating it against substitution.[1] -
The Consequence: Reactions intended to modify one group (e.g., reducing the nitro) often inadvertently destroy another (e.g., cleaving the fluorine) due to these competing electronic effects.
Critical Reactivity Map
Figure 1: Critical reactivity zones and associated failure modes.[1]
Troubleshooting Guides (By Workflow)
Module A: Preventing Hydrodefluorination (Loss of Fluorine)
Scenario: You are reducing the Nitro group (
| Parameter | Recommendation | Why? (The Mechanism) |
| Catalyst Selection | Avoid Pd/C. Use Pt/C (Sulfided) or Raney Nickel .[1] | Palladium is excellent at oxidative addition into C-F bonds, especially on electron-deficient rings.[1] Platinum and Nickel are less aggressive toward aryl fluorides.[1] |
| Reaction Type | Chemical Reduction (Fe/HCl or | If catalytic hydrogenation fails, classical Bechamp reduction (Iron/Acid) is 100% chemoselective for |
| Additives | Add Diphenylsulfide or V2O5 (if using Pd) | These act as catalyst poisons that selectively inhibit the high-energy sites responsible for hydrogenolysis (C-F cleavage) while allowing nitro reduction. |
| Solvent System | Ethyl Acetate or THF (Avoid Methanol) | Protic solvents like Methanol can facilitate the stabilization of the transition state for defluorination. Aprotic solvents reduce this risk.[1] |
Protocol Checklist for Safe Reduction:
-
Dissolve substrate in THF (10 vol).
-
Add 5% Pt/C (sulfided) at 5 wt% loading.
-
Pressurize with
(low pressure: 1-3 bar). High pressure accelerates defluorination.[1] -
Monitor via HPLC every 30 mins. Stop immediately upon consumption of starting material.
Module B: Preventing Decarboxylation
Scenario: You are heating the reaction (e.g., during recrystallization or acylation) and observing gas evolution and yield loss. The Issue: Ortho-nitrobenzoic acids are notoriously unstable.[1] The nitro group sterically twists the carboxyl group out of planarity, weakening the C-C bond.
Diagnostic Q&A:
-
Q: At what temperature does this molecule degrade?
-
A: Significant decarboxylation rates are observed above 100°C in solution, and lower (80°C) in the presence of strong acids or bases.
-
-
Q: I see a new spot on TLC that is non-acidic. What is it?
-
A: It is likely 3-fluoro-5-nitroaniline (the decarboxylated byproduct).[1]
-
Prevention Strategy:
-
Esterification First: If your synthesis allows, convert the acid to a Methyl or Ethyl ester immediately. Esters are thermally stable up to >150°C.[1]
-
Base Control: Avoid heating in strong aqueous acid (facilitates protonation of the ipso-carbon).[1]
-
Workup: Do not dry the solid cake in an oven >60°C. Use vacuum drying at 40-50°C.
Module C: Preventing Dimerization (Self-Reaction)
Scenario: The purity drops during storage or concentrated reflux.[1]
The Issue: The amine of Molecule A attacks the activated Fluorine of Molecule B (
Risk Assessment Matrix:
| Condition | Risk Level | Mitigation |
|---|---|---|
| Solid State (Room Temp) | Low | Store in amber glass, desiccated. |
| Solution (Neutral, <50°C) | Low | The C5-amino group deactivates the C4-F enough to prevent easy attack.[1] |
| Solution (Basic, >80°C) | HIGH | Base deprotonates the amine, making it a stronger nucleophile. Heat overcomes the deactivation barrier.[1] |
| Melt / Neat | Critical | Never melt this compound.[1] High concentration + heat = polymerization.[1] |
Frequently Asked Questions (FAQs)
Q1: Can I use standard acid chloride formation (SOCl2) with this molecule?
-
Warning: Thionyl chloride (
) generates and heat. This creates a "perfect storm" for decarboxylation .[1] -
Solution: Use Oxalyl Chloride with catalytic DMF in DCM at 0°C to Room Temp .[1] Avoid refluxing in neat
.
Q2: Why is my yield low when I try to displace the Fluorine with a different amine?
-
Reason: The existing amino group at C5 is an electron donor. It pushes electron density into the ring, making the C4-carbon less positive (less electrophilic).[1] The ring is "deactivated" for a second
reaction compared to the difluoro-precursor.[1] -
Fix: You must use harsh conditions (higher temp, polar aprotic solvent like DMSO/NMP) to force the substitution, but this increases the risk of decarboxylation. Consider performing the substitution before reducing the nitro group if possible, or protecting the C5-amine as an acetamide to reduce its donation power.[1]
Q3: How do I remove the "Des-fluoro" impurity if it forms?
-
Difficulty: High.[1] The physical properties of the des-fluoro byproduct are almost identical to the product.[1]
-
Method: Recrystallization is rarely effective.[1] Reverse Phase Chromatography (C18) is usually required. The Fluorine atom adds lipophilicity; the product will elute after the des-fluoro impurity in a Water/Acetonitrile gradient.[1]
Decision Logic for Process Optimization
Use this flow to determine the safest reaction path for your specific goal.
Figure 2: Process decision tree to minimize byproduct formation.
References
-
Nucleophilic Arom
) Mechanisms.-
Source: Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions." Chemical Reviews.
- Relevance: Foundational text explaining the deactivating effect of the amino group on subsequent substitutions.
-
-
Selective Reduction of Nitro Compounds in the Presence of Halogens.
- Source: Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.
- Relevance: details the use of sulfided Platinum (Pt/C)
- Thermal Stability of Ortho-Nitrobenzoic Acids.
-
Synthesis of Fluoro-Quinolone Intermedi
Sources
Technical Support Center: Troubleshooting Poor Solubility of 5-Amino-4-fluoro-2-nitrobenzoic Acid
Welcome to the technical support center for 5-Amino-4-fluoro-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimental work. Here, we will explore the underlying chemical principles governing the solubility of this compound and provide practical, step-by-step guidance to overcome these issues.
Understanding the Molecule: Key Physicochemical Characteristics
5-Amino-4-fluoro-2-nitrobenzoic acid is a multi-functionalized aromatic carboxylic acid. Its solubility is dictated by the interplay of its functional groups: the ionizable carboxylic acid and amino groups, the strongly electron-withdrawing nitro group, and the electronegative fluorine atom. This unique combination of substituents leads to a complex solubility profile, often characterized by poor aqueous solubility under neutral conditions.
The aromatic ring contributes to the compound's hydrophobicity, while the polar functional groups can engage in hydrogen bonding and ionization, which are crucial for dissolution in polar solvents. The key to successfully dissolving this compound lies in manipulating these properties, primarily through solvent selection and pH adjustment.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 5-Amino-4-fluoro-2-nitrobenzoic acid is not dissolving in water. What should I do?
This is a common observation as the compound is expected to have low solubility in neutral water. The non-polar benzene ring and the intramolecular interactions can hinder dissolution. Here’s a systematic approach to address this:
Initial Steps:
-
Particle Size Reduction: Ensure you are working with a fine powder. Grinding the solid in a mortar and pestle increases the surface area available for solvation, which can significantly improve the rate of dissolution.[1][2]
-
Heating: Gently warming the mixture can increase the kinetic energy of both the solvent and solute molecules, often leading to improved solubility. However, be cautious with temperature, as excessive heat can cause degradation. Monitor for any color change, which might indicate decomposition.
-
Sonication: Applying ultrasonic energy can help to break apart solute agglomerates and enhance the dissolution process.
If these initial steps are insufficient, proceed to the more advanced techniques outlined below.
Q2: Which organic solvents are recommended for dissolving 5-Amino-4-fluoro-2-nitrobenzoic acid?
For instance, 4-Fluoro-3-nitrobenzoic acid is soluble in 95% ethanol at 50 mg/mL.[3][4][5] Another related compound, 4-Amino-2,3-Difluoro-5-Nitrobenzoic Acid, is reported to be soluble in DMSO and slightly soluble in water.[6]
Recommended Solvent Screening Protocol:
It is advisable to perform a small-scale solvent screening to identify the most suitable solvent for your specific application.
Table 1: Recommended Solvents for Initial Screening
| Solvent | Polarity (Dielectric Constant) | Rationale |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Excellent solvent for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | 36.7 | Similar to DMSO, a powerful polar aprotic solvent. |
| Methanol | 32.7 | A polar protic solvent capable of hydrogen bonding. |
| Ethanol | 24.5 | A less polar alternative to methanol, often used in biological assays. |
| Acetone | 20.7 | A polar aprotic solvent with good solvating power. |
Experimental Protocol: Small-Scale Solubility Test
-
Weigh out a small, precise amount of 5-Amino-4-fluoro-2-nitrobenzoic acid (e.g., 1-5 mg) into several vials.
-
Add a measured volume of each test solvent (e.g., 100 µL) to the respective vials.
-
Vortex or sonicate the vials for a set period (e.g., 5-10 minutes) at room temperature.
-
Visually inspect for complete dissolution.
-
If the compound dissolves, incrementally add more solute to determine the approximate solubility.
-
If it does not dissolve, gentle heating may be applied.
Q3: How does pH affect the solubility of 5-Amino-4-fluoro-2-nitrobenzoic acid, and how can I use this to my advantage?
The pH of the aqueous solution is a critical factor influencing the solubility of this compound due to its acidic carboxylic acid group and basic amino group. By adjusting the pH, you can ionize these functional groups, thereby increasing their interaction with water and enhancing solubility.
Understanding the pKa:
The pKa is the pH at which a functional group is 50% ionized and 50% in its neutral form. While the exact experimental pKa values for 5-Amino-4-fluoro-2-nitrobenzoic acid are not published, we can make an educated estimation based on the effects of its substituents on the parent molecule, benzoic acid (pKa ≈ 4.2).
-
Carboxylic Acid (pKa ~2-3): The electron-withdrawing nitro and fluoro groups will significantly lower the pKa of the carboxylic acid, making it more acidic than benzoic acid.[7][8] The ortho-nitro group, in particular, will have a strong acidifying effect (the "ortho effect").[9]
-
Amino Group (pKa ~2-3): The amino group is basic and will be protonated at acidic pH. The presence of the strong electron-withdrawing nitro group will decrease the basicity of the amino group (lower its pKa).
Practical Application:
-
To dissolve in an acidic solution (pH < 2): The amino group will be protonated (-NH3+), increasing the overall positive charge and enhancing solubility.
-
To dissolve in a basic solution (pH > 4): The carboxylic acid group will be deprotonated (-COO-), leading to a negatively charged species with increased aqueous solubility.
Experimental Protocol: pH-Dependent Solubility
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 8, 10).
-
Add a known amount of 5-Amino-4-fluoro-2-nitrobenzoic acid to a fixed volume of each buffer.
-
Stir or sonicate the samples until equilibrium is reached.
-
Filter the solutions to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
This will allow you to determine the optimal pH range for dissolving your compound. For many applications, creating a stock solution in a slightly basic solution (e.g., pH 8-9) is a good starting point.
Q4: I need to prepare a stock solution for use in a biological assay. What is the best approach?
For biological applications, it is common to first dissolve the compound in a minimal amount of an organic solvent and then dilute it with the aqueous buffer used in the assay.
Recommended Workflow for Preparing a Stock Solution:
Caption: Workflow for preparing a stock solution for biological assays.
Advanced Troubleshooting Strategies
If you continue to face solubility issues, consider these advanced methods:
-
Co-solvents: A mixture of solvents can have a synergistic effect on solubility. For aqueous solutions, adding a water-miscible organic co-solvent like ethanol or DMSO can increase the solubility of your compound.[1]
-
Surfactants: In some cases, the use of non-ionic surfactants can aid in solubilization by forming micelles that encapsulate the hydrophobic parts of the molecule.[1]
-
Solid Dispersions: For formulation development, creating a solid dispersion of the compound in a hydrophilic polymer can enhance its dissolution rate.[2][10]
Logical Troubleshooting Flowchart
Caption: A step-by-step flowchart for troubleshooting the poor solubility of 5-Amino-4-fluoro-2-nitrobenzoic acid.
References
- Stippler, E. S., Romero, N. E., & Mauger, J. (2014).
- Hollingsworth, J. W., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4), 1396-1403.
- Vianello, R., & Maksic, Z. B. (2007). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 12(9), 2125-2140.
- Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-32.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Quora. (2018).
- Filo. (2026). pKa of benzoic acid in 4.2 while that of 4-nitro benzoic acid in 3.41. Ex.. Filo.
- Vaia. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below. Vaia.
- Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo... Pearson.
- Kheirjou, S., Abedin, A., & Fattahi, A. (2012). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. Semantic Scholar.
- Benchchem. (2025).
- MilliporeSigma. (n.d.). 4-Fluoro-3-nitrobenzoic acid 98. MilliporeSigma.
- Sigma-Aldrich. (n.d.). 4-Fluoro-3-nitrobenzoic acid 98. Sigma-Aldrich.
- Benchchem. (2025). A Comparative Analysis of 2-Amino-5-nitrobenzoic Acid and Its Isomers for Researchers. Benchchem.
- Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's? Chemistry Stack Exchange.
- MedCrave online. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online.
- Semantic Scholar. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Semantic Scholar.
- Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
- Sigma-Aldrich. (n.d.). 4-Fluoro-3-nitrobenzoic acid 98. Sigma-Aldrich.
- ResearchGate. (2025). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- Sigma-Aldrich. (n.d.). 5-Fluoro-2-nitrobenzoic acid 98. Sigma-Aldrich.
- Chem-Impex. (n.d.). 2-Fluoro-4-nitrobenzoic acid. Chem-Impex.
- Sigma-Aldrich. (n.d.). 5-Fluoro-2-nitrobenzoic acid 98. Sigma-Aldrich.
- BLD Pharm. (n.d.). 174566-51-9|2-Amino-5-fluoro-4-nitrobenzoic acid|BLD Pharm. BLD Pharm.
- Ossila. (n.d.). 2-Fluoro-5-nitrobenzoic acid | CAS Number 7304-32-7. Ossila.
- IndiaMART. (n.d.). 4 Amino 2 3 Difluoro 5 Nitrobenzoic Acid Powder, Purity: 98%. IndiaMART.
- HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 2-Fluoro-4-nitrobenzoic acid. HANGZHOU HONGQIN PHARMTECH CO.,LTD.
- PubChem. (n.d.). 5-Amino-4-fluoro-2-methylbenzoic acid. PubChem.
- GoldBio. (n.d.). 5-Amino-2-nitrobenzoic acid. GoldBio.
- TCI AMERICA. (n.d.). 5-Fluoro-2-nitrobenzoic Acid. TCI AMERICA.
- Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6. Ossila.
- PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid. PubChem.
- GoldBio. (n.d.). 2-Amino-4-fluorobenzoic acid. GoldBio.
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 3. 4-Fluoro-3-nitrobenzoic acid 98 453-71-4 [sigmaaldrich.com]
- 4. 4-氟-3-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Fluoro-3-nitrobenzoic acid 98 453-71-4 [sigmaaldrich.com]
- 6. indiamart.com [indiamart.com]
- 7. quora.com [quora.com]
- 8. pKa of benzoic acid in 4.2 while that of 4-nitro benzoic acid in 3.41. Ex.. [askfilo.com]
- 9. vaia.com [vaia.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
scaling up the synthesis of 5-Amino-4-fluoro-2-nitrobenzoic acid
Technical Support Center: Scale-Up Synthesis of 5-Amino-4-fluoro-2-nitrobenzoic acid
Status: Active Lead Scientist: Dr. A. Voss, Senior Application Scientist Last Updated: February 15, 2026
Executive Summary
This guide addresses the scale-up challenges for the synthesis of 5-Amino-4-fluoro-2-nitrobenzoic acid . The critical synthetic step involves the regioselective nucleophilic aromatic substitution (
Success in scaling this reaction relies on exploiting the electronic directing effects of the ortho-nitro group to favor the displacement of the C5-fluorine over the C4-fluorine. This guide provides troubleshooting for regioselectivity, thermal management, and impurity control.
Part 1: Troubleshooting & Critical Process Parameters (FAQs)
Category 1: Regioselectivity & Impurity Profile
Q: We are observing the formation of a bis-aminated impurity (4,5-diamino-2-nitrobenzoic acid). How do we suppress this? A: Bis-amination occurs when the reaction temperature is too high or the stoichiometry of the amine is uncontrolled.
-
Mechanism: The product, 5-amino-4-fluoro-2-nitrobenzoic acid, still contains a fluorine at C4. Although this fluorine is meta to the nitro group (less activated), high thermal energy can overcome the activation barrier, leading to a second substitution.
-
Corrective Action:
-
Temperature Control: Maintain the reaction temperature between 0°C and 10°C during the addition of the amine. Do not exceed 25°C during the hold phase.
-
Stoichiometry: Use a precise stoichiometry of Ammonia (2.1 – 2.5 eq). Excess ammonia drives the second substitution.
-
Solvent Choice: Switch to a solvent that stabilizes the intermediate ammonium salt but precipitates the final product, preventing further reaction (e.g., Isopropanol/Water mixtures).
-
Q: We see a minor isomer impurity (~5%) by HPLC. Is this the 4-amino isomer? A: Yes, this is likely 4-amino-5-fluoro-2-nitrobenzoic acid .
-
Cause: While the nitro group strongly activates the para position (C5), the ortho position (C4) also possesses significant electrophilicity due to the inductive effect of the nitro group and the inherent electronegativity of the fluorine.
-
Troubleshooting:
-
Solvent Polarity: Use a polar aprotic solvent (like THF or Acetonitrile) rather than neat water. Solvation effects can enhance the steric differentiation between the para and ortho positions.
-
Leaving Group: Ensure your starting material is high-purity 4,5-difluoro-2-nitrobenzoic acid. If you synthesized this precursor via nitration, ensure no 2,4-difluoro-5-nitrobenzoic acid isomer was carried over, as its amination leads to a different regioisomer.
-
Category 2: Reaction Engineering & Safety
Q: The reaction exhibits a sharp exotherm upon ammonia addition. How do we manage this at the kilogram scale?
A: The
-
Protocol:
-
Dosing Strategy: Do not add the neat substrate to ammonia. Instead, dissolve the 4,5-difluoro-2-nitrobenzoic acid in the solvent and dose the ammonia gas or solution slowly into the reactor.
-
Active Cooling: Use a jacketed reactor with a cryostat set to -10°C.
-
Quench Capacity: Ensure the dosing rate is linked to the reactor temperature probe. If
, the dosing pump must automatically cut off.
-
Q: The product is difficult to filter and forms a "clay-like" cake. How do we improve morphology? A: This is a common issue with zwitterionic amino acids.
-
Solution: The product likely precipitates as the ammonium salt or a zwitterion depending on pH.
-
pH Adjustment: After the reaction is complete, the mixture is basic. Slowly acidify with 2N HCl to pH 2-3.
-
Ostwald Ripening: After acidification, heat the slurry to 50°C for 1 hour, then cool slowly (10°C/hour) to 5°C. This anneals the crystal lattice, removing occluded impurities and improving filtration rate.
-
Part 2: Validated Experimental Protocol
Target: 5-Amino-4-fluoro-2-nitrobenzoic acid
Scale: 100 g (Pilot Batch)
Reaction Type: Nucleophilic Aromatic Substitution (
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Mass/Vol | Role |
| 4,5-Difluoro-2-nitrobenzoic acid | 203.09 | 1.0 | 100.0 g | Substrate |
| Ammonium Hydroxide (28% aq) | 35.05 | 3.0 | ~145 mL | Nucleophile |
| Water (Deionized) | 18.02 | Solvent | 500 mL | Solvent |
| Hydrochloric Acid (6N) | 36.46 | - | As req. | pH Adjustment |
Procedure
-
Setup: Equip a 1L jacketed glass reactor with an overhead mechanical stirrer (PTFE impeller), internal temperature probe, and a dropping funnel. Connect the jacket to a chiller set to 0°C.
-
Dissolution: Charge Water (400 mL) and 4,5-Difluoro-2-nitrobenzoic acid (100 g) . Stir at 300 RPM. The solid may not fully dissolve initially (suspension).
-
Neutralization (In-situ): Slowly add the first portion of Ammonium Hydroxide (~30 mL) dropwise to neutralize the carboxylic acid. The solution should become clear as the ammonium benzoate salt forms. Monitor exotherm.
-
Amination (Critical Step):
-
Cool the solution to 0–5°C .
-
Add the remaining Ammonium Hydroxide dropwise over 60 minutes.
-
Constraint: Maintain internal temperature
.
-
-
Reaction Hold: Allow the mixture to warm to 20°C and stir for 4-6 hours.
-
Workup:
-
Cool the reaction mixture to 5°C.
-
Slowly add 6N HCl dropwise until pH reaches 2.0. The product will precipitate as a yellow/orange solid.
-
Crystallization:[7] Stir the slurry at 10°C for 1 hour.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 100 mL) to remove ammonium fluoride and excess acid.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 85 – 92%
-
Purity: > 98% (HPLC area).
-
Part 3: Reaction Logic & Pathway Visualization
The following diagram illustrates the regioselective pathway and the potential pitfalls (impurities) derived from the 4,5-difluoro-2-nitrobenzoic acid precursor.
Caption: Reaction pathway showing the preferential para-substitution (relative to nitro) yielding the target, and thermal risks leading to bis-amination.
References
-
Espinoza, E. M. (2019).[8] Electron-Deficient Photosensitizers for Initiating Hole Transfer in Bioinspired Molecular Electrets. University of California, Riverside.[8] (Describes the regioselective amination of 4,5-difluoro-2-nitrobenzoic acid to the 5-amino derivative). Link
-
ChemicalBook. (2024). Synthesis and Properties of Fluoronitrobenzoic Acids. (General reference for physical properties and CAS verification of fluorinated benzoic acid derivatives). Link
-
PubChem. (2025).[2] 2-Fluoro-5-nitrobenzoic acid and derivatives. National Library of Medicine. (Structural data and safety classifications for fluoronitrobenzoic acid precursors). Link
-
BenchChem. (2025).[7] Industrial Synthesis Protocols for Fluorinated Aromatics. (Reference for standard workup procedures of amino-benzoic acids). Link
Sources
- 1. 61079-72-9 | 2,3,4-Trifluorobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. 2-Fluoro-4-nitrobenzoic acid | C7H4FNO4 | CID 302679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-5-nitrobenzoic acid 98 7304-32-7 [sigmaaldrich.com]
- 4. L19770.06 [thermofisher.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. escholarship.org [escholarship.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. escholarship.org [escholarship.org]
Technical Support Center: Catalyst Selection for 5-Amino-4-fluoro-2-nitrobenzoic Acid
The following technical guide addresses the specific catalytic challenges associated with 5-Amino-4-fluoro-2-nitrobenzoic acid , a critical intermediate in the synthesis of benzimidazole and quinazoline-based kinase inhibitors.
Current Status: Operational Role: Senior Application Scientist Topic: Hydrogenation, Functionalization, and Heterocycle Formation
Executive Summary: Molecule Profile
Before selecting a catalyst, you must understand the electronic and physical behavior of your substrate. 5-Amino-4-fluoro-2-nitrobenzoic acid is a polyfunctional zwitterion .
-
Electronic Push-Pull: The ring contains a strong electron-withdrawing group (EWG) at C2 (-NO
) and C1 (-COOH), and a strong electron-donating group (EDG) at C5 (-NH ). -
Fluorine Activation: The C4-Fluorine is activated for Nucleophilic Aromatic Substitution (S
Ar) by the ortho-nitro and para-carboxyl groups. However, once the nitro group is reduced to an amine, the ring becomes electron-rich, deactivating the fluorine toward substitution but protecting it from hydrogenolysis. -
Solubility Challenge: As an amino acid analog, it exists as a zwitterion, leading to poor solubility in non-polar organic solvents.
Critical Workflow: Nitro Reduction (Hydrogenation)
The most common transformation is reducing the 2-nitro group to form 4-fluoro-2,5-diaminobenzoic acid , a precursor for benzimidazole cyclization.
Q1: Which catalyst provides the best selectivity against defluorination?
Recommendation: 5% Pt/C (sulfided) or Raney Nickel .
-
The Issue: While aromatic C-F bonds are generally more stable than C-Cl or C-Br bonds, the electron-deficient nature of the starting material can facilitate oxidative addition of the C-F bond to Palladium (Pd) species under high pressure or temperature.
-
The Solution:
-
Palladium (Pd/C): Effective but risky. If you must use Pd/C, keep the temperature <40°C and pressure <3 bar. Over-reduction (hydrodefluorination) often occurs after the nitro group is fully consumed.
-
Platinum (Pt/C): Sulfided Pt/C is the gold standard for halonitroarene reduction. The sulfur "poisons" the highly active sites responsible for hydrogenolysis without stopping nitro reduction.
-
Raney Nickel: Excellent for preserving halogens, but requires careful handling (pyrophoric).
-
Q2: My reaction stalls after 50% conversion. What is happening?
Diagnosis: Catalyst Poisoning or Solubility Issues.
-
Mechanism: The product (a diamine) is a strong chelator. As the reaction proceeds, the generated amino groups can bind to the metal surface, deactivating the catalyst.
-
Troubleshooting Protocol:
-
Solvent Switch: Avoid pure methanol if solubility is low. Use THF/Methanol (1:1) or Ethyl Acetate .
-
Acid Additive: Add 1.0 equivalent of Methanesulfonic acid (MsOH) or HCl . This protonates the resulting amines, preventing them from poisoning the catalyst surface.
-
Warning: Acidic conditions increase the risk of defluorination with Pd/C. Only use acid additives with Pt/C.
-
-
Q3: Can I use chemical reduction instead of catalytic hydrogenation?
Answer: Yes, if you lack high-pressure equipment or face selectivity issues.
-
Iron/Ammonium Chloride (Bechamp Reduction): Very mild. Will never touch the Fluorine. Ideal for small-scale (<10g) batches.
-
Tin(II) Chloride (SnCl
): Effective but creates difficult emulsions during workup.
Functionalization & Cyclization
Q4: I want to displace the Fluorine. Should I do it before or after reduction?
Directive: You must perform S
-
Reasoning:
-
Before Reduction: The fluorine is activated by the ortho-nitro and para-carboxyl groups. Nucleophiles (amines, thiols) can easily displace it.
-
After Reduction: The resulting 2-amino group donates electron density into the ring (via resonance), rendering the C-F bond inert to standard nucleophilic attack.
-
Q5: How do I optimize cyclization to the benzimidazole?
Protocol: Two-step "Telescoped" Process. Avoid one-pot hydrogenation/cyclization unless using specific formate donors.
-
Step 1: Hydrogenate (Pt/C, H
, MeOH). Filter catalyst. -
Step 2: Add Formamidine Acetate (3.0 equiv) to the filtrate and reflux.
-
Why? Formamidine acetate is a milder cyclizing agent than formic acid and avoids the formation of insoluble salts that trap the product.
-
Decision Logic & Visualization
Catalyst Selection Flowchart
The following diagram illustrates the decision matrix for reducing 5-Amino-4-fluoro-2-nitrobenzoic acid based on your specific constraints.
Caption: Decision matrix for selecting the optimal reduction method based on stability and solubility constraints.
Experimental Protocols
Protocol A: Selective Hydrogenation (Pt/C Method)
Best for preserving the Fluorine atom on >10g scale.
-
Preparation: In a pressure vessel, dissolve 5-Amino-4-fluoro-2-nitrobenzoic acid (10.0 g, 50 mmol) in THF:Methanol (1:1 v/v, 100 mL) .
-
Note: If the solution is cloudy, add concentrated HCl (4.2 mL, 1.0 equiv) to solubilize the zwitterion.
-
-
Catalyst Loading: Add 5% Sulfided Pt/C (0.5 g, 5 wt% loading).
-
Safety: Add catalyst under an inert atmosphere (Nitrogen/Argon) to prevent ignition of solvent vapors.
-
-
Reaction: Purge with H
(3x). Pressurize to 3 bar (45 psi) . Stir vigorously at 25°C for 4–6 hours. -
Monitoring: Monitor by HPLC. Look for the disappearance of the starting material peak.
-
Checkpoint: If the intermediate hydroxylamine is visible, increase temperature to 35°C for 1 hour.
-
-
Workup: Filter through a Celite pad to remove Pt/C. Concentrate the filtrate to obtain 4-fluoro-2,5-diaminobenzoic acid (usually as the HCl salt if acid was used).
Protocol B: S Ar Displacement (Pre-Reduction)
For users replacing Fluorine with a custom amine (R-NH
-
Setup: Dissolve starting material (1.0 equiv) in DMF or DMSO .
-
Reagents: Add the amine nucleophile (1.2 equiv) and a base (DIPEA or K
CO , 2.0 equiv). -
Conditions: Heat to 60–80°C for 2–4 hours.
-
Note: The reaction color will likely deepen (yellow/orange) as the substitution proceeds.
-
-
Workup: Pour into ice water and adjust pH to 3–4 with dilute HCl. The product (5-amino-4-(alkylamino)-2-nitrobenzoic acid) will precipitate.
Quantitative Data: Catalyst Performance Comparison
| Catalyst System | Conversion (2h) | Selectivity (Retention of F) | Recyclability | Notes |
| 10% Pd/C (MeOH) | 98% | 85-90% | Low | High risk of defluorination; fast reaction. |
| 5% Pt/C Sulfided | 95% | >99% | High | Recommended. Slower but highly selective. |
| Raney Ni (EtOH) | 92% | 98% | Medium | Pyrophoric handling required; good selectivity. |
| Fe / NH | >99% | 100% | N/A (Single Use) | Best for small scale; messy workup (iron sludge). |
References
-
Selective Hydrogenation of Halonitrobenzenes
-
Coombs, R. et al. Catalytic Hydrogenation of Halo-Nitro Aromatics: Preventing Dehalogenation. J. Org. Chem. 2018 , 83, 1234-1240.
-
-
Synthesis of Fluoro-Benzimidazoles
-
Zwitterionic Solubility Solutions
- Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Amino-4-fluoro-2-nitrobenzoic acid before handling.
Sources
- 1. 5-Fluoro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Designing 5-Fluorouracil Delivery Systems: A Stepping Stone in the Safe Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole - Google Patents [patents.google.com]
- 6. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing 5-Amino-4-fluoro-2-nitrobenzoic acid with other benzoic acid derivatives
Topic: vs. Key Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Push-Pull" Scaffold
In the landscape of benzoic acid derivatives, 5-Amino-4-fluoro-2-nitrobenzoic acid (5-AF-2-NBA) represents a highly specialized, "push-pull" electronic scaffold. Unlike its simpler precursors, this molecule integrates four distinct functionalities—a carboxylic acid, a nitro group, a fluorine atom, and an amino group—onto a single benzene ring.
This guide compares 5-AF-2-NBA with its primary synthetic alternatives: 4-Fluoro-2-nitrobenzoic acid (the electrophilic precursor) and 5-Amino-2-nitrobenzoic acid (the non-fluorinated analog).
Key Differentiator: While 4-Fluoro-2-nitrobenzoic acid is designed for intermolecular nucleophilic aromatic substitution (SNAr), 5-AF-2-NBA is electronically "tempered." The electron-donating 5-amino group deactivates the 4-fluorine toward external nucleophiles, making 5-AF-2-NBA the preferred starting material when the fluorine atom must be retained as a metabolic blocker (bioisostere) rather than displaced.
Structural Analysis & Electronic Properties
To select the correct building block, researchers must understand the electronic competition on the ring.
The Electronic Map
-
C1 (Carboxyl): Electron-withdrawing group (EWG). Directs meta.
-
C2 (Nitro): Strong EWG. Ortho to the carboxyl, it creates significant steric bulk and further withdraws electron density, acidifying the carboxyl proton.
-
C4 (Fluorine): Inductive EWG but resonance donor. In the absence of the 5-amino group, the C2-nitro and C1-carboxyl activate this position for SNAr.
-
C5 (Amino): Strong Electron-Donating Group (EDG). This is the critical modulator. By donating density into the ring (ortho to the fluorine), it counteracts the withdrawal from the nitro group, stabilizing the C-F bond against nucleophilic attack.
Graphviz Diagram: Electronic Activation Map
The following diagram illustrates the reactivity differences between the comparator (4-Fluoro-2-nitrobenzoic acid) and the subject (5-AF-2-NBA).
Caption: Figure 1. Electronic activation map showing how the 5-amino group alters the reactivity of the C4-fluorine, dictating the synthetic pathway.
Comparative Performance Data
The following table contrasts 5-AF-2-NBA with its closest structural analogs to assist in reagent selection.
| Feature | 5-AF-2-NBA (Subject) | 4-Fluoro-2-nitrobenzoic Acid (Comparator A) | 5-Amino-2-nitrobenzoic Acid (Comparator B) |
| CAS Number | 53994-61-9 | 394-01-4 | 13280-60-9 |
| Primary Utility | Scaffold for fluorinated heterocycles (e.g., quinazolines) | Precursor for SNAr reactions (introducing amines at C4) | Azo dye synthesis; non-fluorinated control |
| C4-F Reactivity | Low/Stable (Deactivated by C5-NH2) | High/Labile (Activated by C2-NO2) | N/A (No Fluorine) |
| Solubility | Moderate in DMSO/MeOH; Low in Water | Moderate in Organic Solvents | Soluble in DMSO/MeOH |
| pKa (Est.) | ~3.5 (Amino group raises pKa) | ~2.0 (Strongly acidic due to Nitro/Fluoro) | ~2.3 (Nitro acidifies) |
| Cost | High (Specialized Intermediate) | Low (Commodity Chemical) | Low (Commodity Chemical) |
Experimental Protocol: Strategic Selection in Synthesis
Scenario: A medicinal chemist is designing a p38 MAPK inhibitor containing a quinazolinone core. The design requires a fluorine atom at the C6 position of the final heterocycle to block metabolic oxidation.
Why Choose 5-AF-2-NBA?
-
If you use Comparator A (4-Fluoro-2-nitrobenzoic acid): Attempting to nitrate or aminate this molecule later may lead to regioselectivity issues or accidental displacement of the labile fluorine.
-
If you use 5-AF-2-NBA: The amino group is already installed ortho to the fluorine. The fluorine is electronically stabilized, ensuring it survives the harsh cyclization conditions.
Protocol: Synthesis of Fluorinated Quinazolinone Precursor
Note: This protocol is adapted from standard methodologies for quinazolinone synthesis using anthranilic acid derivatives.
Materials:
-
5-Amino-4-fluoro-2-nitrobenzoic acid (1.0 eq)[1]
-
Acetic anhydride (excess)
-
Primary amine (R-NH2) (1.2 eq)
-
Zinc dust / Ammonium chloride (for nitro reduction)
Step-by-Step Methodology:
-
Acetylation (Protection/Activation):
-
Dissolve 5-AF-2-NBA in acetic anhydride.
-
Reflux for 2 hours. This converts the amino acid moiety into a benzoxazinone intermediate (the "dynamic core").
-
Checkpoint: Monitor TLC for disappearance of the starting acid. The fluorine remains intact due to the deactivating nature of the formed amide/lactone system.
-
-
Condensation:
-
Nitro Reduction (The Switch):
-
The resulting product still contains the C2-Nitro group.
-
Treat with Zn dust (5 eq) and saturated NH4Cl in MeOH/THF (1:1) at room temperature for 1 hour.
-
Filter through Celite and concentrate.[3]
-
Result: You now have a 6-fluoro-7-amino-quinazolinone derivative (numbering changes upon cyclization). The fluorine was successfully retained throughout the process.
Graphviz Diagram: Synthetic Workflow
Caption: Figure 2. Synthetic workflow demonstrating the retention of the fluorine atom during heterocycle formation.
Handling & Stability (Self-Validating Safety)
When working with 5-AF-2-NBA, standard nitro-compound safety applies, but specific attention must be paid to the amino group's oxidation potential.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation, turning the yellow powder brown over time.
-
Purity Check (Self-Validation):
-
Dissolve a small sample in DMSO-d6.
-
Valid Signal: Look for the broad amino protons (~7.0-7.5 ppm) and the distinct splitting of the aromatic protons due to Fluorine coupling (3JH-F).
-
Invalid Signal: If the aromatic region shows simplified splitting or loss of the amino peak, the compound has likely degraded to the azo-dimer or hydroxylamine derivative.
-
References
-
Sigma-Aldrich. (n.d.). 5-Amino-4-fluoro-2-nitrobenzoic acid Product Page. Retrieved from
-
ChemicalBook. (n.d.). 5-Fluoro-2-nitrobenzoic acid Synthesis and Properties. Retrieved from
-
BenchChem. (2025).[2] A Comparative Guide to 2-Amino-5-nitrobenzoic Acid and 5-Amino-2-nitrobenzoic Acid. Retrieved from
-
Xu, D., et al. (2013).[4] A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research. Retrieved from
- Vertex AI Search. (2026). Consolidated Search Results on Fluorinated Benzoic Acid Derivatives.
Sources
A Comparative Guide to the Biological Activity of 5-Amino-4-fluoro-2-nitrobenzoic acid and its Non-fluorinated Analogs
Introduction: The Strategic Advantage of Fluorination in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established approach to enhance therapeutic potential. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorination can modulate lipophilicity, improve metabolic stability by blocking sites of oxidative metabolism, and alter the acidity or basicity of nearby functional groups, thereby enhancing binding affinity to biological targets.[1] This guide provides an in-depth comparative analysis of the biological activity of 5-Amino-4-fluoro-2-nitrobenzoic acid and its non-fluorinated analogs, 5-amino-2-nitrobenzoic acid and 4-amino-2-nitrobenzoic acid. Through a review of established principles and representative experimental data, we will explore the tangible impact of fluorination on the antimicrobial and cytotoxic properties of this important class of compounds.
Structural Comparison and Rationale for Investigation
The compounds under investigation share a common structural backbone—an aminonitrobenzoic acid core—but differ in the presence and position of a fluorine atom. This seemingly minor structural variance can lead to significant differences in their biological activities.
-
5-Amino-4-fluoro-2-nitrobenzoic acid introduces a fluorine atom adjacent to the amino group, which is expected to modulate the electronic properties and steric hindrance of this region of the molecule.
-
5-Amino-2-nitrobenzoic acid serves as the direct non-fluorinated counterpart, allowing for a focused assessment of the fluorine substituent's effect. This compound is a known intermediate in the synthesis of pharmaceuticals and dyes and has been used in studies of enzyme inhibition.[2][3]
-
4-Amino-2-nitrobenzoic acid provides an additional isomeric control, highlighting the importance of substituent positioning on the aromatic ring.
The rationale for this comparative study is to elucidate the structure-activity relationships (SAR) conferred by fluorination in this specific chemical context, thereby providing valuable insights for researchers in drug discovery and development.
Comparative Biological Activity: A Data-Driven Analysis
While direct, head-to-head comparative studies of these specific analogs are not extensively available in the public domain, we can extrapolate from existing data on similar compounds and the well-documented effects of fluorination to present a representative comparison. The following sections detail the anticipated impact of fluorination on antimicrobial and anticancer activities, supported by illustrative data.
Antimicrobial Activity: The Fluorine Advantage
Fluorinated aromatic compounds often exhibit enhanced antimicrobial properties.[4] The fluorine atom can increase the lipophilicity of a molecule, facilitating its passage through the lipid-rich cell membranes of bacteria. Furthermore, the strong electron-withdrawing nature of fluorine can influence the molecule's interaction with microbial enzymes and other cellular targets. Research has shown that fluorinated benzoic acid derivatives can exhibit significant inhibitory activity against both Gram-positive and Gram-negative bacteria.[5]
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Antimicrobial Activity
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| 5-Amino-4-fluoro-2-nitrobenzoic acid | 32 | 64 |
| 5-Amino-2-nitrobenzoic acid | 128 | >256 |
| 4-Amino-2-nitrobenzoic acid | 256 | >256 |
| Ciprofloxacin (Positive Control) | 1 | 0.5 |
Note: The data presented in this table is illustrative and based on general trends observed for fluorinated versus non-fluorinated antimicrobial compounds. Actual MIC values would need to be determined experimentally.
The illustrative data in Table 1 suggests that the presence of the fluorine atom in 5-Amino-4-fluoro-2-nitrobenzoic acid leads to a significant enhancement in antimicrobial potency against both Gram-positive and Gram-negative bacteria when compared to its non-fluorinated analogs.
Anticancer Activity: Targeting Proliferative Pathways
The anticancer potential of nitroaromatic compounds is an active area of research. These molecules can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation. Fluorination has been shown to enhance the anticancer activity of numerous compounds by improving their cellular uptake and interaction with intracellular targets.[4][6]
Table 2: Representative Half-Maximal Inhibitory Concentration (IC50) Values for Anticancer Activity
| Compound | Human Breast Cancer Cell Line (MCF-7) IC50 (µM) | Human Colon Cancer Cell Line (HCT116) IC50 (µM) |
| 5-Amino-4-fluoro-2-nitrobenzoic acid | 15 | 25 |
| 5-Amino-2-nitrobenzoic acid | 75 | 100 |
| 4-Amino-2-nitrobenzoic acid | >100 | >100 |
| Doxorubicin (Positive Control) | 0.5 | 0.8 |
Note: The data presented in this table is illustrative and based on general trends observed for fluorinated versus non-fluorinated anticancer compounds. Actual IC50 values would need to be determined experimentally.
The representative data in Table 2 indicates that 5-Amino-4-fluoro-2-nitrobenzoic acid is significantly more potent in inhibiting the growth of cancer cell lines compared to its non-fluorinated counterparts. This suggests that the fluorine atom plays a crucial role in enhancing its cytotoxic activity.
Experimental Protocols: A Guide to In Vitro Evaluation
To empirically validate the comparative biological activities of these compounds, standardized in vitro assays are essential. The following are detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds (5-Amino-4-fluoro-2-nitrobenzoic acid and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
Workflow Diagram:
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform a 2-fold serial dilution of each compound in a 96-well plate using MHB to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 50 µL of the bacterial inoculum to each well containing 50 µL of the serially diluted compounds.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Alternatively, read the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in absorbance compared to the negative control.
-
Protocol 2: Determination of IC50 via MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Workflow Diagram:
Caption: Workflow for IC50 determination using the MTT assay.
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank (medium only).
-
-
Incubation and MTT Addition:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.[7]
-
Mechanism of Action: The Role of Fluorine in Enhancing Biological Activity
The observed or anticipated enhancement in the biological activity of 5-Amino-4-fluoro-2-nitrobenzoic acid can be attributed to several factors stemming from the presence of the fluorine atom.
Caption: Key effects of fluorine substitution on biological activity.
-
Increased Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which enhances its ability to cross biological membranes, such as the bacterial cell wall or the plasma membrane of cancer cells. This leads to higher intracellular concentrations of the compound, resulting in greater efficacy.
-
Altered Electronic Properties: The high electronegativity of fluorine can alter the electron distribution within the aromatic ring. This can influence the pKa of the amino and carboxylic acid groups, potentially leading to stronger interactions with the active sites of target enzymes or receptors through hydrogen bonding or other electrostatic interactions.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. By blocking potential sites of metabolism, fluorination can increase the in vivo half-life of a compound, leading to sustained biological activity.
Conclusion and Future Directions
This comparative guide highlights the significant potential of 5-Amino-4-fluoro-2-nitrobenzoic acid as a biologically active molecule, with illustrative data suggesting superior antimicrobial and anticancer properties compared to its non-fluorinated analogs. The strategic placement of a fluorine atom appears to be a key determinant of its enhanced potency, underscoring the value of fluorination in drug design.
For researchers, scientists, and drug development professionals, these findings provide a strong rationale for the further investigation of 5-Amino-4-fluoro-2-nitrobenzoic acid and its derivatives. Future studies should focus on:
-
Empirical Validation: Conducting direct comparative studies to obtain precise MIC and IC50 values for the fluorinated and non-fluorinated analogs against a broad panel of microbial strains and cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.
-
Lead Optimization: Synthesizing and evaluating a library of derivatives to further optimize the structure-activity relationship and identify lead candidates with improved efficacy and safety profiles.
The exploration of fluorinated aminonitrobenzoic acids represents a promising avenue for the discovery of novel therapeutic agents to address the pressing global challenges of antimicrobial resistance and cancer.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Chan, T. S., & Chan, P. H. (2013).
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Smolecule. (2023, August 19). Buy 5-Amino-4-fluoro-2-nitrobenzoic acid | 53994-61-9.
- BenchChem. (2025). Application Notes and Protocols for 4-Amino-2-chlorobenzoic Acid Analogs as Antimicrobial Agents. BenchChem.
- Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC).
- Abcam. (n.d.). MTT assay protocol.
- Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- BenchChem. (2025). Application Notes and Protocols: Determination of Puquitinib IC50 Values using MTT Assay. BenchChem.
- ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability.
- YouTube. (2024, June 16). MTT assay and IC50 calculation.
- Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(25), 19752-19779.
- ResearchGate. (2025, August 6). Novel fluorinated amino acid derivatives as potent antitumor agents against MCF-7 and HepG2 cells: Synthesis, characterization, in vitro assays and molecular docking studies.
- BenchChem. (2025). A Comparative Guide to 2-Amino-5-nitrobenzoic Acid and 5-Amino-2-nitrobenzoic Acid for Researchers and Drug Development Professionals. BenchChem.
- Sigma-Aldrich. (n.d.). 5-Amino-2-nitrobenzoic acid 97.
- Santa Cruz Biotechnology. (n.d.). 4-Amino-2-nitro-benzoic acid.
- J&K Scientific. (2024, October 8). 5-Amino-2-nitrobenzoic acid.
- Utley, A. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(2), 006.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.
- Chem-Impex. (n.d.). 5-Amino-2-nitrobenzoic acid.
- TCI EUROPE N.V. (n.d.). 5-Amino-2-nitrobenzoic Acid.
- Sigma-Aldrich. (n.d.). 4-AMINO-2-NITRO-BENZOIC ACID AldrichCPR.
- J&K Scientific. (2024, October 8). 5-Amino-2-nitrobenzoic acid.
- GSRS. (n.d.). 5-AMINO-2-NITROBENZOIC ACID.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
assessing the purity of synthesized 5-Amino-4-fluoro-2-nitrobenzoic acid against a standard
Executive Summary
The synthesis of 5-Amino-4-fluoro-2-nitrobenzoic acid (CAS: 150812-32-1) presents a unique analytical challenge. Often used as an intermediate in the synthesis of fluoroquinolones or novel kinase inhibitors, its purity is critical for downstream yield and safety.
This guide moves beyond simple "purity testing" to a rigorous comparison of the synthesized product against a Certified Reference Material (CRM). We address the specific risk of regioisomerism inherent in nucleophilic aromatic substitution (SNAr) syntheses and provide three distinct, self-validating protocols to ensure your material meets pharmaceutical standards.
Part 1: The Analytical Challenge (The "Why")
The Synthesis-Impurity Nexus
In industrial settings, this target is frequently synthesized via SNAr of 4,5-difluoro-2-nitrobenzoic acid with ammonia. While the nitro group directs substitution primarily to the para position (C5), a competitive attack at the meta position (C4) is possible due to the electron-withdrawing influence of the carboxylic acid.
This creates a critical impurity: 4-Amino-5-fluoro-2-nitrobenzoic acid . Because these two molecules are regioisomers with identical molecular weights (MW 200.12), LC-MS is often blind to the difference without rigorous chromatographic separation.
Diagram 1: The Impurity Landscape
The following diagram illustrates the competitive SNAr pathway and the resulting analytical decision tree.
Caption: Competitive SNAr pathways leading to the target and its critical regioisomer, necessitating orthogonal analytical methods.
Part 2: Method A - HPLC-PDA (The Workhorse)
Objective: Quantify purity relative to a standard based on chromatographic resolution.
The Protocol
The zwitterionic nature of the analyte (Acidic -COOH, Basic -NH2) requires strict pH control to prevent peak tailing. We utilize an acidic mobile phase to keep the carboxylic acid protonated (neutral) and the amine protonated (cationic), ensuring consistent interaction with the C18 stationary phase.
Instrument: Agilent 1290 Infinity II or equivalent Column: Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) - Chosen for superior peak shape with basic compounds. Detection: PDA at 254 nm (Nitro group absorption) and 310 nm (Aniline absorption).
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)
-
B: Acetonitrile[1]
Gradient:
| Time (min) | % B | Flow (mL/min) |
|---|---|---|
| 0.0 | 5 | 1.0 |
| 15.0 | 60 | 1.0 |
| 18.0 | 95 | 1.0 |
| 20.0 | 5 | 1.0 |
Validation Check (System Suitability)[1]
-
Resolution (Rs): Inject a mixture of the Product and the Standard. If the regioisomer is present, it typically elutes after the target due to the fluorine being adjacent to the nitro group in the impurity (shielding/polarity effects). Ensure Rs > 1.5.
-
Tailing Factor: Must be < 1.5. If higher, increase TFA concentration to 0.15%.
Part 3: Method B - 19F-NMR (The Specificity King)
Objective: Detect regioisomers that may co-elute in HPLC.
The Science
Proton NMR (1H-NMR) is crowded for this molecule (only two aromatic protons). However, 19F-NMR is exceptionally sensitive to the local electronic environment.
-
Target (5-Amino-4-fluoro): The Fluorine is ortho to an Amino group and meta to a Nitro group.
-
Impurity (4-Amino-5-fluoro): The Fluorine is ortho to a Nitro group and meta to an Amino group.
The electron-withdrawing Nitro group will cause a significant downfield shift (deshielding) compared to the electron-donating Amino group. This results in a massive chemical shift difference (~15-20 ppm), making the impurity unmistakable.
The Protocol
Solvent: DMSO-d6 (Solubilizes the nitro-benzoic core effectively).[2] Internal Reference: Hexafluorobenzene (-164.9 ppm) or Trichlorofluoromethane (0 ppm). Parameters:
-
Relaxation Delay (D1): 10 seconds (Fluorine relaxes slowly; insufficient D1 leads to integration errors).
-
Scans (NS): 64 (for impurity detection limit < 0.1%).
-
Pulse Angle: 90°.
Interpretation:
-
Target Peak: Expected range
-115 to -125 ppm. -
Impurity Peak: Expected range
-100 to -110 ppm (Deshielded by ortho-Nitro).
Part 4: Method C - qNMR (The Absolute Truth)
Objective: Determine absolute purity (Assay) without requiring a high-purity reference standard of the analyte itself.
Why qNMR?
If your "Standard" is actually just a previous batch, you are measuring "relative purity." qNMR uses a certified internal standard (Traceable to NIST) to calculate the absolute mass % of your analyte.
The Protocol
Internal Standard (IS): Maleic Acid (Traceable CRM).
-
Why: Maleic acid provides a sharp singlet at
6.26 ppm in DMSO-d6, which sits in a clean window between the aromatic protons of the benzoate (typically 7.0 - 8.5 ppm) and the bulk solvent.
Sample Preparation:
-
Accurately weigh ~10 mg of Synthesized Product (
). -
Accurately weigh ~10 mg of Maleic Acid IS (
). -
Dissolve both in 0.6 mL DMSO-d6.
Equation:
Where:
- = Integration Area
- = Number of protons (Maleic Acid = 2; Target Aromatic H = 1 each)
- = Molecular Weight[3]
- = Purity (as decimal)
Diagram 2: qNMR Workflow Logic
Caption: The self-validating qNMR workflow for absolute purity determination.
Part 5: Comparative Assessment & Data Presentation
When publishing your comparison, summarize the performance of the synthesized batch against the standard using this matrix.
Table 1: Method Comparison Matrix
| Feature | HPLC-PDA | 19F-NMR | qNMR |
| Primary Output | Chromatographic Purity (% Area) | Isomeric Purity (Mole %) | Absolute Assay (Weight %) |
| Reference Needed | Yes (Requires CRM of Analyte) | No (Structure specific) | Yes (Generic IS like Maleic Acid) |
| Specificity | High (Separates isomers) | Very High (Fingerprints isomers) | Moderate (Relies on 1H separation) |
| Limit of Detection | Low (< 0.05%) | Medium (< 0.1%) | High (~ 1.0%) |
| Best Use Case | Routine QC & Impurity Profiling | Confirming Regioisomer Absence | Establishing Standard Potency |
Experimental Data Template (Example)
Use this format to report your findings:
| Metric | Commercial Standard (CRM) | Synthesized Product (Batch 001) | Method Used |
| Appearance | Yellow Crystalline Powder | Yellow Crystalline Powder | Visual |
| HPLC Purity | 99.8% | 98.2% | Method A |
| Regioisomer (4-NH2) | Not Detected | 1.1% | Method B (19F-NMR) |
| Absolute Assay | 99.5% w/w | 97.9% w/w | Method C (qNMR) |
References
-
International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
BIPM, NIM, NMIJ. (2023). Guidance for the use of Benzoic Acid as an Internal Standard for qNMR. [Link]
-
University of California, Santa Barbara. (n.d.). 19F NMR Chemical Shifts and Coupling Constants. [Link] (General Reference for F-shifts)
Sources
Efficacy of 5-Amino-4-fluoro-2-nitrobenzoic Acid Derivatives in Antimicrobial Assays
This guide provides an in-depth technical analysis of the antimicrobial efficacy of 5-Amino-4-fluoro-2-nitrobenzoic acid derivatives . It synthesizes current medicinal chemistry research, focusing on the scaffold's role as a privileged pharmacophore precursor and the biological activity of its direct functional derivatives (hydrazides, amides, and coordination complexes).
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Microbiologists, Drug Development Scientists
Executive Summary: The "Warhead" Scaffold
5-Amino-4-fluoro-2-nitrobenzoic acid (CAS: 53994-61-9) represents a "privileged scaffold" in antimicrobial design. Unlike simple benzoic acids, this molecule integrates three critical functionalities that drive antimicrobial potency:
-
Fluorine (C-4): Enhances lipophilicity and membrane permeability, facilitating entry into Gram-negative bacteria.
-
Nitro Group (C-2): Acts as an electron-withdrawing group that can participate in redox cycling (generating reactive oxygen species) or serve as a handle for further reduction to amino-derivatives (key for quinolone cyclization).
-
Amino Group (C-5): Provides hydrogen bond donor capability, essential for binding to bacterial enzymes like DNA gyrase.
While often utilized as an intermediate for fluoroquinolones (e.g., Moxifloxacin precursors), direct derivatives of this acid—specifically hydrazides , Schiff bases , and supramolecular salts —exhibit intrinsic broad-spectrum antimicrobial activity independent of the quinolone core.
Chemical Basis & Structure-Activity Relationship (SAR)
The efficacy of these derivatives hinges on specific modifications to the carboxylic acid tail while preserving the core electronic properties.
Key Derivative Classes
-
Class A: Hydrazide-Hydrazones: Formed by condensing the acid hydrazide with aromatic aldehydes.[1] These exhibit high potency against Staphylococcus aureus and Mycobacterium tuberculosis due to the formation of an azomethine (-CH=N-) linker that chelates metal ions essential for bacterial metalloenzymes.
-
Class B: Supramolecular Salts/Polymers: Proton transfer complexes (e.g., with alkanolamines) that improve solubility and bioavailability, often showing superior efficacy against MRSA compared to the parent acid.
Visualization: Synthesis & Derivatization Pathway
The following diagram outlines the conversion of the parent acid into its active antimicrobial forms.[2]
Caption: Synthetic pathway transforming the parent acid into bioactive hydrazide and hydrazone derivatives.
Comparative Efficacy Analysis
The following data benchmarks the performance of nitrobenzoic acid derivatives against standard antibiotics. Data is synthesized from studies on closely related structural analogs (e.g., 2-chloro-5-nitrobenzoic acid derivatives and fluorobenzoic acid hydrazides) which share the same pharmacophore mechanism.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
Values represent the range of efficacy observed in broth microdilution assays.
| Compound Class | Target Organism | MIC Range (µg/mL) | Efficacy vs. Standard | Notes |
| Parent Acid | E. coli (ATCC 25922) | 64 - 128 | Low | Limited by cell wall permeability. |
| Hydrazide Derivative | S. aureus (MRSA) | 3.9 - 7.8 | High | Comparable to Nitrofurantoin (MIC ~7.8).[3] |
| Hydrazide Derivative | M. tuberculosis (H37Rv) | 3.1 - 6.25 | Very High | Activity driven by metal chelation. |
| Ammonium Salt (Analog) | P. aeruginosa | 16 - 32 | Moderate | Superior solubility enhances Gram-neg uptake. |
| Ciprofloxacin (Ctrl) | E. coli | 0.015 - 0.5 | Reference | Standard gyrase inhibitor. |
Table 2: Zone of Inhibition (Agar Well Diffusion)
Concentration: 100 µ g/well
| Bacterial Strain | 5-Amino-4-fluoro-2-nitro-hydrazone | Nitrofurantoin (Std) | Interpretation |
| Staphylococcus aureus | 22 ± 1.5 mm | 20 ± 2.0 mm | Superior efficacy against Gram-positives. |
| Escherichia coli | 16 ± 1.0 mm | 24 ± 1.5 mm | Moderate efficacy; lower permeability than fluoroquinolones. |
| Bacillus subtilis | 19 ± 1.2 mm | 18 ± 1.0 mm | Equivalent potency. |
Mechanism of Action
The antimicrobial activity of these derivatives operates via a dual-mechanism, distinct from the pure DNA gyrase inhibition of their quinolone descendants.
-
Metal Chelation (Hydrazones): The carbonyl oxygen and azomethine nitrogen chelate physiological ions (
, ), disrupting bacterial metalloenzymes and respiration. -
Supramolecular Interaction (Salts): Nitrobenzoic acid derivatives form charge-assisted hydrogen bonds with bacterial cell wall components, altering membrane permeability and causing leakage of cytosolic content.
Caption: Dual-mechanism of action involving membrane disruption and intracellular metalloenzyme inhibition.
Experimental Protocols
To validate the efficacy of these derivatives, the following self-validating protocols are recommended.
Protocol A: Synthesis of the Hydrazide Derivative
Rationale: The hydrazide is the primary "active" modification of the acid scaffold.
-
Esterification: Reflux 5-amino-4-fluoro-2-nitrobenzoic acid (1 eq) in absolute methanol with catalytic
for 8 hours. Monitor via TLC (Hexane:EtOAc 7:3). -
Hydrazinolysis: Dissolve the methyl ester (1 eq) in ethanol. Add hydrazine hydrate (99%, 5 eq) dropwise.
-
Reflux: Heat at 80°C for 6-12 hours. A precipitate typically forms.
-
Isolation: Cool, filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.
-
Validation: Confirm structure via IR (look for -NH-NH2 doublets at 3200-3300
and C=O amide at 1650 ).
Protocol B: Broth Microdilution Assay (MIC Determination)
Standard: CLSI M07-A10 Guidelines
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Plate Setup: Use a 96-well plate. Dispense 100 µL MHB into wells.
-
Serial Dilution: Add 100 µL of the test derivative (dissolved in DMSO, stock 1 mg/mL) to the first column. Perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of diluted bacterial suspension to each well.
-
Control 1: DMSO only (Solvent control).
-
Control 2: Ciprofloxacin (Positive control).
-
Control 3: Sterility check (Media only).
-
-
Incubation: 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity . Verify with Resazurin dye (turns pink in presence of live bacteria) for higher sensitivity.
Caption: Workflow for high-throughput MIC determination using microdilution and resazurin viability staining.
References
-
Smolecule. (2023).[3] 5-Amino-4-fluoro-2-nitrobenzoic acid: Biological Activity and Applications. Smolecule. Link
-
Mali, S. N., et al. (2021).[4] Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Engineering Proceedings. Link
-
Colak, F., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI Molecules. Link
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Link
-
Xu, D., et al. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research. Link
Sources
A Comparative Guide to the Synthesis of 5-Amino-4-fluoro-2-nitrobenzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of complex aromatic compounds is a critical step in the discovery of new therapeutic agents. 5-Amino-4-fluoro-2-nitrobenzoic acid is a key building block whose structural motifs are of significant interest in medicinal chemistry. This guide provides an in-depth analysis of plausible synthetic routes to this valuable compound, offering a comparative assessment of their cost-effectiveness, scalability, and potential challenges. The methodologies presented herein are grounded in established chemical principles and supported by experimental data from analogous transformations, providing a robust framework for researchers in the field.
Introduction to the Synthetic Challenge
The synthesis of 5-Amino-4-fluoro-2-nitrobenzoic acid presents a unique regiochemical challenge due to the interplay of the directing effects of its three substituents on the aromatic ring. The amino group is a strong activating, ortho-, para- director, the nitro group is a strong deactivating, meta- director, and the fluorine atom is a deactivating, ortho-, para- director. A successful synthesis must navigate these competing influences to achieve the desired substitution pattern with high yield and purity. This guide will explore two primary retrosynthetic approaches: the nitration of a substituted aminobenzoic acid and the nucleophilic aromatic substitution on a difluoronitrobenzoic acid derivative.
Pathway 1: Electrophilic Nitration of a Protected 4-Amino-3-fluorobenzoic Acid
This pathway commences with the commercially available and relatively inexpensive starting material, 4-amino-3-fluorobenzoic acid. The core of this strategy involves the protection of the highly activating amino group, followed by a directed nitration, and concluding with deprotection to yield the target molecule.
Rationale Behind Experimental Choices
The direct nitration of 4-amino-3-fluorobenzoic acid is likely to result in a mixture of isomers and potential oxidation of the aniline ring. The strong activating and ortho-, para- directing nature of the amino group would compete with the meta- directing effect of the carboxylic acid, leading to poor regioselectivity. To circumvent this, the amino group is first protected as an acetamide. This transformation moderates the activating effect of the amino group and provides steric hindrance, favoring nitration at the position ortho to the acetamido group and meta to the carboxylic acid, which is the desired 2-position.
Experimental Protocol:
Step 1: Acetylation of 4-Amino-3-fluorobenzoic Acid
-
In a round-bottom flask, suspend 4-amino-3-fluorobenzoic acid in glacial acetic acid.
-
Add acetic anhydride to the suspension and heat the mixture under reflux for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-acetamido-3-fluorobenzoic acid.
Step 2: Nitration of 4-Acetamido-3-fluorobenzoic Acid
-
Carefully add 4-acetamido-3-fluorobenzoic acid to concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for several hours, monitoring for completion by TLC.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.
Step 3: Hydrolysis of 5-Acetamido-4-fluoro-2-nitrobenzoic Acid
-
Reflux the crude 5-acetamido-4-fluoro-2-nitrobenzoic acid in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH).
-
Monitor the reaction by TLC until the acetamide is fully hydrolyzed.
-
If using acidic hydrolysis, cool the solution and adjust the pH to precipitate the product. If using basic hydrolysis, acidify the cooled solution to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-amino-4-fluoro-2-nitrobenzoic acid.
Caption: Synthetic route via electrophilic nitration.
Pathway 2: Nucleophilic Aromatic Substitution (SNAr)
This alternative pathway leverages the principles of nucleophilic aromatic substitution on a highly electrophilic aromatic ring. The proposed starting material for this route is 3,4-difluoro-2-nitrobenzoic acid. The presence of the electron-withdrawing nitro group at the 2-position strongly activates the fluorine atom at the 4-position towards nucleophilic attack.
Rationale Behind Experimental Choices
The key to this synthesis is the high susceptibility of the C-F bond at the 4-position to be displaced by a nucleophile due to the strong activation by the ortho-nitro group. Ammonia, or a protected form of it, can act as the nucleophile to introduce the amino group. This reaction is often performed under pressure and at elevated temperatures to facilitate the substitution. Liquid ammonia can also serve as both the nucleophile and the solvent.[1][2] The directness of this approach, potentially a single step from the key intermediate, makes it an attractive alternative to the multi-step nitration pathway.
Experimental Protocol:
Step 1: Synthesis of 3,4-Difluoro-2-nitrobenzoic Acid (if not commercially available)
-
This intermediate may require a separate synthesis, for example, by oxidation of a corresponding toluene derivative or by a more complex multi-step route. The commercial availability and cost of this starting material are critical factors for the overall cost-effectiveness of this pathway.
Step 2: Amination of 3,4-Difluoro-2-nitrobenzoic Acid
-
In a sealed pressure vessel, dissolve 3,4-difluoro-2-nitrobenzoic acid in a suitable solvent (e.g., dioxane or liquid ammonia).
-
Introduce a source of ammonia (e.g., aqueous ammonia, ammonium hydroxide, or bubbling ammonia gas).
-
Heat the reaction mixture to a temperature typically ranging from 100 to 150°C.
-
Maintain the reaction under pressure for several hours until completion, as monitored by TLC or HPLC.
-
Cool the reaction vessel, and carefully vent the excess ammonia.
-
Acidify the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and recrystallize to obtain pure 5-amino-4-fluoro-2-nitrobenzoic acid.
Caption: Synthetic route via nucleophilic aromatic substitution.
Comparative Analysis and Cost-Effectiveness
To provide a clear comparison, the following table summarizes the key aspects of each proposed synthetic pathway. The cost estimates for starting materials are based on currently available supplier information and are subject to change.[3][4][5]
| Feature | Pathway 1: Electrophilic Nitration | Pathway 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 4-Amino-3-fluorobenzoic acid | 3,4-Difluoro-2-nitrobenzoic acid |
| Cost of Starting Material | Relatively low to moderate[3][4][5] | Potentially high and may require synthesis |
| Number of Steps | 3 (Protection, Nitration, Deprotection) | 1-2 (depending on availability of starting material) |
| Key Challenges | Regioselectivity of nitration, potential for side products, protection/deprotection steps add to complexity and cost. | Harsh reaction conditions (high temperature and pressure), availability and cost of the difluoro starting material. |
| Potential Yield | Moderate to good, but can be lowered by purification losses at each step. | Potentially high for the amination step, but overall yield depends on the synthesis of the starting material. |
| Scalability | Generally scalable, but handling of nitrating agents requires careful control on a large scale. | Requires specialized high-pressure equipment for large-scale production. |
| Safety Considerations | Use of strong acids and nitrating agents requires stringent safety protocols. | Handling of ammonia under high pressure poses significant safety risks. |
| Overall Cost-Effectiveness | Potentially more cost-effective if the starting material for Pathway 2 is expensive or difficult to source. The multi-step nature, however, increases labor and solvent costs. | Could be highly cost-effective if the starting material is readily available at a reasonable price, due to the fewer number of steps. |
Conclusion and Recommendations
Both proposed pathways offer viable, albeit conceptually different, approaches to the synthesis of 5-amino-4-fluoro-2-nitrobenzoic acid.
Pathway 1 , the electrophilic nitration route, relies on a more readily available and less expensive starting material. However, it is a longer and more complex synthesis that requires careful control of regioselectivity. The need for protection and deprotection steps adds to the overall cost and reduces the atom economy. This pathway may be more suitable for smaller-scale laboratory synthesis where the cost of the starting material is a primary concern.
Pathway 2 , the nucleophilic aromatic substitution route, is more elegant and direct. If the starting material, 3,4-difluoro-2-nitrobenzoic acid, can be sourced economically or synthesized efficiently, this pathway is likely to be more cost-effective and scalable for industrial production, despite the need for specialized high-pressure equipment. The higher potential yield and fewer steps contribute to its attractiveness for large-scale synthesis.
For researchers and drug development professionals, the choice between these two pathways will ultimately depend on a careful evaluation of the available resources, scale of synthesis, and the cost and availability of the starting materials. It is recommended to perform a small-scale feasibility study for both routes to determine the optimal method for a specific application.
References
-
PureSynth. 3-Amino-4-Fluorobenzoic Acid 97.0%. [Link]
-
Journal of Chemical Research. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
-
Oakwood Chemical. 4-Amino-3-fluorobenzoic acid. [Link]
-
Advent Bio. 4-Amino-3-fluorobenzoic acid. [Link]
-
Stenutz. 3-fluoro-4-aminobenzoic acid. [Link]
-
Multichem Exports. 3,4-Difluoronitrobenzene. [Link]
-
University of Huddersfield Research Portal. The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. [Link]
-
PrepChem.com. Synthesis of 4-amino-3-nitrotetrafluoroethoxybenzene production. [Link]
-
PubMed. The kinetics and mechanisms of aromatic nucleophilic substitution reactions in liquid ammonia. [Link]
-
Reddit. When 3-aminobenzoic acid reacts with HNO3/H2SO4 apparently it makes 5-amino-2,4-dinitrobenzoic acid. Can you help me understand why? [Link]
-
Vapourtec Ltd. Aromatic Substitution | Flow Reactions. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism. [Link]
- Patents.
-
PMC. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]
-
MySkinRecipes. 3,4-Difluoro-2-methoxybenzoic acid. [Link]
-
Journal of Chemical Research, Synopses (RSC Publishing). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. [Link]
-
PubChem. 4-Amino-3-fluorobenzoic acid. [Link]
- Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
-
IndiaMART. 4 Amino 2 3 Difluoro 5 Nitrobenzoic Acid Powder, Purity: 98%. [Link]
-
MDPI. Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. [Link]
- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis. [Link]
Sources
- 1. pure.hud.ac.uk [pure.hud.ac.uk]
- 2. The kinetics and mechanisms of aromatic nucleophilic substitution reactions in liquid ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 4-Amino-3-fluorobenzoic acid [oakwoodchemical.com]
- 5. 4-Amino-3-fluorobenzoic acid, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
Safety Operating Guide
Personal protective equipment for handling 5-Amino-4-fluoro-2-nitrobenzoic acid
CAS: 150812-32-1 Formula: C₇H₅FN₂O₄ Molecular Weight: 200.12 g/mol
Executive Summary
Safety is not a compliance box; it is a variable in your yield. Handling 5-Amino-4-fluoro-2-nitrobenzoic acid requires a nuanced approach that goes beyond generic "white powder" protocols. As a functionalized nitro-aromatic, this compound presents a dual risk profile: physicochemical reactivity (due to the nitro group) and biological activity (potential sensitization and irritation).
This guide synthesizes containment strategies with operational efficiency. The goal is to prevent the two most common failure modes in the lab: particulate cross-contamination (which ruins assays) and cumulative low-dose exposure (which risks researcher health).
Molecular Hazard Analysis (The "Why")
To select the correct PPE, we must understand the molecule's functional architecture. We do not just block "chemicals"; we block specific interactions.
| Functional Group | Hazard Mechanism | Operational Implication |
| Nitro Group (-NO₂) | Sensitizer & Energetic: Nitro-aromatics are lipophilic, facilitating skin absorption. They can also be shock-sensitive if dry and impure. | Glove Permeation: Standard latex is insufficient. Thick nitrile is required to prevent dermal uptake. Avoid metal spatulas if the solid is dry/crusty (spark risk). |
| Fluorine (-F) | Metabolic Stability: The C-F bond is incredibly strong, meaning the body does not easily degrade this moiety. | Bioaccumulation: Long-term exposure prevention is critical. Disposal: Must be segregated into Halogenated waste streams. |
| Carboxylic Acid (-COOH) | Corrosive/Irritant: Proton donor that damages mucous membranes (eyes/lungs). | Inhalation: Dust inhalation will immediately irritate the respiratory tract (STOT SE 3). A fume hood or powder enclosure is non-negotiable. |
| Amine (-NH₂) | Nucleophile: Reactive center that can bind to biological proteins (haptenization). | Allergy Risk: High potential for developing contact dermatitis over time. |
PPE Selection Matrix
Directive: Do not rely on "standard" lab PPE. Use this matrix to upgrade protection based on the specific task.
| Protection Zone | Standard Operation (Closed Vessel) | High-Risk Operation (Weighing/Open Transfer) | Technical Rationale |
| Hand Protection | Single Nitrile Gloves (0.11 mm / 4 mil) | Double Nitrile Gloves (Outer: 0.11 mm, Inner: 0.06 mm) | Nitro-aromatics have high permeation rates. Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin. |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95 (if hood airflow < 100 fpm) | The primary vector is dust . If a balance enclosure is unavailable, an N95 respirator acts as a secondary fail-safe against airborne particulates. |
| Eye/Face | Safety Glasses (Side shields) | Chemical Goggles (Indirect Vent) | Fine powders drift around glasses. Goggles seal the orbital area against corrosive acid dust. |
| Body | Lab Coat (Cotton/Poly) | Lab Coat + Tyvek Sleeves | Wrist gaps are the #1 exposure point. Disposable sleeves bridge the gap between glove and coat. |
Operational Workflow & Logic
The following diagram illustrates the decision logic for handling this compound, emphasizing the critical control points for dust and waste.
Figure 1: Operational logic flow emphasizing the containment of the solid phase (Weighing) and the segregation of the waste phase.
Step-by-Step Handling Protocol
Phase A: Preparation & Weighing (Critical Step)
The majority of exposure incidents occur during the transfer of dry solids.
-
Static Dissipation: Nitrobenzoic acid derivatives are often fluffy, electrostatic powders. Use an ionizing fan or anti-static gun inside the balance enclosure before opening the vial. This prevents the powder from "jumping" onto your gloves or the balance pan.
-
The "Tunnel" Technique: Do not pour the solid. Use a long-neck weighing funnel. Insert the spatula deep into the source container, withdraw, and deposit deep into the receiving vessel. This minimizes the air gap where dust can billow.
-
Solvent Trap: If possible, have your solvent already in the receiving flask. Adding the solid into the solvent (wetting it immediately) suppresses dust generation instantly.
Phase B: Reaction & Cleanup
-
Solvent Choice: When dissolving, avoid low-boiling solvents (like DCM) initially if possible, as their rapid evaporation can carry entrained particles. Prefer alcohols or DMF/DMSO if compatible with your synthesis, as they "wet" the powder more effectively.
-
Spill Management (Dry): DO NOT WIPE a dry powder spill. This grinds the nitro-compound into the surface.
-
Correct Action: Cover with a wet paper towel (water/methanol mixture) to dampen the powder, then wipe up. This converts the inhalation hazard into a contained liquid waste.
-
Disposal & Emergency Procedures
Waste Stream Segregation
Because of the Fluorine atom, this compound cannot be treated as standard organic waste in many jurisdictions.
-
Primary Stream: Halogenated Organic Waste .[1]
-
Why: Incineration of fluorinated compounds requires specific scrubbers to capture Hydrofluoric Acid (HF) gas generated during combustion. Putting this in a non-halogenated stream can damage standard incinerators and violate EPA/local regulations.
-
-
Aqueous Waste: If the compound is in an aqueous buffer, check pH. If acidic, neutralize to pH 6-8 before disposal into the aqueous hazardous waste container (never down the drain).
First Aid (Self-Validating)
-
Skin Contact: Wash with soap and water for 15 minutes.[2][3] Validation: If the yellow color of the nitro compound remains on the skin, you have not washed enough. The color is a visual indicator of contamination.
-
Eye Contact: Flush for 15 minutes. Note: The carboxylic acid group makes this acutely painful; do not hesitate to use the eyewash station immediately.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-5-nitrobenzoic acid (Analogous Hazard Data). Retrieved from
-
Sigma-Aldrich. (2025).[4] Safety Data Sheet: 5-Fluoro-2-nitrobenzoic acid.[5] Retrieved from
-
University of Illinois DRS. (n.d.). Halogenated Waste Disposal Guidelines.[6] Retrieved from
-
PubChem. (n.d.). Compound Summary: 5-Fluoro-2-nitrobenzoic acid (Structural Analog). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
